Cdk8-IN-1
Description
The exact mass of the compound this compound is 255.06194637 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-7(5-17-9(8)10(15)18)6-1-3-16-4-2-6/h1-5,17H,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTPHHQXNCHBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cdk8-IN-1: A Technical Guide to its Mechanism of Action
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, plays a pivotal role in a multitude of cellular processes. As a component of the Mediator complex, CDK8 modulates the activity of RNA Polymerase II, thereby influencing gene expression.[1][2][3] This influence extends to several critical signaling pathways, including Wnt/β-catenin, STAT, and NF-κB, making CDK8 a significant factor in both normal physiology and pathological states such as cancer.[1][2][4] Cdk8-IN-1 has emerged as a potent and selective dual inhibitor of CDK8 and CDK19, providing a valuable chemical tool for elucidating their biological functions and as a potential therapeutic agent.[5] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound exerts its effects through competitive inhibition at the ATP-binding site of CDK8 and CDK19. This action prevents the transfer of phosphate from ATP to downstream protein substrates, thereby blocking the kinase activity of these enzymes.
Biochemical Level: this compound is a highly potent dual inhibitor of CDK8 and its close homolog CDK19.[5] X-ray crystallography studies of similar compounds in complex with CDK8/cyclin C reveal a Type I binding mode, where the inhibitor occupies the ATP-binding site.[6] For instance, the structure of a related inhibitor shows insertion into the hinge region of CDK8.[7] Another inhibitor, sorafenib, induces a DFG-out conformation, which is characteristic of a Type II binding mode; however, more selective inhibitors like CCT251545 demonstrate a Type I binding mode.[6][7][8] This direct blocking of the ATP-binding pocket is the fundamental biochemical mechanism of this compound.
Cellular Level: By inhibiting CDK8/19, this compound modulates several key signaling pathways implicated in cancer and other diseases:
-
Wnt/β-catenin Pathway: CDK8 is recognized as an oncogene in colorectal cancer where it enhances β-catenin-driven transcription.[1][2][3] Inhibition of CDK8/19 by compounds like this compound can suppress the expression of Wnt target genes.[6]
-
STAT Signaling: CDK8 can phosphorylate STAT1 at serine 727 (S727).[3][9] This phosphorylation is a critical event in interferon-gamma (IFNγ) signaling. This compound and similar inhibitors have been shown to effectively block STAT1 S727 phosphorylation, which serves as a reliable pharmacodynamic biomarker for CDK8/19 inhibition in both in vitro and in vivo settings.[6][9]
-
NF-κB Pathway: The NF-κB signaling pathway is another downstream target of CDK8/19.[4] Cell-based assays have demonstrated that selective CDK8/19 inhibitors can decrease the TNFα-induced expression of NF-κB target genes.[10][11]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
| Table 1: Biochemical Potency of this compound | |
| Target | IC50 (nM) |
| CDK8 | 0.46[5] |
| CDK19 | 0.99[5] |
| CDK9 | 270[5] |
| CDK2 | >1000 (62% inhibition at 1 µM)[5] |
| GSK3β, PLK1, ASK1, CK1δ, PKA, ROCK1, PKCθ, CDC7 | >1000 (>50% inhibition at 1 µM)[5] |
| Table 2: Cellular Proliferation Inhibition (GI50) by this compound | |
| Cell Line Type | GI50 Range (nM) |
| Colon Cancer | 0.43 - 2.5[5] |
| Multiple Myeloma | 0.43 - 2.5[5] |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5[5] |
| Lung Cancer | 0.43 - 2.5[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CDK8/19 inhibitors.
Biochemical Kinase Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits.[12][13]
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.
-
Dilute the CDK8/Cyclin C enzyme to the desired concentration (e.g., 15 ng/µl) in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the Master Mix containing 500 µM ATP and the CDK substrate peptide in 1x Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µl of the diluted this compound or vehicle (for positive and negative controls) to the wells of a white 96-well plate.
-
To the "Negative Control" wells, add 5 µl of 1x Kinase Assay Buffer.
-
Add 10 µl of the diluted CDK8/Cyclin C enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Initiate the reaction by adding 10 µl of the Master Mix to all wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Cell-Based STAT1 Phosphorylation Assay (Western Blot)
This protocol is based on methodologies used to validate CDK8/19 inhibitors.[6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., SW620 colon cancer cells) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
If studying pathway activation, stimulate the cells with an appropriate agent (e.g., IFNγ) for a specified time before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT1 (Ser727).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell-Based NF-κB Reporter Assay
This protocol is based on the assay developed to characterize CDK8/19 inhibitors.[10]
-
Cell Line Generation:
-
Generate a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB-dependent promoter.
-
As a control, use a parallel cell line with a CRISPR-mediated knockout of both CDK8 and CDK19 (dKO).
-
-
Assay Procedure:
-
Plate both the wild-type (WT) and dKO reporter cell lines in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.
-
Induce the NF-κB pathway by treating the cells with TNFα (e.g., 10 ng/mL) for an appropriate duration (e.g., 2-6 hours) in the continued presence of the inhibitor.
-
-
Luciferase Measurement:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNFα-induced luciferase expression for each concentration of this compound in both WT and dKO cells.
-
The IC50 value in WT cells, coupled with a lack of activity in dKO cells, confirms on-target inhibition of CDK8/19.
-
Visualizations
CDK8 Signaling Pathway and Inhibition
Caption: this compound inhibits the kinase activity of the CDK8 module within the Mediator complex.
Experimental Workflow for a Biochemical Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a luminescent kinase assay.
This compound Mechanism on STAT1 Signaling
Caption: this compound blocks the CDK8-mediated phosphorylation of STAT1 at Serine 727.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The structure of CDK8/CycC implicates specificity in the CDK/cyclin family and reveals interaction with a deep pocket binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Cdk8-IN-1: A Potent and Selective Dual Inhibitor of Mediator Kinases CDK8 and CDK19
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as part of the Mediator complex. Dysregulation of their kinase activity is implicated in various pathologies, particularly in cancer, making them attractive targets for therapeutic intervention. Cdk8-IN-1 is a potent, selective, and orally bioavailable small molecule that dually inhibits the kinase activity of both CDK8 and CDK19. This guide provides a comprehensive overview of the function and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Function and Mechanism of Action
This compound functions as a highly potent and selective ATP-competitive inhibitor of the CDK8 and CDK19 kinases.[1][2] These kinases are the enzymatic components of the CDK module within the larger Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery.[3][4] By inhibiting the catalytic activity of CDK8 and CDK19, this compound effectively modulates transcriptional programs that are crucial for the proliferation and survival of certain cancer cells.
The primary mechanism of action involves the direct binding of this compound to the ATP-binding pocket of CDK8 and CDK19, preventing the phosphorylation of their downstream substrates.[5] One of the most well-characterized substrates is the Signal Transducer and Activator of Transcription 1 (STAT1). Inhibition of CDK8/19 by this compound leads to a significant reduction in the phosphorylation of STAT1 at the serine 727 residue (pSTAT1-S727).[6][7] This event serves as a reliable pharmacodynamic biomarker for target engagement of CDK8/19 inhibitors in both cellular and in vivo models.[8]
Furthermore, CDK8 is a known positive regulator of several oncogenic signaling pathways, most notably the Wnt/β-catenin pathway, which is frequently hyperactivated in colorectal cancers.[9][10] By inhibiting CDK8, this compound can suppress the transcriptional activity of β-catenin, leading to the downregulation of its target genes, such as c-Myc, and subsequently inhibiting cancer cell proliferation.[11]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Kd (nM) |
| CDK8 | 0.46 [1][2] | 46 [1] |
| CDK19 | 0.99 [1][2] | 25 [1] |
| CDK9 | 270[1][2] | - |
| DYRK1B | - | 81[1] |
| HASPIN | - | 86[1] |
| YSK4 | - | 97[1] |
| HIPK1 | - | 160[1] |
| EPHA3 | - | >3000[1] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line Cancer Type | GI50 (nM) |
| Colon Cancer | 0.43 - 2.5[1][2] |
| Multiple Myeloma | 0.43 - 2.5[1][2] |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5[1][2] |
| Lung Cancer | 0.43 - 2.5[1][2] |
GI50: Half-maximal growth inhibition concentration.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the central role of CDK8/19 in transcriptional regulation and the mechanism of inhibition by this compound, along with a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability / Anti-proliferative Assay (CCK-8 Method)
This protocol is used to determine the GI50 value of this compound in cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116, RPMI8226) under standard conditions.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7][12]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for an appropriate duration (e.g., 72 hours).[13]
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the GI50 value.[5]
-
Western Blot for Phospho-STAT1 (S727)
This protocol assesses target engagement by measuring the inhibition of STAT1 phosphorylation.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., NK92MI or VCaP) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).[13]
-
For stimulated phosphorylation, add an appropriate agonist like IFN-β (100 U/mL) for the final 1 hour of incubation.[13]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., on a 4-12% Bis-Tris gel).
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model and Tumor Implantation:
-
Treatment Protocol:
-
Monitor tumor growth. When tumors reach a mean volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=6-10 per group).
-
Prepare this compound for oral administration (p.o.) by dissolving it in a suitable vehicle (e.g., distilled water with 0.5% methyl cellulose).[1]
-
Administer this compound orally at a specified dose and schedule (e.g., 1.25 mg/kg twice daily or 2.5 mg/kg once daily) for a defined period (e.g., 21 days).[1][2] The control group receives the vehicle only.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volumes (Volume = Length x Width² x 0.5) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be homogenized for Western blot analysis to assess the levels of pSTAT1-S727 as a pharmacodynamic biomarker.[14]
-
Calculate the treatment over control (T/C) percentage to quantify anti-tumor activity.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of CDK8 and CDK19 and represents a promising lead compound for the development of novel cancer therapeutics. Its high potency and selectivity allow for precise interrogation of the Mediator kinases' role in transcriptional regulation and oncogenesis. The provided data and protocols offer a robust framework for researchers and drug developers to effectively utilize this compound in their preclinical studies. Further investigation into its efficacy across a broader range of malignancies and in combination with other anti-cancer agents is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdk8-IN-1 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. This complex acts as a crucial bridge between transcription factors and the core RNA polymerase II machinery, thereby playing a pivotal role in both gene activation and repression. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Cdk8-IN-1 is a potent and selective small molecule inhibitor of both CDK8 and CDK19, serving as a critical tool to investigate the multifaceted roles of these kinases in transcriptional control and to evaluate their therapeutic potential. This technical guide provides an in-depth overview of the function of this compound in transcriptional regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Concepts: The Mediator Complex and the Role of CDK8/19
The Mediator complex is a large, multi-protein assembly that is essential for the transcription of most protein-coding genes in eukaryotes. It can be broadly divided into a core complex and a dissociable kinase module, which consists of CDK8 or CDK19, Cyclin C, MED12, and MED13. The presence or absence of this kinase module on the core Mediator complex dictates its regulatory output.
Historically, CDK8 has been viewed as a transcriptional repressor. However, a growing body of evidence demonstrates that it also functions as a coactivator for several critical transcriptional programs, including those driven by Wnt/β-catenin, STATs (Signal Transducers and Activators of Transcription), and the serum response network.[1] CDK8 exerts its regulatory effects through multiple mechanisms, including:
-
Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate transcription factors, altering their activity, stability, and interaction with other proteins.[1][2]
-
Phosphorylation of the RNA Polymerase II C-terminal Domain (CTD): CDK8 can phosphorylate the CTD of RNA Polymerase II, influencing transcriptional initiation and elongation.[3][4]
-
Modulation of Chromatin Structure: Through its interactions and enzymatic activity, CDK8 can influence the local chromatin environment at gene promoters and enhancers.
This compound: A Potent and Selective CDK8/19 Inhibitor
This compound, also referred to as CDK8/19-IN-1, is a highly potent and selective ATP-competitive inhibitor of the kinase activity of both CDK8 and its close paralog, CDK19. Its selectivity against other cyclin-dependent kinases and a broader panel of kinases makes it a valuable chemical probe for dissecting the specific functions of the Mediator kinase module. A well-characterized compound with a similar profile and often used in detailed mechanistic studies is CCT251545.[5][6]
Quantitative Data on this compound Activity
The following tables summarize the inhibitory and anti-proliferative activities of this compound and related selective CDK8/19 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC₅₀ (nM) | CCT251545 IC₅₀ (nM) |
| CDK8 | 0.46 | <4 |
| CDK19 | 0.99 | 4 |
| CDK9 | 270 | >10,000 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for this compound from commercially available sources. Data for CCT251545 from published research.
Table 2: In Vitro Anti-proliferative Activity (GI₅₀)
| Cell Line | Cancer Type | This compound GI₅₀ (nM) | CCT251545 GI₅₀ (nM) |
| SW620 | Colorectal Carcinoma | 0.43 - 2.5 | 17 |
| RPMI-8226 | Multiple Myeloma | 0.43 - 2.5 | Not reported |
| MOLM-13 | Acute Myeloid Leukemia | 0.43 - 2.5 | Not reported |
| HCT116 | Colorectal Carcinoma | Not reported | 23 |
GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data for this compound from commercially available sources. Data for CCT251545 from published research.
This compound in Key Signaling Pathways
This compound has been instrumental in elucidating the role of CDK8/19 in critical signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been identified as an oncogene in this context, where it enhances the transcriptional activity of β-catenin.[1][7] Inhibition of CDK8/19 with selective inhibitors like CCT251545 has been shown to suppress Wnt-driven gene expression.[5][6]
STAT Signaling
The STAT family of transcription factors are key mediators of cytokine and growth factor signaling. CDK8 has been identified as a kinase that phosphorylates STAT1 on serine 727 (S727), a modification that is crucial for the full transcriptional activity of STAT1 in response to interferon-gamma (IFNγ).[8][9][10][11] Inhibition of CDK8/19 with compounds like CCT251545 leads to a reduction in STAT1 S727 phosphorylation, providing a valuable pharmacodynamic biomarker for target engagement.[5][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
Biochemical Kinase Assay for this compound
This protocol outlines a method to determine the in vitro potency of this compound against recombinant CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Substrate: GST-fused C-terminal domain (CTD) of RNA Polymerase II
-
[γ-³²P]ATP
-
This compound
-
DMSO
-
SDS-PAGE gels and buffers
-
Phosphorimager screen and scanner
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM.
-
In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, 1 µg of GST-CTD substrate, and the serially diluted this compound (final DMSO concentration should be ≤1%).
-
Add recombinant CDK8/Cyclin C (e.g., 50 ng) to each well to initiate the pre-incubation. Include a "no enzyme" control.
-
Pre-incubate for 15 minutes at room temperature.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.
-
Incubate the reaction at 30°C for 60 minutes with gentle agitation.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen overnight.
-
Scan the screen and quantify the radioactivity incorporated into the GST-CTD band.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blot for Phospho-STAT1 (S727)
This protocol describes how to assess the effect of this compound on STAT1 phosphorylation in cells.
Materials:
-
Cell line of interest (e.g., SW620 colorectal cancer cells)
-
Complete cell culture medium
-
This compound
-
DMSO
-
IFNγ
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total STAT1 and GAPDH to ensure equal loading.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol details how to measure changes in the expression of Wnt target genes following treatment with this compound.
Materials:
-
Wnt-responsive cell line (e.g., HCT116)
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Wnt target genes (e.g., AXIN2, MYC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in a 12-well plate and treat with this compound or DMSO for 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction in a 96-well plate with SYBR Green master mix, cDNA template, and forward and reverse primers for each gene of interest.
-
Run the qPCR reaction on a real-time PCR machine using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated control.
Conclusion
This compound and other selective CDK8/19 inhibitors are invaluable tools for dissecting the complex roles of the Mediator kinase module in transcriptional regulation. By potently and selectively inhibiting CDK8 and CDK19, these compounds allow for the detailed investigation of their involvement in key signaling pathways such as Wnt/β-catenin and STAT signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting CDK8 in cancer and other diseases. The continued use of these chemical probes will undoubtedly lead to a deeper understanding of the intricate mechanisms governing gene expression and pave the way for novel therapeutic strategies.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Cdk8-IN-1: A Technical Guide to its Mechanism of Action and Impact on the Mediator Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, functioning as a key component of the Mediator complex. Its dysregulation is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of Cdk8-IN-1, a representative potent and selective inhibitor of CDK8. We will explore its mechanism of action, its profound effects on the Mediator complex and downstream signaling pathways, and provide detailed experimental protocols for its characterization.
Introduction to the Mediator Complex and the Role of CDK8
The Mediator complex is a large, multi-protein assembly that acts as a crucial bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery, thereby regulating the initiation and elongation phases of transcription.[1][2][3] The complex is modular, consisting of head, middle, and tail modules, as well as a dissociable kinase module.[1][2] This kinase module, composed of CDK8 or its paralog CDK19, Cyclin C, MED12, and MED13, plays a pivotal, albeit complex, role in transcriptional regulation.[4][5]
The association of the CDK8 module with the core Mediator complex is dynamic and can lead to both positive and negative regulation of gene expression.[6][7][8] CDK8 can phosphorylate various substrates, including the C-terminal domain (CTD) of RNA Pol II, transcription factors, and even other Mediator subunits.[6] These phosphorylation events can influence the assembly of the pre-initiation complex, promoter escape, and transcriptional elongation.[4][9]
This compound: A Potent and Selective Inhibitor of CDK8
This compound is a designation for a class of small molecule inhibitors designed to target the ATP-binding pocket of CDK8 with high affinity and selectivity. For the purpose of this guide, we will refer to data from well-characterized CDK8 inhibitors, such as CDK8/19-IN-1, to illustrate the principles of CDK8 inhibition. These inhibitors have proven to be invaluable tools for dissecting the multifaceted roles of CDK8 in cellular processes.
Quantitative Data for Representative CDK8 Inhibitors
The efficacy and selectivity of CDK8 inhibitors are determined through various biochemical and cellular assays. The following table summarizes key quantitative data for a representative CDK8 inhibitor, CDK8/19-IN-1.
| Parameter | CDK8 | CDK19 | CDK9 | Other Kinases (at 1 µM) | Reference |
| IC50 | 0.46 nM | 0.99 nM | 270 nM | Weakly inhibits CDK2 (>50% inhibition against GSK3β, PLK1, etc.) | [10] |
| Kd | 46 nM | 25 nM | - | - | [10] |
Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase. Lower values for both IC50 and Kd indicate higher potency.
Mechanism of Action: How this compound Modulates Mediator Function
This compound exerts its effects by competitively binding to the ATP pocket of CDK8, thereby preventing the phosphorylation of its downstream targets. This inhibition has profound consequences for the function of the Mediator complex and the regulation of gene expression.
The binding of the CDK8 kinase module to the core Mediator is thought to sterically hinder the interaction between Mediator and RNA Pol II, leading to transcriptional repression. However, the kinase activity of CDK8 can also positively regulate transcription by phosphorylating specific transcription factors, such as STAT1 and components of the Wnt/β-catenin pathway, leading to their activation and subsequent gene expression.[11][12]
By inhibiting the kinase activity of CDK8, this compound can therefore have dual effects:
-
Alleviation of Transcriptional Repression: In contexts where the kinase module's presence on the Mediator complex is repressive, inhibiting CDK8's kinase activity may not fully restore transcription if the steric hindrance remains. However, it prevents phosphorylation-mediated repression.
-
Inhibition of Transcriptional Activation: For genes that rely on CDK8-mediated phosphorylation of transcription factors for their expression, this compound acts as a potent inhibitor.
Signaling Pathways Affected by this compound
The inhibition of CDK8 by this compound has been shown to significantly impact several key signaling pathways crucial for cell growth, proliferation, and differentiation.
The Wnt/β-catenin pathway is a critical regulator of development and is frequently dysregulated in cancer.[12] CDK8 has been identified as an oncogene in colorectal cancer, where it acts as a positive regulator of β-catenin-dependent transcription.[13] CDK8 can directly phosphorylate the N-terminus of β-catenin, enhancing its transcriptional activity. This compound can effectively block this phosphorylation, leading to the downregulation of Wnt target genes and suppression of cancer cell proliferation.[14][15][16]
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a crucial role in the innate immune response.[11][17] The transcriptional activity of STAT1 is regulated by phosphorylation on both tyrosine (Y701) and serine (S727) residues.[11][18] CDK8 has been identified as the kinase responsible for phosphorylating STAT1 on S727 within the nucleus.[11][12][17][19] This serine phosphorylation is required for the full transcriptional activation of a subset of IFN-γ-inducible genes.[11][20] this compound has been shown to effectively block STAT1 S727 phosphorylation, thereby modulating the interferon response.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity and effects of this compound.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of purified CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Substrate (e.g., a generic peptide substrate or a specific substrate like the RNA Pol II CTD peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (or other test compounds)
-
96-well plates
-
Phosphocellulose filter plates or other methods for separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound.
-
Add the CDK8/Cyclin C enzyme to each well to initiate the reaction, except for the negative control wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes).
-
Add [γ-³²P]ATP to each well to start the phosphorylation reaction.
-
Incubate for an additional period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context.[21][22][23][24] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., a cancer cell line known to express CDK8)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK8 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specific time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK8 in the supernatant by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
-
Quantify the band intensities and plot the fraction of soluble CDK8 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for STAT1 Phosphorylation
This assay is used to determine the effect of this compound on the phosphorylation of STAT1 at Serine 727 in response to interferon stimulation.[18][25][26]
Materials:
-
Cultured cells responsive to interferon (e.g., HeLa or A549 cells)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT1.
Conclusion
This compound and other selective CDK8 inhibitors are powerful research tools and promising therapeutic candidates. By specifically targeting the kinase activity of CDK8 within the Mediator complex, these compounds allow for the detailed investigation of its role in transcriptional regulation and its impact on various signaling pathways critical to human health and disease. The experimental protocols provided in this guide offer a framework for the robust characterization of CDK8 inhibitors and their cellular effects, paving the way for a deeper understanding of Mediator-regulated transcription and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8 and CDK19 kinase activity assays [bio-protocol.org]
- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ulab360.com [ulab360.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 11. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 17. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-1: A Comprehensive Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target profile and kinase selectivity of Cdk8-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. This document details the quantitative biochemical and cellular data, experimental methodologies, and relevant signaling pathways to support further research and development efforts. The information presented herein is primarily focused on the well-characterized compound CCT251545, a representative example of a this compound inhibitor.
Target Profile and Kinase Selectivity
This compound (exemplified by CCT251545) is a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19.[1][2] Its potent activity against these targets translates to the modulation of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and STAT1 signaling pathways.[1][2]
Biochemical Potency and Binding Affinity
The inhibitory activity and binding affinity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data for CCT251545.
Table 1: Biochemical Potency of CCT251545 against CDK8 and CDK19
| Target | Assay Type | IC50 (nM) |
| CDK8 | Reporter Displacement Assay | 7 |
| CDK19 | Reporter Displacement Assay | 6 |
Data sourced from The Chemical Probes Portal.[3]
Table 2: Binding Affinity and Kinetics of CCT251545
| Target | Method | Kd (nM) |
| CDK8/cyclin C | Reporter Displacement Assay | 36 |
| CDK19/cyclin C | Reporter Displacement Assay | 102 |
Data derived from studies on the 3,4,5-trisubstituted pyridine series, including CCT251545.
Kinase Selectivity Profile
CCT251545 exhibits remarkable selectivity for CDK8 and CDK19 over a broad range of other kinases. A screening against 291 other kinases showed over 100-fold selectivity.[1][2]
Table 3: Kinase Selectivity of CCT251545
| Kinase | Inhibition at 1 µM (%) | IC50 (µM) |
| GSK3α | - | 0.462 |
| GSK3β | - | 0.690 |
| Other CDKs (1-7, 9) | No significant inhibition | >10 |
Data from supplementary tables associated with the primary publication on CCT251545. Weak inhibition of GSK3α/β was observed, but with significantly lower potency compared to CDK8/19.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biochemical Kinase Assay: Reporter Displacement Assay
This assay measures the binding affinity and kinetics of an inhibitor by monitoring the displacement of a fluorescently labeled reporter probe from the kinase's ATP binding site.[1]
Protocol:
-
Assay Principle: The assay is based on the competitive displacement of a reporter probe that selectively targets the ATP binding site of CDK8 or CDK19, leading to a quantifiable loss of an optical signal.[1]
-
Reagents:
-
Purified full-length CDK8/cyclin C or CDK19/cyclin C complex.
-
Reporter probe specific for the CDK8/19 ATP binding site.
-
Assay buffer.
-
Test inhibitor (this compound) at various concentrations.
-
-
Procedure:
-
Incubate the kinase and reporter probe to allow for binding and signal generation.
-
Add serial dilutions of the test inhibitor.
-
Monitor the decrease in the optical signal over time as the reporter probe is displaced.
-
Calculate IC50 values and kinetic parameters (Kd, kon, koff) from the resulting data.[1]
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[4][5]
Protocol:
-
Cell Culture and Treatment:
-
Thermal Challenge:
-
Protein Extraction and Analysis:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble target protein (CDK8 or CDK19) remaining at each temperature using a detection method such as a bead-based ELISA or Western blotting.[1]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Cell-Based Assay: STAT1 Phosphorylation
This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 at Serine 727, a known downstream target of CDK8.[7][8][9]
Protocol:
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., a cell line responsive to interferon-gamma).
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an appropriate agonist (e.g., interferon-gamma) to induce STAT1 phosphorylation.
-
-
Protein Extraction and Detection:
-
Lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer to a membrane (Western blotting).
-
Probe the membrane with antibodies specific for phosphorylated STAT1 (Ser727) and total STAT1.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total STAT1.
-
Determine the concentration-dependent inhibition of STAT1 phosphorylation by this compound and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CDK8 and a typical experimental workflow for characterizing a CDK8 inhibitor.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cdk8-IN-1: A Technical Guide to its Biological Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in various cancers, including colorectal and breast cancer. As a component of the Mediator complex, CDK8 plays a crucial role in regulating gene transcription. Its dysregulation can lead to aberrant cell proliferation and survival. Cdk8-IN-1 is a potent and selective inhibitor of CDK8, making it a valuable tool for studying the biological consequences of CDK8 inhibition and a potential therapeutic agent. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cell lines, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Core Biological Activities of this compound in Cancer Cells
This compound exerts its anti-cancer effects through several key mechanisms:
-
Inhibition of Cell Viability and Proliferation: Treatment with this compound and other CDK8 inhibitors leads to a significant decrease in the viability and proliferation of various cancer cell lines. This effect has been observed in triple-negative breast cancer (TNBC) cells, such as MDA-MB-468, as well as in colon cancer cell lines like HCT116 and Colo205.[1]
-
Induction of Apoptosis: CDK8 inhibition by compounds like this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells.[1]
-
Modulation of Key Signaling Pathways: this compound impacts critical cancer-related signaling pathways, primarily the Wnt/β-catenin and STAT3 pathways.
Quantitative Analysis of this compound Activity
| Compound Name | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Compound 12 | MOLM-13 | Acute Myeloid Leukemia | 1.1 ± 0.2 | [2] |
| Compound 6 | MOLM-13 | Acute Myeloid Leukemia | 64.5 ± 3.8 | [2] |
| P162-0948 | - | (Biochemical Assay) | 50.4 | [3] |
| BI-1347 | - | (Biochemical Assay) | 1.4 | [4] |
| Compound 2 | - | (Biochemical Assay) | 1.8 | [4] |
Signaling Pathways Modulated by this compound
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical driver of tumorigenesis, particularly in colorectal cancer. CDK8 has been identified as a key positive regulator of this pathway. Inhibition of CDK8 can attenuate β-catenin-driven transcription, leading to reduced proliferation of cancer cells.
Caption: this compound inhibits CDK8, a co-activator of β-catenin/TCF-mediated transcription.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation. In certain cancer cell types, such as the triple-negative breast cancer cell line MDA-MB-468, inhibition of CDK8 leads to an increase in the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Tyr705). This, in turn, is associated with decreased cell viability and apoptosis. This suggests a complex, context-dependent role of CDK8 in regulating STAT3 signaling.[1]
Caption: this compound leads to increased pSTAT3 and apoptosis in some breast cancers.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol outlines a common method for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells changes to orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This protocol is for detecting changes in the phosphorylation of STAT3 at Serine 727, a known downstream target of CDK8 activity.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Ser727) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Ser727) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
In Vitro Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on CDK8 kinase activity.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a specific peptide or a general substrate like histone H1)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant CDK8/Cyclin C enzyme, and the substrate.
-
Inhibitor Addition: Add this compound at various concentrations. Include a no-inhibitor control.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ kit, the amount of ADP produced is quantified as a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological activity of this compound in cancer cell lines.
Caption: A stepwise approach to characterizing the in vitro effects of this compound.
Conclusion
This compound is a powerful chemical probe for elucidating the role of CDK8 in cancer biology. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key oncogenic signaling pathways underscores the therapeutic potential of targeting CDK8. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to investigate the multifaceted biological activities of this compound and other CDK8 inhibitors in various cancer contexts. Further research, particularly in generating comprehensive quantitative data across diverse cancer cell lines, will be crucial for advancing our understanding and clinical application of CDK8-targeted therapies.
References
- 1. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Activity of Cdk8-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanistic aspects of Cdk8-IN-1, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.
Chemical Structure and Properties
This compound, more accurately designated as CDK8/19-IN-1, is a small molecule inhibitor belonging to the 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative class.[1] Its chemical identity is well-defined, providing a solid foundation for structure-activity relationship (SAR) studies and further chemical modifications.
Table 1: Chemical Identifiers for CDK8/19-IN-1
| Identifier | Value |
| IUPAC Name | 8-[[5-(aminocarbonyl)-2-pyridinyl]oxy]-4,5-dihydro-thieno[3',4':3,4]benzo[1,2-d]isothiazole-6-carboxamide |
| Molecular Formula | C₁₉H₁₈N₄O₄S₂[2] |
| Molecular Weight | 430.5 g/mol [2] |
| SMILES | O=C(C1=C2CCC3=C(SN=C3)C2=C(OC4=CC=C(C(NCCOC)=O)N=C4)S1)N[3] |
| CAS Number | 1818427-07-4[2] |
Biological Activity and Quantitative Data
CDK8/19-IN-1 is a highly potent inhibitor of CDK8 and CDK19, demonstrating nanomolar efficacy in enzymatic assays. Its selectivity profile has been characterized against a panel of other kinases, highlighting its specificity for the CDK8/19 pair.
Table 2: In Vitro Inhibitory Activity of CDK8/19-IN-1
| Target | IC₅₀ (nM) | Reference |
| CDK8 | 0.46 | [4] |
| CDK19 | 0.99 | [4] |
| CDK9 | 270 | [4] |
Table 3: Dissociation Constants (Kd) of CDK8/19-IN-1 for Various Kinases
| Kinase | Kd (nM) | Reference |
| CDK19 | 25 | [2] |
| CDK8 | 46 | [2] |
| DYRK1B | 81 | [2] |
| HASPIN | 86 | [2] |
| YSK4 | 97 | [2] |
| HIPK1 | 160 | [2] |
| EPHA3 | >3000 | [2] |
Table 4: Anti-proliferative Activity (GI₅₀) of CDK8/19-IN-1 in Cancer Cell Lines
| Cell Line Type | GI₅₀ Range (nM) | Reference |
| Colon Cancer | 0.43 - 2.5 | [2] |
| Multiple Myeloma | 0.43 - 2.5 | [2] |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 | [2] |
| Lung Cancer | 0.43 - 2.5 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of CDK8/19-IN-1 are described in the primary literature.[1] Below are generalized methodologies based on standard practices in the field.
3.1. Chemical Synthesis
The synthesis of the 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole scaffold is a key aspect of the preparation of CDK8/19-IN-1. A representative synthetic approach involves a multi-step sequence, likely beginning with the construction of the tricyclic core followed by the introduction of the pyridyloxy side chain and the carboxamide functional group. A general workflow is depicted below.
3.2. Kinase Inhibition Assay
The inhibitory activity of CDK8/19-IN-1 against CDK8 and CDK19 is typically determined using an in vitro kinase assay. A common method is a radiometric filter-binding assay or a fluorescence-based assay.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The inhibitor competes with ATP for binding to the kinase, thereby reducing the phosphorylation of the substrate.
-
Generalized Protocol:
-
Recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme is incubated with a specific substrate peptide.
-
A dilution series of CDK8/19-IN-1 is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) or a fluorescent ATP analog.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by binding to a filter membrane).
-
The amount of incorporated radioactivity or fluorescence is quantified.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
References
An In-depth Technical Guide to Cdk8-IN-1 and its Interaction with the Cyclin C-Dependent Kinase 8 Complex
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex, making it a compelling target for therapeutic intervention in various diseases, including cancer. CDK8 activity is dependent on its association with Cyclin C (CycC). This document provides a detailed technical overview of Cdk8-IN-1, a potent and selective dual inhibitor of CDK8 and its paralog CDK19. We will explore its biochemical interaction with the CDK8/CycC complex, its impact on critical signaling pathways, and the experimental methodologies used for its characterization.
Introduction: The CDK8/Cyclin C Complex
Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its regulatory partner Cyclin C (CycC), MED12, and MED13, forms the CDK module of the Mediator complex.[1] The Mediator complex acts as a molecular bridge between DNA-binding transcription factors and RNA Polymerase II, thereby playing a central role in gene transcription regulation.[2]
The CDK8 module can reversibly associate with the core Mediator complex, acting as both a positive and negative regulator of transcription in a context-dependent manner.[2][3] Dysregulation of CDK8 activity has been implicated as an oncogenic driver in several cancers, including colorectal, breast, and leukemia, primarily through its influence on key signaling pathways like Wnt/β-catenin, STAT, TGF-β, and Notch.[3][4][5] The kinase activity of CDK8 is essential for its function, and this activity is critically dependent on its binding to Cyclin C.[6] This dependency makes the CDK8/CycC complex an attractive target for the development of small molecule inhibitors.
This compound: A Potent and Selective Inhibitor
This compound is a potent, selective, and orally bioavailable dual inhibitor that targets both CDK8 and its close paralog, CDK19.[7][8] Its high affinity and selectivity make it a valuable chemical probe for elucidating the biological functions of CDK8/19 and a promising lead compound for drug development.
Mechanism of Interaction
Like most kinase inhibitors, this compound functions by competing with ATP for the binding site within the catalytic cleft of the CDK8 kinase. The presence of Cyclin C is crucial, as it induces the conformation necessary for kinase activity and inhibitor binding.[9][10] While a co-crystal structure for this compound with CDK8/CycC is not publicly available, studies with other inhibitors reveal two primary binding modes:
-
Type I inhibitors bind to the active "DFG-in" (in CDK8, this is a "DMG-in") conformation of the kinase.[10][11]
-
Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, typically accessing a deeper hydrophobic pocket adjacent to the ATP site.[10][12]
The high potency of this compound suggests it forms strong, specific interactions with key residues within the ATP-binding pocket of the CDK8/CycC complex.
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through various biochemical and biophysical assays. The data are summarized below.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound
| Target | IC₅₀ (nM) |
| CDK8/CycC | 0.46 |
| CDK19/CycC | 0.99 |
| CDK9 | 270 |
| Data sourced from MedChemExpress and TargetMol.[7][8][13] |
Table 2: Binding Affinity (Kd) of this compound
| Target | Kd (nM) |
| CDK8 | 46 |
| CDK19 | 25 |
| DYRK1B | 81 |
| HASPIN | 86 |
| YSK4 | 97 |
| HIPK1 | 160 |
| EPHA3 | >3000 |
| Data sourced from MedChemExpress.[7][13] |
Table 3: Cellular Antitumor Activity (GI₅₀) of this compound
| Cell Line Type | GI₅₀ Range (nM) |
| Colon Cancer | 0.43 - 2.5 |
| Multiple Myeloma | 0.43 - 2.5 |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |
| Lung Cancer | 0.43 - 2.5 |
| Data sourced from MedChemExpress.[7][13] |
CDK8-Regulated Signaling Pathways
This compound exerts its biological effects by modulating the activity of transcription factors involved in critical cellular signaling pathways.
Caption: this compound inhibits the CDK8/CycC kinase, modulating key transcription factors.
Key Experimental Protocols
Characterizing a kinase inhibitor like this compound involves a multi-step process moving from biochemical assays to cellular and in vivo models.
Biochemical Kinase Activity Assay (IC₅₀ Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the CDK8/CycC complex. A common method is a luminescence-based assay that quantifies ATP consumption.
Principle: The amount of ADP produced in the kinase reaction is converted into a light signal. Inhibition of kinase activity results in less ADP production and a lower light signal.
Protocol Outline (based on ADP-Glo™ Kinase Assay[14]):
-
Reaction Setup: In a 96-well plate, add kinase assay buffer, the kinase substrate (e.g., a peptide or protein like STAT1), and serial dilutions of this compound.
-
Enzyme Addition: Add the purified recombinant CDK8/Cyclin C complex to all wells except the "no enzyme" control.
-
Initiation: Start the reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a light signal.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Cellular Target Engagement Assay (Phospho-STAT1)
To confirm that the inhibitor engages its target in a cellular context, one can measure the phosphorylation of a known CDK8 substrate. Phosphorylation of STAT1 on serine 727 (pSTAT1-S727) is a widely used biomarker for CDK8 activity.[4][15]
Principle: Treatment of cells with a CDK8 inhibitor should reduce the levels of pSTAT1-S727 upon stimulation (e.g., with interferon-gamma, IFNγ), without affecting total STAT1 levels.
Protocol Outline (Western Blotting):
-
Cell Culture: Plate a suitable cell line (e.g., SW620, HCT116) and grow to ~80% confluency.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a stimulating agent like IFNγ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against pSTAT1-S727 and total STAT1. Use a loading control like β-actin or GAPDH.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize bands.
-
Analysis: Quantify band intensity to determine the reduction in pSTAT1-S727 relative to total STAT1 and the loading control.
X-Ray Crystallography (Structural Determination)
Determining the co-crystal structure of an inhibitor bound to its target provides definitive proof of binding and reveals the precise molecular interactions, which is invaluable for structure-based drug design.[16][17]
Principle: A high-resolution 3D structure is generated by analyzing the diffraction pattern of X-rays passed through a crystal of the protein-inhibitor complex.
Protocol Outline:
-
Protein Expression and Purification: Co-express and purify the human CDK8 and Cyclin C proteins to high homogeneity.[18][19]
-
Complex Formation: Incubate the purified CDK8/CycC complex with a molar excess of the inhibitor (e.g., this compound) to ensure saturation.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals.
-
Data Collection: Flash-freeze a single crystal and expose it to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known CDK8/CycC structure as a model. Refine the model against the experimental data to build in the inhibitor and finalize the atomic coordinates.
-
Analysis: Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and conformational changes upon inhibitor binding.
Caption: A typical workflow for characterizing a CDK8 inhibitor like this compound.
Conclusion
This compound is a highly potent and selective dual inhibitor of the CDK8/19 kinases. Its ability to engage CDK8 within the CDK8/Cyclin C complex and modulate downstream signaling pathways underscores its value as both a research tool and a therapeutic candidate. The quantitative data demonstrate sub-nanomolar biochemical potency and low-nanomolar cellular activity against various cancer types. The experimental protocols outlined here represent the standard methodologies required to characterize such inhibitors, from initial biochemical screening to cellular validation and structural elucidation, providing a robust framework for the ongoing development of targeted CDK8/19 therapeutics.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin C: The Story of a Non-Cycling Cyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. immunomart.com [immunomart.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical inhibitors of cyclin-dependent kinases: insights into design from X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Cdk8-IN-1 in Wnt/β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Cyclin-dependent kinase 8 (CDK8) has emerged as a key positive regulator of this pathway, acting as an oncogene in various malignancies.[1][2][3][4] Cdk8-IN-1 is a potent and selective inhibitor of CDK8 and its close paralog CDK19, offering a valuable tool for investigating the therapeutic potential of targeting the Mediator complex in Wnt-driven cancers. This technical guide provides a comprehensive overview of the role of this compound in modulating Wnt/β-catenin signaling, including its mechanism of action, quantitative effects, and detailed experimental protocols.
The Role of CDK8 in Wnt/β-catenin Signaling
CDK8 is a subunit of the Mediator complex, a multiprotein assembly that links transcription factors to the RNA polymerase II machinery.[1][5] In the context of the Wnt/β-catenin pathway, CDK8 functions as a coactivator, enhancing the transcriptional activity of β-catenin.[1][2][5] Upon Wnt signaling activation, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target genes such as MYC and AXIN2.[1][2] CDK8, as part of the Mediator kinase module, is recruited to the promoters of these target genes.[2]
One of the key mechanisms by which CDK8 potentiates β-catenin activity is through the phosphorylation of other transcription factors that regulate β-catenin. For instance, CDK8 can phosphorylate E2F1, a known repressor of β-catenin, thereby inhibiting its suppressive function.[6] This multifaceted regulation underscores the central role of CDK8 in fine-tuning the output of the Wnt/β-catenin signaling cascade.
This compound: A Potent Inhibitor of Wnt/β-catenin Signaling
This compound is a highly potent and selective dual inhibitor of CDK8 and CDK19. Its ability to effectively suppress Wnt/β-catenin signaling makes it a critical tool for preclinical research and drug development.
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the ATP pocket of CDK8 and CDK19, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets of CDK8, leading to a reduction in the transcriptional activity of β-catenin. Consequently, the expression of Wnt target genes is downregulated, resulting in the suppression of cancer cell proliferation and survival in Wnt-dependent tumors.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound (also referred to as CDK8/19-IN-1 in some literature and vendor information).
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK8 | 0.46[7] |
| CDK19 | 0.99[7] |
| CDK9 | 270[7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Colon Cancer | Colorectal Carcinoma | 0.43 - 2.5[7] |
| Multiple Myeloma | Multiple Myeloma | 0.43 - 2.5[7] |
| AML | Acute Myelogenous Leukemia | 0.43 - 2.5[7] |
| Lung Cancer | Lung Carcinoma | 0.43 - 2.5[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on the Wnt/β-catenin signaling pathway.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Materials:
-
HEK293T cells or a relevant cancer cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration and determine the IC₅₀ value.
Western Blotting for β-catenin and Wnt Target Gene Products
This method is used to quantify the protein levels of β-catenin and downstream targets like MYC and Cyclin D1.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-β-catenin, anti-MYC, anti-Cyclin D1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This technique is used to measure the mRNA expression levels of Wnt target genes such as MYC and AXIN2.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (MYC, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a master mix, primers for the target and housekeeping genes, and the synthesized cDNA.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 48-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ or IC₅₀ value.
Conclusion
This compound is a powerful chemical probe for dissecting the role of CDK8 and CDK19 in the Wnt/β-catenin signaling pathway. Its high potency and selectivity make it an invaluable tool for both basic research and preclinical studies. The experimental protocols provided in this guide offer a robust framework for investigating the cellular and molecular effects of this compound, ultimately contributing to the development of novel therapeutic strategies for Wnt-driven cancers.
References
- 1. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Cdk8-IN-1: A Chemical Probe for Unraveling CDK8 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a key player in various signaling pathways implicated in cancer and other diseases. As a component of the Mediator complex, CDK8, along with its close paralog CDK19, acts as a molecular switch, modulating the activity of RNA Polymerase II and numerous transcription factors. The development of potent and selective chemical probes is paramount to dissecting the complex biology of CDK8 and validating its potential as a therapeutic target. This guide focuses on Cdk8-IN-1, a potent and selective dual inhibitor of CDK8 and CDK19, providing a comprehensive overview of its properties and its application as a chemical probe to investigate CDK8 function.
Mechanism of Action and Biochemical Profile
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of CDK8 and CDK19, thereby blocking their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to modulation of gene expression and cellular signaling pathways.
Table 1: Biochemical and Cellular Potency of Representative CDK8/19 Inhibitors
| Compound Name | Target | IC50 (nM) | Kd (nM) | Cellular Assay (Example) | Cellular Potency (nM) | Reference |
| CDK8/19-IN-1 | CDK8 | 0.46 | 46 | Antitumor activity (RPMI8226 cells) | GI50: 0.43-2.5 | [1] |
| CDK19 | 0.99 | 25 | [1] | |||
| CCT251545 | CDK8 | - | 2 | WNT signaling reporter assay | pIC50: ~7.5 | [2] |
| CDK19 | - | - | [2] | |||
| BI-1347 | CDK8 | 1.4 | - | STAT1 S727 phosphorylation | - | [3][4] |
| CDK19 | - | - | [4] | |||
| T-474 | CDK8 | 1.6 | - | Prostate cancer cell proliferation | - | [5] |
| CDK19 | 1.9 | - | [5] | |||
| SNX631 | CDK8/19 | - | - | NFκB-dependent luciferase expression | IC50: 7-11 | [6][7] |
Note: Data for this compound is primarily from supplier datasheets, while other compounds are extensively characterized in peer-reviewed literature and serve as exemplars for a CDK8 chemical probe.
Key Signaling Pathways Modulated by this compound
CDK8 is a central node in several critical signaling pathways. Inhibition of CDK8 with this compound can be used to probe the role of CDK8 in these pathways.
Wnt/β-catenin Signaling
CDK8 is a positive regulator of the Wnt/β-catenin pathway, which is frequently dysregulated in colorectal cancer.[2] CDK8 can phosphorylate β-catenin, enhancing its transcriptional activity.
References
- 1. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Cdk8-IN-1: A Dual Inhibitor of the Transcriptional Kinases CDK8 and CDK19
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of CDK8 and CDK19 in Transcriptional Regulation
Cyclin-dependent kinase 8 (CDK8) and its closely related paralog, Cyclin-dependent kinase 19 (CDK19), are key enzymatic components of the Mediator complex.[1][2] This multi-protein assembly acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby regulating gene expression.[3][4] CDK8 and CDK19, along with Cyclin C (CCNC), MED12, and MED13, form a distinct and reversible "kinase module" that associates with the core Mediator complex.[2][3][5][6] The two kinases are incorporated in a mutually exclusive manner, suggesting they may have both redundant and distinct functions.[3][7][8]
Dysregulation of CDK8 and CDK19 activity has been implicated in a variety of human diseases, most notably cancer, where they can function as oncogenes by co-activating key cancer-driving transcription factors.[3][7][9][10] These kinases are involved in numerous signaling pathways, including Wnt/β-catenin, STAT, TGF-β, and Notch signaling.[2][9][11] This central role in transcriptional control has made CDK8 and CDK19 attractive targets for therapeutic intervention. Small molecule inhibitors, such as Cdk8-IN-1, have been developed as chemical probes to explore their function and as potential anticancer agents.[4]
This compound: A Potent and Selective Dual Kinase Inhibitor
This compound is a potent, selective, and orally bioavailable small molecule that dually inhibits the kinase activity of both CDK8 and CDK19. Its high affinity and selectivity make it a valuable tool for dissecting the specific roles of these Mediator kinases in cellular processes and disease models.
Data Presentation: Potency and Selectivity
The inhibitory activity of this compound and other representative compounds is summarized below. Potency is typically measured as the half-maximal inhibitory concentration (IC50), while binding affinity can be expressed as the dissociation constant (Kd).
Table 1: Inhibitory Potency of Selected Compounds against CDK8 and CDK19
| Compound | Target | IC50 (nM) | Kd (nM) | Notes |
| Cdk8/19-IN-1 (52h) | CDK8 | 0.46[12] | 46[12] | Potent dual inhibitor. |
| CDK19 | 0.99[12] | 25[12] | ||
| CCT251545 (Compound 1) | CDK8 | - | - | A selective chemical probe for CDK8/19.[4] |
| CDK19 | - | - | ||
| Senexin B | CDK8/19 | - | - | A well-characterized dual inhibitor used in resistance studies.[11] |
| T-474 | CDK8 | 1.6[13] | - | Shows marked kinase selectivity.[13] |
| CDK19 | 1.9[13] | - | ||
| Compound 15 (Pyrazolopyridine) | CDK8 | 2 (cellular p-STAT1) | - | Hybrid of CCT251921 and MSC2530818.[10] |
| CDK19 | - | - |
Table 2: Selectivity Profile of Cdk8/19-IN-1 (52h)
| Off-Target Kinase | % Inhibition at 1 µM | IC50 (nM) |
| CDK9 | - | 270[12] |
| CDK2 | 62%[12] | - |
| GSK3β | >50%[12] | - |
| PLK1 | >50%[12] | - |
| ROCK1 | >50%[12] | - |
| PKA | >50%[12] | - |
Table 3: Cellular Activity of CDK8/19 Inhibitors
| Compound | Cell Line | Assay | GI50 (nM) |
| Cdk8/19-IN-1 (52h) | Colon, Multiple Myeloma, AML, Lung | Growth Inhibition | 0.43 - 2.5[12] |
| CCT251545 (Compound 1) | SW620 (Colon Cancer) | p-STAT1SER727 Inhibition | Potent reduction observed[4] |
Core Signaling Pathways and Experimental Workflows
CDK8 and CDK19 modulate transcription by phosphorylating a range of substrates, including transcription factors and components of the Pol II machinery. Inhibition with this compound can therefore disrupt these critical signaling cascades.
STAT1 Signaling Pathway
A well-established function of CDK8 is the phosphorylation of STAT1 on serine 727 (S727).[4] This phosphorylation event is crucial for the full transcriptional activity of STAT1 following stimuli like interferon-gamma (IFNγ). Inhibition of CDK8/CDK19 potently reduces p-STAT1 S727 levels, making it a reliable pharmacodynamic biomarker for target engagement.[4][13]
Caption: CDK8/19-mediated STAT1 S727 phosphorylation pathway and its inhibition.
Wnt/β-catenin Signaling Pathway
In certain contexts, particularly in colorectal cancer, CDK8 acts as an oncogene by promoting the transcriptional activity of β-catenin.[9] CDK8/19 inhibition has been shown to suppress Wnt-pathway regulated gene expression, representing a key therapeutic strategy.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 9. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 13. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Cdk8-IN-1 Cell-Based Assays
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that operates as a component of the Mediator complex.[1][2] This complex serves as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery, thereby controlling gene expression.[1] CDK8 can act as both a positive and negative regulator of transcription through its kinase activity, phosphorylating transcription factors, Mediator subunits, and the C-terminal domain of Pol II.[2][3]
Overexpression and aberrant activity of CDK8 have been implicated in various cancers, including colorectal, breast, and prostate cancer, often through the potentiation of oncogenic signaling pathways like Wnt/β-catenin, STAT, TGF-β, and NOTCH.[1][2] This makes CDK8 a compelling therapeutic target for cancer drug development. Cdk8-IN-1 is a chemical tool used to probe the function of CDK8 and its paralog CDK19. As a potent inhibitor, it allows for the investigation of the downstream consequences of blocking CDK8 kinase activity in a cellular context.
These application notes provide protocols for two common cell-based assays to quantify the activity of CDK8 inhibitors: a STAT1 phosphorylation assay and a Wnt/β-catenin pathway reporter assay.
CDK8 Signaling Pathway in Interferon Response
One of the well-characterized roles of CDK8 is the phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1) protein. Upon stimulation with cytokines like interferon-gamma (IFN-γ), STAT1 is phosphorylated on a key tyrosine residue by JAK kinases, dimerizes, and translocates to the nucleus to activate target gene expression.[4] For full transcriptional activity, a secondary phosphorylation event is required on serine 727 (S727) within the STAT1 transactivation domain.[4][5] CDK8, as part of the Mediator complex recruited to the promoter of target genes, is the kinase responsible for this critical S727 phosphorylation.[6][7][8] Inhibition of CDK8 with this compound blocks this event, leading to reduced expression of a subset of IFN-γ responsive genes.[6][7]
Caption: CDK8-mediated phosphorylation of STAT1 in the IFN-γ pathway.
Data Presentation
The efficacy of CDK8 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. IC50 values are crucial for comparing the potency of different inhibitors.[9]
Table 1: Representative Cellular Activity of Selective CDK8/19 Inhibitors
| Compound | Target(s) | Assay Type | Cell Line | IC50 | Citation |
|---|---|---|---|---|---|
| T-474 | CDK8/CDK19 | Enzymatic Assay | - | 1.6 nM / 1.9 nM | [10] |
| CCT251545 | CDK8/CDK19 | WNT Reporter Assay | Colo205 | 11 nM | [11] |
| Senexin A | CDK8/CDK19 | ER Reporter Assay | T47D | ~250 nM | [12] |
| Thienopyridine | CDK8/CDK19 | NF-κB Reporter Assay | HEK293 | Varies (µM range) |
| BI-1347 | CDK8/CDK19 | pSTAT1(S727) Inhibition | Human NK Cells | ~20 nM |[13] |
Experimental Protocols
Two primary protocols are detailed below. The first measures the direct inhibition of a known CDK8 substrate, STAT1, providing a direct target engagement biomarker. The second measures the functional output of inhibiting a CDK8-regulated pathway using a luciferase reporter.
Protocol 1: Inhibition of IFN-γ-Induced STAT1 Phosphorylation
This protocol quantifies the ability of this compound to inhibit the phosphorylation of STAT1 at Serine 727 in response to interferon-gamma stimulation. The readout is performed by Western Blot.
A. Materials and Reagents
-
Cell Line: Human cancer cell line responsive to IFN-γ (e.g., HeLa, SW620).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (stock solution in DMSO)
-
Recombinant Human IFN-γ (stock solution in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-STAT1 (Ser727)
-
Primary Antibody: Mouse or Rabbit anti-total-STAT1
-
Primary Antibody: Mouse anti-β-Actin (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
SDS-PAGE and Western Blotting equipment
-
Chemiluminescence imaging system
-
B. Experimental Procedure
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
To reduce basal signaling, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours before treatment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the culture medium. Include a DMSO vehicle control.
-
Remove the medium from the cells and add the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add IFN-γ directly to the medium in each well to a final concentration of 10-20 ng/mL.
-
Incubate for 30-60 minutes at 37°C. This incubation time should be optimized for the cell line used.[14]
-
-
Cell Lysis:
-
Place the plate on ice and quickly wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSTAT1 (S727), total STAT1, and β-Actin, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence substrate and an imaging system.
-
C. Data Analysis
-
Quantify the band intensities for pSTAT1 and total STAT1 using densitometry software.
-
Normalize the pSTAT1 signal to the total STAT1 signal for each sample.
-
Plot the normalized pSTAT1 signal against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Protocol 2: Wnt/β-catenin Luciferase Reporter Assay
This protocol measures the activity of the canonical Wnt pathway, which is regulated by CDK8 in certain cancers like colorectal cancer.[2] It uses a cell line stably expressing a luciferase reporter driven by a TCF/LEF response element.
A. Materials and Reagents
-
Cell Line: Wnt-responsive cell line (e.g., Colo205, SW480) stably transfected with a TCF/LEF-luciferase reporter construct.
-
Culture Medium: As appropriate for the cell line.
-
Reagents:
-
This compound (stock solution in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a protein (optional, if basal activity is low)
-
-
Assay Kit: Luciferase Assay System (e.g., Promega's Luciferase Assay System or a dual-luciferase kit).[15][16][17]
-
Equipment:
-
White, opaque 96-well cell culture plates
-
Luminometer plate reader
-
B. Experimental Procedure
-
Cell Seeding:
-
Seed the reporter cell line into a white, opaque 96-well plate at an appropriate density (e.g., 10,000-20,000 cells/well).
-
Incubate overnight.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in the culture medium.
-
Remove half of the medium from each well and add an equal volume of the 2X inhibitor solution. Include a DMSO vehicle control.
-
Note: If using Wnt3a to stimulate the pathway, add it along with the inhibitor.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C. This duration allows for changes in transcription and translation of the luciferase reporter.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Follow the manufacturer's instructions for the chosen luciferase assay system. Typically, this involves:
-
Removing the culture medium.
-
Adding a passive lysis buffer and incubating for ~15 minutes with gentle shaking.
-
Adding the luciferase substrate to each well.
-
-
Immediately measure the luminescence using a plate luminometer.
-
C. Data Analysis
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the luciferase signal of treated wells to the vehicle control wells (set as 100% activity).
-
Plot the percentage of activity against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram
Caption: General workflow for a this compound cell-based assay.
References
- 1. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. med.emory.edu [med.emory.edu]
- 17. abcam.com [abcam.com]
Application Notes and Protocols for Cdk8-IN-1 and other CDK8/19 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), making them attractive targets for therapeutic intervention.[1][2][3][4] Cdk8-IN-1 is a potent and selective dual inhibitor of CDK8 and CDK19.[5] This document provides detailed application notes and protocols for the use of this compound and other relevant CDK8/19 inhibitors in preclinical mouse models, summarizing key dosage information, experimental methodologies, and the underlying signaling pathways.
Data Presentation: In Vivo Efficacy of CDK8/19 Inhibitors
The following tables summarize the reported in vivo dosages and effects of various CDK8/19 inhibitors in different mouse cancer models.
Table 1: this compound
| Mouse Model | Dosage and Administration | Observed Effects | Reference |
| RPMI8226 human hematopoietic and lymphoid xenograft | 1.25 mg/kg, twice daily, p.o. | Significant tumor growth suppression. | [5] |
| RPMI8226 human hematopoietic and lymphoid xenograft | 2.5 mg/kg, once daily, p.o. | Significant tumor growth suppression. | [5] |
Table 2: Other Notable CDK8/19 Inhibitors
| Inhibitor | Mouse Model | Dosage and Administration | Observed Effects | Reference |
| BI-1347 | B16-F10-luc2 melanoma syngeneic | 10 mg/kg, once daily, p.o. | Reduced STAT1S727 phosphorylation; minimal effect on body weight; decreased tumor burden. | [6][7] |
| EMT6 breast cancer | 10 mg/kg, daily or intermittent (5 days on/5 days off), p.o. | Intermittent schedule combined with a SMAC mimetic increased survival. | [7] | |
| MV4-11 AML xenograft | 10 mg/kg | Reduced tumor volume. | [8] | |
| SK-N-AS neuroblastoma xenograft | 10 mg/kg | Effective inhibition of STAT1 phosphorylation in tumors. | [9] | |
| Compound 2 | B16-F10-luc2 melanoma syngeneic | 75 mg/kg, p.o. | Modulation of STAT1S727 phosphorylation in splenocytes and NK cells. | [7] |
| SNX631-6 | Ovarian clear cell carcinoma xenograft | Not specified | Strong antitumor and anti-metastatic effects; enhanced efficacy of cisplatin. | [10][11] |
| ABM-3249 | MV4-11 AML xenograft | 25 mg/kg, p.o. | Complete tumor remission in all mice within 17 days. | [12] |
| MC38 murine colon cancer | Not specified | Good efficacy as a single agent and synergistic effect with anti-PD1. | [12] | |
| T-474 | VCaP prostate cancer xenograft | 5 mg/kg, once daily, p.o. for 21 days | Potent antitumor activity without severe body weight reduction; reduced STAT1 phosphorylation in tumors. |
Experimental Protocols
Protocol 1: General Guidelines for Preparation and Administration of CDK8/19 Inhibitors for Oral Gavage in Mice
This protocol provides a general framework for the preparation and oral administration of CDK8/19 inhibitors. Specific details may need to be optimized based on the inhibitor's solubility and the experimental design.
Materials:
-
CDK8/19 inhibitor (e.g., this compound)
-
Vehicle (e.g., 0.5% Natrosol, 0.5% methylcellulose, or a solution of DMSO, PEG300, Tween-80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
Appropriate mouse strain for the xenograft or syngeneic model
Procedure:
-
Vehicle Preparation:
-
For 0.5% Natrosol: Slowly add 0.5 g of Natrosol to 100 mL of sterile water while stirring. Continue stirring until a clear, homogeneous solution is formed.
-
For DMSO/PEG300/Tween-80/Saline: A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Prepare by adding each component sequentially and mixing thoroughly. The final solution should be clear. It is recommended to prepare this fresh on the day of use.
-
-
Inhibitor Formulation:
-
Calculate the required amount of inhibitor based on the desired dose (mg/kg), the average weight of the mice, and the dosing volume (typically 5-10 mL/kg).
-
Weigh the inhibitor accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to the inhibitor.
-
Vortex the mixture vigorously until the inhibitor is fully dissolved or a homogenous suspension is formed. Gentle heating or sonication may be used to aid dissolution if necessary, but stability of the compound under these conditions should be verified.
-
For suspensions, ensure the mixture is well-vortexed immediately before each administration to ensure uniform dosing.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Measure the correct volume of the inhibitor formulation into a syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. Avoid entering the trachea.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a CDK8/19 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., RPMI8226, MV4-11)
-
Immunocompromised mice (e.g., nu/nu or NSG mice)
-
Matrigel (optional, can improve tumor take rate)
-
Calipers for tumor measurement
-
CDK8/19 inhibitor formulation
-
Vehicle control
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or serum-free media. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Inject the cell suspension (typically 1 x 106 to 1 x 107 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Treatment Administration:
-
Administer the CDK8/19 inhibitor or vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes regularly (e.g., 2-3 times per week).
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers like p-STAT1S727, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
CDK8 Signaling Pathway
CDK8, as part of the Mediator complex, regulates transcription by phosphorylating various transcription factors and components of the transcriptional machinery. Inhibition of CDK8 can impact several key oncogenic signaling pathways.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNX631-6 | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Cdk8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in various signaling pathways crucial for cell proliferation and differentiation. Its dysregulation is associated with numerous cancers, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of Cdk8-IN-1, a potent and selective inhibitor of CDK8 and its close homolog, CDK19.
It is important to note that the scientific literature and commercial suppliers may use the terms "this compound" and "CDK8/19-IN-1" to refer to different chemical entities. "this compound" is associated with the chemical formula C11H8F3N3O, while "CDK8/19-IN-1" corresponds to C19H18N4O4S2.[1][2] This document will focus on the latter, a well-characterized dual inhibitor of CDK8 and CDK19, hereafter referred to as this compound for consistency. This compound exhibits potent, orally bioavailable, and selective inhibition of CDK8 and CDK19.[3][4]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C19H18N4O4S2 | [1][5] |
| Molecular Weight | 430.5 g/mol | [5] |
| CAS Number | 1818427-07-4 | [5] |
In Vitro Inhibitory Activity
| Target | IC50 / Kd | Reference |
| CDK8 | 0.46 nM (IC50) | [3][4] |
| CDK19 | 0.99 nM (IC50) | [3][4] |
| CDK9 | 270 nM (IC50) | [3][4] |
| CDK8 | 46 nM (Kd) | [5] |
| CDK19 | 25 nM (Kd) | [5] |
In Vitro Cellular Activity (GI50)
| Cell Type | GI50 Range | Reference |
| Colon, Multiple Myeloma, AML, Lung Cancer Cells | 0.43 - 2.5 nM | [3][5] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [5] |
Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | [5] | |
| In Solvent (DMSO) | -80°C | 1 year | [5] |
| -20°C | 1 month | [4] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.305 mg of this compound (Molecular Weight = 430.5 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure no visible particulates remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][5]
Experimental Workflow for this compound Solution Preparation
References
- 1. Cdk8/19-IN-1 | C19H18N4O4S2 | CID 126511854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immunomart.com [immunomart.com]
- 6. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
Application Notes and Protocols: Cdk8-IN-1 for Studying Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. This complex acts as a bridge between transcription factors and RNA Polymerase II, thereby playing a pivotal role in gene expression. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Cdk8-IN-1 is a potent and selective inhibitor of CDK8, widely used as a chemical probe to investigate the role of CDK8 in gene regulation and disease pathogenesis. These application notes provide a comprehensive overview of the use of this compound in studying gene expression, including its mechanism of action, effects on signaling pathways, and detailed protocols for key experimental applications.
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively binds to the active site of CDK8, preventing the phosphorylation of its downstream substrates. By inhibiting the kinase activity of CDK8, this compound modulates the function of the Mediator complex, leading to changes in the expression of a specific subset of genes. This targeted inhibition allows researchers to dissect the precise roles of CDK8 in various biological processes. The inhibition of CDK8 has been shown to impact several key signaling pathways that are crucial for cell proliferation, differentiation, and survival.
Key Signaling Pathways Modulated by this compound
Inhibition of CDK8 by this compound and other similar inhibitors has been demonstrated to affect multiple signaling cascades, making it a valuable tool for studying transcriptional regulation in various contexts.
dot
Caption: this compound inhibits CDK8, impacting multiple signaling pathways.
-
STAT Signaling: CDK8 can directly phosphorylate STAT1 at serine 727 (S727), a modification that modulates its transcriptional activity.[1][2][3] Inhibition of CDK8 with compounds like this compound reduces this phosphorylation, thereby altering the expression of interferon-gamma (IFN-γ) responsive genes.[1]
-
Wnt/β-catenin Signaling: CDK8 is considered an oncogene in colorectal cancer where it enhances the transcriptional activity of β-catenin.[4] this compound can suppress the expression of Wnt target genes by inhibiting CDK8-dependent β-catenin activity.
-
TGF-β/Smad Signaling: The CDK8 module can regulate the TGF-β pathway by phosphorylating Smad proteins, influencing their transcriptional output.
-
Estrogen Receptor (ER) Signaling: In ER-positive breast cancer, CDK8 inhibition has been shown to suppress estrogen-dependent transcription and cell growth.[5]
-
NF-κB Signaling: CDK8/19 activity potentiates transcription induced by NF-κB.
Quantitative Data
The following tables summarize the inhibitory activity of various CDK8 inhibitors, providing a comparative view for selecting the appropriate tool compound for a given experiment.
Table 1: In Vitro Kinase Inhibitory Activity of Selected CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | CDK8 | 3 | Commercial Datasheets |
| Senexin A | CDK8/19 | ~250 | [5] |
| Senexin B | CDK8/19 | ~100 | [5] |
| T-474 | CDK8/19 | 1.6 / 1.9 | [4] |
| T-418 | CDK8/19 | 23 / 62 | [4] |
| BI-1347 | CDK8 | ~1 | [6] |
| SNX631 | CDK8/19 | ~10 | [7][8] |
Table 2: Cellular Activity of Selected CDK8 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Effect | Reference |
| Senexin B | MCF7 | Growth Inhibition | ~1 | Potentiates Fulvestrant | [5] |
| T-474 | VCaP | Growth Inhibition | < 0.1 | Induces G1/S transition arrest | [4] |
| BI-1347 | SK-N-AS | STAT1 S727 Phos. | ~0.1 | Inhibition of pSTAT1 | [6] |
| SNX631 | BT474 | Growth Inhibition | ~0.5 | Synergizes with Lapatinib | [7][9] |
Experimental Protocols
dot
Caption: General experimental workflow for studying this compound effects.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Target cell line (e.g., HCT116, MCF7, VCaP)
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. It is recommended to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blotting for Phospho-STAT1
This protocol is to assess the effect of this compound on the phosphorylation of STAT1 at Serine 727.
Materials:
-
Target cell line (e.g., HCT116, 293T)
-
Complete culture medium
-
This compound
-
IFN-γ (optional, to stimulate STAT1 phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pSTAT1 S727, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the relative change in STAT1 phosphorylation.
-
Gene Expression Analysis (Quantitative RT-PCR)
This protocol describes how to measure changes in the mRNA levels of CDK8 target genes following treatment with this compound.
Materials:
-
Target cell line
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., FOS, EGR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Plate cells and treat with this compound as described in the previous protocols. A time course (e.g., 6, 12, 24 hours) is recommended to capture transcriptional changes.
-
Harvest cells and extract total RNA using a preferred method, ensuring high quality and purity.[12]
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.[12]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and qPCR master mix.[13]
-
Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[14]
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method, comparing this compound-treated samples to the vehicle control.
-
In Vivo Studies
This compound and its analogs have been evaluated in preclinical xenograft models to assess their anti-tumor efficacy.
dot
Caption: Logical flow of this compound's effect on gene expression.
Example Protocol Outline: Xenograft Model
-
Cell Implantation: Cancer cells (e.g., MCF7, VCaP) are subcutaneously injected into immunocompromised mice (e.g., NSG or nude mice).[5][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound or a similar inhibitor is administered, often via oral gavage.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for pharmacodynamic marker analysis (e.g., western blotting for pSTAT1) or histological examination.[4]
Conclusion
This compound is a powerful research tool for elucidating the role of CDK8 in regulating gene expression. Its selectivity allows for the targeted investigation of CDK8-dependent transcriptional programs and their impact on cellular physiology and disease. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the multifaceted functions of this important kinase. As with any inhibitor, it is crucial to include appropriate controls and validate findings using orthogonal approaches, such as genetic knockdown or knockout of CDK8.
References
- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative PCR Basics [sigmaaldrich.com]
Application Notes: Cdk8-IN-1 in High-Throughput Screening Assays
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] The Mediator complex acts as a molecular bridge between DNA-binding transcription factors and RNA Polymerase II, thereby controlling gene expression.[3][4] CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it plays a crucial role in driving proliferation through the Wnt/β-catenin signaling pathway.[3][4] Its involvement in various cancer-related signaling pathways, such as STAT, TGF-β, and Notch, makes it a compelling target for therapeutic intervention.[1][4][5]
Cdk8-IN-1 and its analogs are potent and selective small molecule inhibitors of CDK8. These inhibitors serve as valuable chemical probes for elucidating the biological functions of CDK8 and as starting points for drug discovery campaigns. Their high potency and selectivity make them ideal for use in high-throughput screening (HTS) assays to identify novel modulators of CDK8 activity and downstream pathways.
Mechanism of Action
CDK8 exerts its regulatory effects primarily by phosphorylating transcription factors and components of the transcriptional machinery.[4][5] For instance, in the Wnt pathway, CDK8 is recruited to Wnt-responsive genes and enhances β-catenin's transcriptional activity.[3][6] It also directly phosphorylates various members of the STAT family of transcription factors, modulating cytokine responses.[2] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CDK8 and preventing the transfer of phosphate to its substrates, thereby blocking its downstream signaling functions.
Data Presentation
The following tables summarize the inhibitory potency of this compound and related compounds against various kinases and their anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Binding Affinity (Kd, nM) | Selectivity Notes | Reference |
|---|---|---|---|---|---|
| This compound | CDK8 | 3 | - | Potent and selective for CDK8. | [7] |
| CDK8/19-IN-1 | CDK8 | 0.46 | 46 | Dual inhibitor of CDK8 and CDK19. | [8][9] |
| CDK19 | 0.99 | 25 | Also weakly inhibits CDK2 (62% at 1µM). | [8][9] | |
| CDK9 | 270 | - | >580-fold selective over CDK9. | [8][9] | |
| Senexin B | CDK8/19 | ~250 | - | Used in studies to reverse drug resistance. | [10] |
| Cortistatin A (CA) | CDK8 | 12 | - | Natural product inhibitor of CDK8/19. | [11] |
| T-474 | CDK8 | 1.6 | - | Highly selective dual inhibitor. | [12] |
| | CDK19 | 1.9 | - | >80% inhibition of Haspin at 300nM. |[12] |
Table 2: Anti-proliferative Activity (GI50/IC50)
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |
|---|---|---|---|---|
| CDK8/19-IN-1 | Multiple Lines | Colon, Multiple Myeloma, AML, Lung | 0.43 - 2.5 | [8][9] |
| MSC2530818 | HCT116 | Colorectal Carcinoma | 11 | [13] |
| BI-1347 | HCT116 | Colorectal Carcinoma | 2 | [13] |
| CCT251921 | HCT116 | Colorectal Carcinoma | 10 |[13] |
Experimental Protocols
Protocol 1: In Vitro Biochemical HTS Assay for CDK8 Inhibitors
This protocol describes a generic, luminescence-based kinase assay suitable for HTS, such as the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme complex (BPS Bioscience, #40035)[14]
-
Kinase substrate (e.g., recombinant STAT1 or a generic peptide substrate)
-
This compound (positive control inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT)[15]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., white, 384-well, low-volume)
-
Acoustic liquid handler or multichannel pipette
-
Plate reader capable of measuring luminescence
Assay Principle: The CDK8 enzyme phosphorylates a substrate using ATP, generating ADP. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete remaining ATP. A detection reagent is then added to convert ADP to ATP, which is used by a luciferase to generate a light signal proportional to the initial ADP produced. Inhibitors of CDK8 will result in a lower signal.
Procedure:
-
Compound Plating: Prepare a dose-response plate of test compounds and this compound (e.g., 11-point, 3-fold serial dilution starting from 10 µM) in DMSO. Using an acoustic liquid handler, transfer a small volume (e.g., 25-50 nL) of compounds, positive control (this compound), and negative control (DMSO) to a 384-well assay plate.
-
Enzyme Preparation: Dilute the CDK8/Cyclin C enzyme complex to a 2X working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to be in the linear range of the assay.
-
Substrate/ATP Mix Preparation: Prepare a 2X working solution of the substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for CDK8 to ensure sensitivity to ATP-competitive inhibitors.
-
Kinase Reaction:
-
Add 5 µL of the 2X CDK8/Cyclin C solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix. The final volume is 10 µL.
-
-
Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[15]
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Fit the dose-response data to a four-parameter logistic model to determine the IC50 value for each compound.
-
Protocol 2: Cell-Based Assay for CDK8 Activity
This protocol measures the inhibition of phosphorylation of STAT1 at Serine 727 (pSTAT1-S727), a known cellular substrate of CDK8, in response to interferon-gamma (IFN-γ) stimulation.
Materials:
-
VCaP prostate cancer cells or SW480 colon cancer cells[12]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human IFN-γ
-
Assay plates (e.g., 96-well or 384-well, clear bottom)
-
Lysis Buffer (with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-pSTAT1 (S727), Rabbit anti-Total STAT1, and a compatible secondary antibody (e.g., HRP-conjugated or fluorescent).
-
Detection system (e.g., ELISA, Western Blot, or high-content imaging system).
Procedure:
-
Cell Plating: Seed cells into assay plates at a density that will result in a sub-confluent monolayer (e.g., 80-90%) at the time of the assay. Incubate overnight.
-
Compound Treatment: Treat cells with serially diluted this compound or test compounds for 1-2 hours prior to stimulation. Include DMSO as a negative control.
-
Cell Stimulation: Add IFN-γ to a final concentration of 10-50 ng/mL to all wells except for the unstimulated control. Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium and wash cells with cold PBS. Add Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Detection of pSTAT1 (S727):
-
For ELISA/In-Cell Western: Fix and permeabilize cells in the plate. Block with a suitable blocking buffer. Incubate with the primary antibody against pSTAT1 (S727), followed by incubation with the labeled secondary antibody. Read the signal on a plate reader. Normalize the pSTAT1 signal to total cell number (e.g., using a DNA stain like DAPI).
-
For Western Blot: Collect the lysates, determine protein concentration, and perform standard SDS-PAGE and Western blotting using antibodies against pSTAT1 (S727) and Total STAT1 (as a loading control).
-
-
Data Analysis: Quantify the pSTAT1 signal for each treatment. Calculate the percent inhibition of STAT1 phosphorylation relative to the IFN-γ-stimulated DMSO control. Determine the IC50 value for this compound and test compounds.
HTS Assay Quality Control
The quality and reliability of an HTS assay are critical for identifying genuine hits. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, thus evaluating the suitability of an assay for HTS.[16][17]
Z'-Factor Formula: Z' = 1 - [ (3 * SD_pos) + (3 * SD_neg) ] / | Mean_pos - Mean_neg |
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no inhibition, high signal).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., full inhibition, low signal).
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: An unsuitable assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gene - CDK8 [maayanlab.cloud]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. assay.dev [assay.dev]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cdk8-IN-1 in CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator involved in a multitude of cellular processes, including cell cycle progression, differentiation, and signal transduction.[1][2][3] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4][5][6] Cdk8-IN-1 is a potent and selective inhibitor of CDK8 and its close paralog CDK19. The advent of CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic interrogation of gene function through genome-wide or targeted screens.[7] The combination of a chemical probe like this compound with CRISPR-Cas9 screening provides a powerful platform to identify genes that functionally interact with CDK8/19 inhibition, thereby uncovering novel drug targets, elucidating mechanisms of resistance, and identifying synergistic therapeutic combinations.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in CRISPR-Cas9 screening workflows.
Key Applications
-
Identification of Synthetic Lethal Interactions: Uncover genes whose loss of function is lethal to cells only in the presence of this compound, revealing potential therapeutic targets for cancers dependent on CDK8 activity.
-
Elucidation of Drug Resistance Mechanisms: Identify genes that, when knocked out, confer resistance to this compound, providing insights into how tumors might evade treatment.
-
Discovery of Synergistic Drug Targets: Pinpoint genes whose knockout sensitizes cells to lower doses of this compound, suggesting promising combination therapies.[8]
-
Mapping CDK8-Mediated Signaling Pathways: Functionally characterize the genetic dependencies of signaling pathways regulated by CDK8.
Data Presentation
Quantitative data from a CRISPR-Cas9 screen with this compound can be summarized to highlight genes that are either depleted (synthetic lethal/sensitizing) or enriched (resistance-conferring) in the presence of the inhibitor. The following tables represent hypothetical but realistic data from a genome-wide CRISPR knockout screen in a cancer cell line treated with this compound.
Table 1: Top 10 Gene Knockouts Showing Synthetic Lethality with this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE_A | Kinase A | -5.2 | 1.5e-8 |
| GENE_B | Transcription Factor B | -4.8 | 3.2e-8 |
| GENE_C | DNA Repair Protein C | -4.5 | 7.1e-8 |
| GENE_D | Ubiquitin Ligase D | -4.3 | 1.2e-7 |
| GENE_E | Metabolic Enzyme E | -4.1 | 2.5e-7 |
| GENE_F | Cell Cycle Regulator F | -3.9 | 4.0e-7 |
| GENE_G | Apoptosis Regulator G | -3.7 | 6.3e-7 |
| GENE_H | Splicing Factor H | -3.5 | 9.1e-7 |
| GENE_I | Transporter Protein I | -3.3 | 1.4e-6 |
| GENE_J | Phosphatase J | -3.1 | 2.2e-6 |
Table 2: Top 10 Gene Knockouts Conferring Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| GENE_X | Negative Regulator of Pathway X | 4.9 | 2.8e-8 |
| GENE_Y | Drug Efflux Pump Y | 4.6 | 5.1e-8 |
| GENE_Z | Protein Phosphatase Z | 4.2 | 9.8e-8 |
| GENE_W | E3 Ubiquitin Ligase Substrate Receptor W | 4.0 | 1.5e-7 |
| GENE_V | Component of Complex V | 3.8 | 3.3e-7 |
| GENE_U | Kinase Inhibitor U | 3.6 | 5.7e-7 |
| GENE_T | Transcription Repressor T | 3.4 | 8.2e-7 |
| GENE_S | Scaffolding Protein S | 3.2 | 1.1e-6 |
| GENE_R | Deubiquitinase R | 3.0 | 1.8e-6 |
| GENE_Q | Cell Adhesion Molecule Q | 2.8 | 2.9e-6 |
Signaling Pathways and Experimental Workflows
CDK8 Signaling Pathways
CDK8 functions as a critical node in several signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for interpreting the results of a this compound CRISPR screen.
References
- 1. Adding a Chemical Biology Twist to CRISPR Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CRISPR knockout negative screen reveals synergy between CDKs inhibitor and metformin in the treatment of human cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. CDK8 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CRISPR knockout negative screen reveals synergy between CDKs inhibitor and metformin in the treatment of human cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk8-IN-1 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant therapeutic target in oncology, particularly in the context of leukemia. As a component of the Mediator complex's kinase module, CDK8 plays a crucial role in regulating transcription. Its dysregulation has been implicated in the pathogenesis of various malignancies, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). Cdk8-IN-1 is a potent and selective inhibitor of CDK8, serving as a valuable chemical probe to investigate the biological functions of CDK8 and to assess its potential as a therapeutic target in leukemia. These application notes provide a comprehensive overview of the use of this compound and other potent CDK8 inhibitors in leukemia research, complete with detailed experimental protocols and data presentation.
Mechanism of Action of CDK8 in Leukemia
CDK8 exerts its influence on leukemia progression through both kinase-dependent and kinase-independent mechanisms. It can phosphorylate various transcription factors, thereby modulating their activity. Key signaling pathways implicated in CDK8's function in leukemia include:
-
STAT Pathway: CDK8 can directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][2] This phosphorylation can modulate their transcriptional activity, impacting cell proliferation and survival in leukemia cells.[3][4]
-
mTOR Pathway: Studies have shown a correlation between CDK8 expression and members of the mTOR signaling pathway in both ALL and AML.[5][6][7] The loss of CDK8 can sensitize leukemia cells to mTOR inhibitors, suggesting a functional link between CDK8 and this critical cell growth and survival pathway.[5][6][7]
-
Wnt/β-catenin Pathway: In some cancers, CDK8 is known to be an oncogene that activates β-catenin-mediated transcription.[8]
This compound and Other Potent CDK8 Inhibitors
This compound is a potent and selective inhibitor of CDK8 with a reported IC50 of 3 nM.[9][10] Its chemical formula is C11H8F3N3O and it has a molecular weight of 255.20.[10] While specific data for this compound in leukemia is emerging, several other potent CDK8 inhibitors have been extensively studied and provide a strong rationale for its use. These include SEL120-34A, MK256, and a close analog, CDK8/19-IN-1.
Quantitative Data for CDK8 Inhibitors in Leukemia
The following tables summarize the in vitro activity of various CDK8 inhibitors against CDK8/19 kinases and different leukemia cell lines.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | CDK8 | 3 | [9][10] |
| CDK8/19-IN-1 | CDK8 | 0.46 | [11] |
| CDK19 | 0.99 | [11] | |
| MK256 | CDK8 | 2.5 | [6][12] |
| CDK19 | 3.3 | [6][12] | |
| Compound 12 | CDK8 | 39.2 | [1] |
| Inhibitor | Cell Line (Leukemia Type) | GI50/GC50 (nM) | Reference |
| CDK8/19-IN-1 | Multiple Myeloma, AML, Lung Cancer Cells | 0.43 - 2.5 | [11] |
| Compound 12 | MOLM-13 (AML) | 20 | [1] |
| MV4-11 (AML) | 30 | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the effect of this compound on the viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MOLM-14, MV4-11, KG-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for an appropriate duration (e.g., 48, 72, or 96 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[13][14][15]
-
Measure the absorbance at 450 nm using a microplate reader.[13][14]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.
Western Blot Analysis of STAT Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of STAT1 and STAT5.
Materials:
-
Leukemia cells
-
This compound
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (S727), anti-STAT1, anti-phospho-STAT5 (S726), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate leukemia cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model of AML
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cell line (e.g., MOLM-14)
-
Matrigel
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
Procedure:
-
Subcutaneously inject 1 x 10^6 MOLM-14 cells mixed with Matrigel (1:1 v/v) into the flank of each mouse.[6]
-
Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[6]
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily or twice daily oral gavage).[6]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Signaling Pathways
Caption: CDK8-mediated phosphorylation of STAT1 and STAT5 in leukemia.
Caption: Interaction between CDK8 and the mTOR signaling pathway in leukemia.
Experimental Workflow
Caption: A general workflow for evaluating this compound in leukemia research.
References
- 1. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CAS No. 1629633-48-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 9. This compound|CAS 1629633-48-2|DC Chemicals [dcchemicals.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating the Tumor Microenvironment with Cdk8-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk8-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), to investigate its effects on the tumor microenvironment (TME). The protocols detailed below are foundational and can be adapted for specific experimental needs.
Introduction to this compound in the Tumor Microenvironment
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, where it can influence oncogenic signaling pathways and modulate the composition and function of the TME.[2][3] CDK8 has been shown to phosphorylate several transcription factors, including STAT1, STAT3, and STAT5, thereby regulating the expression of genes involved in inflammation and immunity.[4]
This compound and other selective CDK8/19 inhibitors offer a powerful tool to dissect the role of CDK8 in cancer progression and its interplay with immune cells. By inhibiting CDK8 kinase activity, researchers can study its impact on anti-tumor immunity, cytokine signaling, and the function of key immune cell populations such as T cells, natural killer (NK) cells, and macrophages.
Data Presentation: In Vitro Potency of Selective CDK8/19 Inhibitors
The following table summarizes the in vitro potency of various selective CDK8/19 inhibitors, providing a reference for the expected efficacy of this class of compounds. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell type and assay.
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| BI-1347 | CDK8 | 1.4 | Biochemical kinase assay | [1] |
| CDK19 | Not specified | [1] | ||
| Compound 2 | CDK8 | 1.8 | Biochemical kinase assay | [1] |
| CDK19 | Not specified | [1] | ||
| CCT251545 | CDK8 | 9 | SW620 cells (p-STAT1SER727 inhibition) | [1] |
| Senexin B | CDK8/19 | Not specified | Used in vivo and in vitro | [5] |
| BRD6989 | CDK8/19 | Not specified | Used to study IL-10 regulation | [6] |
| E966-0530-45418 | CDK8 | 129 | Biochemical kinase assay | [7] |
| T-474 | CDK8 | 1.6 | Enzyme assay | [5] |
| CDK19 | 1.9 | Enzyme assay | [5] |
Signaling Pathways and Experimental Workflows
Cdk8-Mediated STAT Signaling Pathway
CDK8 directly phosphorylates STAT1 at serine 727 (S727), a post-translational modification that modulates its transcriptional activity and regulates the interferon (IFN) response.[7][8][9] Inhibition of CDK8 with this compound is expected to reduce p-STAT1 (S727) levels, providing a key pharmacodynamic biomarker for target engagement.
Caption: this compound inhibits CDK8, preventing STAT1 S727 phosphorylation.
Experimental Workflow for Assessing Immune Modulation
This workflow outlines the key steps to investigate the impact of this compound on immune cells within the TME, from in vitro characterization to in vivo validation.
Caption: A multi-step workflow for evaluating this compound's immunomodulatory effects.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (S727)
This protocol is designed to assess the inhibition of CDK8 kinase activity by this compound by measuring the phosphorylation of its direct substrate, STAT1, at serine 727.
Materials:
-
Cancer cell line of interest (e.g., SW620, HCT116)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (S727), anti-total STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for a predetermined time (e.g., 6 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize p-STAT1 (S727) levels to total STAT1 and the loading control.
Protocol 2: Macrophage Polarization Assay
This protocol uses flow cytometry to determine the effect of this compound on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes when co-cultured with tumor cells.
Materials:
-
Human or murine monocytes (e.g., from PBMCs or bone marrow)
-
Macrophage differentiation factors (e.g., M-CSF)
-
Tumor cell line of interest
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
Transwell inserts (0.4 µm pore size)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., CD68, CD80, CD86 for M1; CD163, CD206 for M2)
-
Flow cytometer
Procedure:
-
Macrophage Differentiation: Differentiate monocytes into M0 macrophages according to standard protocols (typically 5-7 days with M-CSF).
-
Co-culture Setup:
-
Seed M0 macrophages in the bottom wells of a 24-well plate.
-
Seed tumor cells on the Transwell inserts placed in the wells with macrophages.
-
-
Treatment: Add this compound at desired concentrations to the co-culture medium. Include a vehicle control (DMSO).
-
Incubation: Co-culture the cells for 48-72 hours.
-
Cell Staining:
-
Harvest the macrophages from the bottom wells.
-
Wash the cells with flow cytometry staining buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against M1 and M2 markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Analysis: Gate on the macrophage population and analyze the expression of M1 and M2 markers to determine the polarization state. Compare the percentage of M1 and M2 macrophages in this compound-treated versus control groups.
Protocol 3: T-cell Differentiation Assay
This protocol assesses the influence of this compound on the differentiation of naïve CD4+ T cells into various helper T (Th) cell subsets (e.g., Th1, Th2, Th17) or regulatory T cells (Tregs).
Materials:
-
Naïve CD4+ T cells isolated from human PBMCs or mouse spleens
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Cytokine cocktails for polarizing conditions (e.g., IL-12 and anti-IL-4 for Th1; IL-4 and anti-IFN-γ for Th2; TGF-β and IL-6 for Th17; TGF-β and IL-2 for Tregs)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS and IL-2
-
Intracellular staining kit (including fixation and permeabilization buffers)
-
Fluorochrome-conjugated antibodies against lineage-defining transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, FoxP3 for Tregs)
-
Flow cytometer
Procedure:
-
T-cell Activation and Polarization:
-
Culture naïve CD4+ T cells with anti-CD3/CD28 beads in the presence of the appropriate polarizing cytokine cocktail.
-
-
Treatment: Add this compound at various concentrations or DMSO vehicle control to the cultures at the time of activation.
-
Incubation: Culture the cells for 3-5 days.
-
Intracellular Staining:
-
Restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and perform surface staining if needed.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining kit.
-
Stain with antibodies against the key transcription factors for each T-cell subset.
-
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Analysis: Gate on the CD4+ T-cell population and determine the percentage of cells expressing each transcription factor. Compare the differentiation profiles between this compound-treated and control cultures.
Protocol 4: In Vivo Tumor Growth and TME Analysis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse tumor model and for analyzing its effects on the TME.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Tissue dissociation enzymes (e.g., collagenase, DNase)
-
Reagents for flow cytometry and immunohistochemistry (IHC)
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant tumor cells into the mice.
-
Treatment: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups. Administer this compound at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
TME Analysis:
-
Flow Cytometry: Dissociate a portion of the tumor into a single-cell suspension. Stain with antibody panels to quantify various immune cell populations (e.g., CD8+ T cells, Tregs, myeloid-derived suppressor cells, macrophages).
-
Immunohistochemistry (IHC): Fix the remaining tumor tissue in formalin and embed in paraffin. Perform IHC staining on tissue sections for markers of interest (e.g., CD8, FoxP3, F4/80) to assess the spatial distribution of immune cells within the tumor.
-
-
Data Analysis: Compare tumor growth curves between treated and control groups. Quantify and compare the immune cell populations in the TME from both groups.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions, including inhibitor concentrations and incubation times, for their specific experimental systems. Always adhere to institutional guidelines for animal care and use.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Intestinal Differentiation with Cdk8-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk8-IN-1, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, to investigate its role in intestinal differentiation. The provided protocols offer detailed methodologies for key experiments.
Introduction
Cyclin-dependent kinases CDK8 and CDK19 are key regulatory components of the Mediator complex, which plays a crucial role in orchestrating gene transcription.[1][2] Emerging evidence highlights that CDK8 and CDK19 are indispensable for normal intestinal tissue homeostasis and lineage specification in both mice and humans.[1][2] These kinases function redundantly to control the differentiation of intestinal stem cells into mature cell types, particularly those of the secretory lineage, such as Paneth cells.[1]
The mechanism involves the Mediator kinase module binding to and phosphorylating components of the chromatin remodeling complex SWI/SNF.[1][3] This action is critical for the proper function of lineage-specifying enhancers.[1] Given its role in transcriptional regulation, CDK8 is also implicated in various signaling pathways crucial for both development and disease, including the Wnt/β-catenin and STAT1 signaling pathways.[4][5][6]
This compound is a selective, orally bioavailable small molecule inhibitor of CDK8 and CDK19, making it a valuable chemical probe to elucidate the kinase-dependent functions of these proteins in intestinal biology.
Mechanism of Action of CDK8 in Intestinal Differentiation
CDK8/19's primary role in intestinal differentiation is the regulation of transcriptional programs. The kinase activity of CDK8/19 is essential for the production of Paneth cells and for broader intestinal secretory lineage differentiation.[1] This is achieved, in part, through the phosphorylation of the SWI/SNF chromatin remodeling complex, which in turn regulates the expression of key lineage specification factors like ATOH1.[3]
Furthermore, CDK8 is known to phosphorylate STAT1 on serine 727 (S727), a modification required for the full transcriptional activity of STAT1 in response to stimuli like interferon-gamma (IFNγ).[7][8] This phosphorylation can positively or negatively regulate over 40% of IFNγ-responsive genes.[9][7] Inhibition of CDK8/19 with chemical probes like this compound has been shown to potently reduce STAT1 S727 phosphorylation, serving as a reliable pharmacodynamic biomarker of target engagement.[10][11] CDK8 also interacts with the Wnt/β-catenin pathway, a fundamental signaling cascade in intestinal stem cell maintenance and proliferation, by enhancing the transcriptional activity of β-catenin.[4][5][6]
Data Presentation: this compound Inhibitory Activity
The following table summarizes the quantitative data for this compound, demonstrating its high potency and selectivity for CDK8 and CDK19.
| Target | IC50 Value | Notes | Reference |
| CDK8 | 0.46 nM | Highly potent inhibition. | [12] |
| CDK19 | 0.99 nM | Highly potent inhibition, dual target. | [12] |
| CDK9 | 270 nM | Demonstrates selectivity over CDK9. | [12] |
| CDK2 | >1 µM (38% remaining activity) | Weakly inhibits CDK2 at high concentrations. | [12] |
| Cellular GI50 | 0.43 - 2.5 nM | Potent anti-proliferative activity in various cancer cell lines. | [12] |
Visualizations
Caption: CDK8/19 signaling in intestinal differentiation.
References
- 1. CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
Cdk8-IN-1: Application Notes and Protocols for Structural Biology and Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cdk8-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in the fields of structural biology and X-ray crystallography. Detailed protocols for key experiments are provided to facilitate the structural determination of Cdk8 in complex with this inhibitor, offering valuable insights for structure-based drug design.
Introduction to Cdk8 and this compound
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, in conjunction with its binding partner Cyclin C, forms a sub-module of the larger Mediator complex.[1][2][3] The Mediator complex acts as a molecular bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression.[1][4] CDK8 can function as both a transcriptional repressor and activator, influencing a multitude of signaling pathways implicated in normal development and disease, including cancer.[1][4][5] Its involvement in pathways such as Wnt/β-catenin, p53, TGF-β, and STAT makes it an attractive target for therapeutic intervention.[3][6]
This compound and similar potent and selective inhibitors are invaluable tools for elucidating the precise functions of CDK8 and for the development of novel therapeutics. Determining the crystal structure of CDK8 in complex with these inhibitors provides a detailed, atomic-level understanding of the binding interactions, which is crucial for optimizing lead compounds.
Signaling Pathways Involving Cdk8
Cdk8's role as a transcriptional regulator places it at the nexus of several critical signaling pathways. Understanding these pathways is essential for contextualizing the effects of Cdk8 inhibition.
Quantitative Data for Cdk8 Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of this compound and other notable Cdk8 inhibitors. This data is essential for designing experiments and interpreting results.
| Compound Name/Identifier | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference(s) |
| CCT251545 (a this compound analog) | Reporter Displacement | CDK8/cyclin C | - | 2 | [1] |
| CCT251545 (a this compound analog) | Reporter Displacement | CDK19/cyclin C | - | - | [1] |
| Sorafenib | TR-FRET Binding | CDK8 | ~2-fold improvement over Sorafenib | - | [6] |
| Compound 20 (Sorafenib analog) | TR-FRET Binding | CDK8 | - | - | [6] |
| Cortistatin A | In vitro kinase assay | CDK8 | 12 | - | [7] |
| TCS9725 | In vitro activity assay | CDK8 | 403.6 | - | [8] |
| SNX631 | Cell-based assay | CDK8/19 | 7-11 | - | [8] |
Note: IC50 and Kd values can vary depending on the specific assay conditions. It is recommended to determine these values in your experimental system.[4]
Experimental Protocols
Detailed protocols for key experiments in the structural biology workflow are provided below.
Protein Expression and Purification of Cdk8/CycC Complex
A uniform procedure for the expression and purification of the Cdk8/CycC complex is crucial for obtaining high-quality crystals.[5]
Protocol:
-
Construct Design: Subclone the human CDK8 coding sequence into a baculovirus expression vector (e.g., pFastBacHTa) with an N-terminal His6-tag. Co-express with a vector containing the human Cyclin C coding sequence.
-
Baculovirus Generation: Generate recombinant baculovirus for His6-CDK8 and Cyclin C using a system like the Bac-to-Bac system (Invitrogen).
-
Protein Expression: Co-infect Spodoptera frugiperda (Sf9) insect cells with high-titer baculoviruses for both proteins.
-
Cell Lysis: Harvest cells and lyse them in a buffer containing 10 mM Tris-HCl pH 7.6, 0.5 M NaCl, 5 mM imidazole, protease inhibitors (e.g., 50 µg/ml PMSF), and 10% (v/v) glycerol.
-
Affinity Chromatography: Purify the His6-Cdk8/CycC complex from the cell lysate using Ni2+-NTA agarose chromatography. Elute the complex using a step gradient of imidazole (e.g., 15, 25, 100, and 400 mM).[5]
-
Ion Exchange Chromatography: Further purify the complex using cation exchange chromatography (e.g., Mono S column) to remove contaminants.
-
Size Exclusion Chromatography (SEC): As a final polishing step, perform SEC to ensure the complex is monodisperse and in a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Co-crystallization of Cdk8/CycC with this compound
Co-crystallization is often the preferred method when a ligand is expected to induce a conformational change in the protein.[2][9]
Protocol:
-
Complex Formation: Incubate the purified Cdk8/CycC complex with a 3-5 fold molar excess of this compound (dissolved in a suitable solvent like DMSO, ensuring the final DMSO concentration is low, typically <5%). The incubation can be performed at 4°C for 30-60 minutes.[10]
-
Crystallization Screening: Screen for crystallization conditions using commercially available screens (e.g., Hampton Research Crystal Screen) and the hanging drop or sitting drop vapor diffusion method. Automated liquid handling systems can facilitate high-throughput screening.[9]
-
Crystal Optimization: Once initial hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, temperature, and protein-to-ligand ratio.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution before flash-cooling in liquid nitrogen. The cryoprotectant is typically the mother liquor supplemented with an agent like glycerol or ethylene glycol (e.g., 25%).[11]
Soaking of Apo-Cdk8/CycC Crystals with this compound
Soaking is a faster alternative if apo-crystals of Cdk8/CycC are readily available and the crystal lattice is permeable to the inhibitor.[2][12]
Protocol:
-
Apo-Crystal Growth: Grow crystals of the Cdk8/CycC complex without the inhibitor using the optimized conditions from the co-crystallization trials or a separate screening effort.
-
Soaking Solution Preparation: Prepare a soaking solution by adding this compound to the crystal mother liquor. The final concentration of the inhibitor should be 10-1000 times its Kd, if known.[11] The solvent concentration (e.g., DMSO) should be kept low to avoid crystal damage.
-
Soaking: Transfer the apo-crystals to a drop of the soaking solution. The soaking time can vary from minutes to hours and needs to be optimized.[10]
-
Crystal Harvesting and Cryo-protection: After soaking, transfer the crystals to a cryoprotectant solution (which may or may not contain the inhibitor) and flash-cool in liquid nitrogen.[11]
Experimental Workflows
The following diagrams illustrate the typical workflows for determining the structure of a protein-ligand complex and for characterizing the binding of an inhibitor.
Key Experimental Assays for Characterization
Cdk8 Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the kinase activity of Cdk8 by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide.
Protocol Outline (based on BPS Bioscience Kit): [13][14]
-
Prepare Reagents: Thaw and prepare the 5x Kinase Assay Buffer, ATP, and CDK Substrate Peptide 2.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and substrate peptide.
-
Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test inhibitor (this compound) at various concentrations.
-
Initiate Reaction: Add the diluted Cdk8/CycC enzyme to the wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Signal Detection: Stop the reaction and detect the ADP produced using the ADP-Glo™ reagent and a luminometer.
Reporter Displacement Assay
This assay determines the binding affinity (Kd) and kinetics of an inhibitor by measuring the displacement of a fluorescently labeled probe from the ATP binding site of Cdk8.[1][15]
Protocol Outline: [1]
-
Reagent Preparation: Prepare the Cdk8/CycC enzyme, a fluorescent reporter probe, and the test inhibitor (this compound) in an appropriate assay buffer.
-
Assay Setup: In a microplate, combine the Cdk8/CycC enzyme and the reporter probe.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Signal Measurement: Measure the fluorescence signal over time. The displacement of the reporter probe by the inhibitor will result in a change in the signal.
-
Data Analysis: Calculate the IC50 and kinetic parameters (kon and koff) from the signal change.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[16][17]
Protocol Outline: [16]
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble Cdk8 in each sample using a method like Western blotting or an ELISA-based approach.
-
Data Analysis: Plot the amount of soluble Cdk8 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to investigate the structure and function of CDK8, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sptlabtech.cn [sptlabtech.cn]
- 10. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 12. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pnas.org [pnas.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Cdk8-IN-1 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of Cdk8-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of up to 50 mg/mL.[1][2]
Q2: I'm having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving the compound, please consider the following troubleshooting steps:
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound. Always use newly opened or properly stored, anhydrous DMSO.[1][3][4]
-
Apply Sonication: Ultrasonic treatment can assist in dissolving the compound.[1][2] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[3]
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q3: What is the solubility of this compound in other solvents like water or ethanol?
A3: this compound is practically insoluble in aqueous solutions. While some sources indicate solubility in ethanol up to 100 mM, DMSO is the most reliable solvent for achieving high concentration stock solutions. For in vivo experiments, specific formulations using co-solvents like PEG300 and Tween 80 are often required.[5]
Q4: How should I store the this compound powder and my stock solutions?
A4: Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1][5]
-
Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][6]
Q5: My compound precipitated out of solution after being stored. What should I do?
A5: If precipitation is observed in your stock solution after storage, you can try to redissolve it by warming the vial to room temperature and sonicating or vortexing thoroughly before use. To prevent this, ensure you are storing aliquots at the recommended -80°C and avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
| DMSO | 50 mg/mL[1][2] | 116.14 mM[1][2] | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is highly recommended.[1] |
| Ethanol | 25.33 mg/mL | 100 mM | Data based on a similar but distinct CDK8/19 inhibitor. |
Molecular Weight of this compound: 430.50 g/mol [1]
Experimental Protocols
Protocol: Preparation of a 50 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Pipettes
-
Vortex mixer
-
Sonicator (water bath or probe)
Methodology:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM solution, you would need 21.53 mg.
-
Calculation: 0.050 mol/L * 0.001 L * 430.50 g/mol = 0.02153 g = 21.53 mg
-
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes. Check for dissolution periodically. Avoid overheating the sample.
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the role of the CDK8/Cyclin C kinase module within the larger Mediator complex. CDK8 acts as a transcriptional regulator by phosphorylating transcription factors and components of the RNA Polymerase II machinery, thereby influencing gene expression.[7][8] Inhibition of CDK8 with this compound can block these phosphorylation events, leading to changes in the expression of genes involved in cell cycle control and proliferation.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 6. This compound|1629633-48-2|MSDS [dcchemicals.com]
- 7. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 8. Cdk8 Kinase Module: A Mediator of Life and Death Decisions in Times of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-1 stability and degradation issues
For researchers, scientists, and drug development professionals utilizing Cdk8-IN-1, this technical support center provides essential information on the stability, degradation, and effective use of this potent kinase inhibitor. Navigate through our troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the potency and stability of this compound. For long-term storage, the solid powder form of the inhibitor should be stored at -20°C, where it can remain stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months to a year. For short-term use, a stock solution can be kept at -20°C for up to one month.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO whenever possible, as DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can significantly impact the solubility and stability of the compound.
Q3: I suspect my this compound solution may have degraded. What are the common signs of degradation?
A3: While specific degradation products of this compound are not extensively documented in public literature, signs of degradation can include:
-
Reduced Potency: A noticeable decrease in the inhibitory effect in your assays compared to previous experiments with a fresh stock.
-
Precipitation: The appearance of solid particles in your stock solution, even after warming.
-
Color Change: Any discernible change in the color of the solution.
If you suspect degradation, it is recommended to prepare a fresh stock solution from a new vial of the powdered compound.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound stock solutions?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of this compound in solution. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes immediately after preparation. This ensures that the main stock remains at a constant low temperature until a new aliquot is needed.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected results in cellular assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound from a new vial of powder. Compare the results obtained with the fresh stock to those from the old stock.
-
Prevention: Always follow the recommended storage and handling procedures. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Step: Re-evaluate your assay protocol. Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that could cause cellular stress or interfere with the assay (typically <0.5%).
-
Prevention: Perform a DMSO tolerance test for your specific cell line to determine the maximum permissible concentration.
-
-
Possible Cause 3: Cell Line Variability.
-
Troubleshooting Step: Ensure consistent cell passage numbers and confluency between experiments.
-
Prevention: Maintain a detailed log of cell culture conditions for each experiment to track any potential sources of variability.
-
Issue 2: High background or off-target effects observed.
-
Possible Cause 1: High Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound that provides maximal target inhibition with minimal off-target effects. Some analogs of this compound have shown weak inhibition of other kinases like GSK3β and PLK1 at higher concentrations.
-
Prevention: Use the lowest effective concentration of the inhibitor as determined by your dose-response curve.
-
-
Possible Cause 2: Non-specific Binding.
-
Troubleshooting Step: Include appropriate controls in your experiment, such as a structurally similar but inactive analog of this compound, if available. This can help differentiate between on-target and off-target effects.
-
Prevention: Thoroughly review the literature for any known off-target effects of this compound and consider these when interpreting your data.
-
Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK8 | 3 | [4] |
| CDK8/19-IN-1 | CDK8 | 0.46 | [2] |
| CDK19 | 0.99 | [2] | |
| CDK9 | 270 | [2] | |
| CDK8-IN-4 | CDK8 | 0.2 | [5] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [2] |
| In Solvent | -80°C | Up to 6 months - 1 year | [2][3] |
| -20°C | Up to 1 month | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for CDK8
This protocol is adapted from commercially available kinase assay kits and literature.[1][3][6]
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare Reagents:
-
Dilute recombinant human CDK8/Cyclin C enzyme to the desired concentration in Kinase Reaction Buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide substrate) in Kinase Reaction Buffer.
-
Prepare a solution of ATP in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for CDK8.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Reaction Buffer. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 10 µL of the CDK8/Cyclin C enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Add 10 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ADP detection assay or by capturing the phosphorylated substrate on a membrane and detecting with a phospho-specific antibody.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-STAT1 (Ser727)
This protocol provides a general workflow for detecting changes in the phosphorylation of STAT1 at Ser727, a known downstream target of CDK8.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total STAT1 to confirm equal loading.
-
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Cdk8-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cdk8-IN-1 and related CDK8/19 inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound and similar selective inhibitors?
A1: The primary molecular targets of this compound (and its close analog CCT251545) are Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are components of the Mediator complex, which regulates transcription.[1]
While designed for high selectivity, off-target interactions can occur, especially at higher concentrations. The specificity of any given CDK8/19 inhibitor depends on its chemical structure. For example:
-
CCT251545 has been shown to have over 100-fold selectivity for CDK8/19 when screened against 291 other kinases.[1]
-
The inhibitor T-474 was found to inhibit Haspin kinase in addition to CDK8 and CDK19.[3]
-
Cortistatin A , a natural product inhibitor of CDK8/19, also inhibits ROCK1 and ROCK2.[4]
It is crucial to consult kinome screening data for the specific inhibitor being used. The absence of comprehensive screening data means potential off-target effects cannot be ruled out.[3]
Q2: How can I interpret the selectivity data for a CDK8/19 inhibitor?
A2: Selectivity data is typically presented as a comparison of the inhibitor's potency against its intended targets versus a panel of other kinases. Key metrics include IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant).
The following table summarizes selectivity data for various CDK8/19 inhibitors mentioned in the literature. A lower IC50 value indicates higher potency. High selectivity is characterized by potent inhibition of CDK8/19 and significantly weaker inhibition of other kinases.
Table 1: Kinase Inhibition Profile of Selected CDK8/19 Inhibitors
| Inhibitor | Primary Targets | IC50 (CDK8) | IC50 (CDK19) | Known Off-Targets (>80% inhibition at tested conc.) | Kinase Panel Size | Reference |
|---|---|---|---|---|---|---|
| T-474 | CDK8/19 | 1.6 nmol/L | 1.9 nmol/L | Haspin (99% inhib. at 300 nM) | 456 | [3] |
| T-418 | CDK8/19 | 23 nmol/L | 62 nmol/L | Not specified | 456 | [3] |
| BI-1347 | CDK8/19 | 1.4 nmol/L | Not specified | None with IC50 < 1 µM | 326 | [2] |
| P162-0948 | CDK8 | 50.4 nM | Not specified | None with >50% inhib. at 100 nM | 60 |[5][6] |
Note: The specific off-targets and their inhibition levels are highly dependent on the compound's structure and the concentration used in the assay.
Q3: My experimental results are unexpected. How can I determine if they are caused by an off-target effect?
A3: Distinguishing on-target from off-target effects is a critical step in validating experimental findings. A multi-pronged approach is recommended, combining pharmacological, genetic, and proteomic methods. An inability to rescue an observed phenotype with a CDK8/19 mutant that is resistant to the inhibitor's binding may suggest potential off-target effects.[3]
The diagram below illustrates the logical distinction between on-target and off-target effects.
Caption: On-target vs. Off-target effects of this compound.
The following experimental workflow can help dissect these possibilities.
Caption: Experimental workflow to investigate potential off-target effects.
Troubleshooting Guides & Experimental Protocols
Q4: How can I perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound engages with CDK8 in my cells?
A4: CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[7][8]
Detailed Protocol for Western Blot-based CETSA:
-
Cell Treatment: Culture your cells of interest (e.g., SW620) to ~80% confluency. Treat one set of cells with this compound at a desired concentration (e.g., 1-10 µM) and another set with a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[1]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysates from both the treated and control groups into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler. Leave one aliquot from each group unheated as a reference.[1]
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific for CDK8.
-
Analysis: In the vehicle-treated samples, the CDK8 band intensity should decrease as the temperature increases. In the this compound-treated samples, if the compound is binding to and stabilizing CDK8, the protein will remain soluble at higher temperatures compared to the control. This results in a "thermal shift" of the melting curve.[1][9]
Q5: What proteomic methods can be used to identify unknown off-targets of this compound?
A5: Mass spectrometry (MS)-based proteomic approaches are invaluable for unbiased, global identification of potential off-targets.
-
CETSA-MS: This technique expands on the basic CETSA protocol by analyzing the entire soluble proteome using mass spectrometry instead of just one target by Western blot.[7] It can identify all proteins that are thermally stabilized (or destabilized) by the compound, providing a comprehensive list of potential binding partners.
-
Quantitative Phosphoproteomics: Since this compound is a kinase inhibitor, its off-target effects are likely mediated by the inhibition of other kinases. Phosphoproteomics can identify changes in the phosphorylation status of thousands of proteins following inhibitor treatment.[10] By analyzing the consensus motifs of dysregulated phosphorylation sites, one can infer the activity of upstream kinases, potentially identifying off-target kinases that were inhibited by the compound.
General Protocol for SILAC-based Quantitative Phosphoproteomics:
-
SILAC Labeling: Culture two populations of cells (e.g., HCT116) in media containing either "heavy" (e.g., 13C6, 15N2-Lys; 13C6, 15N4-Arg) or "light" (standard) amino acids until fully incorporated.[10]
-
Treatment: Treat the "heavy"-labeled cells with this compound and the "light"-labeled cells with a vehicle control.
-
Lysis and Protein Digestion: Harvest the cells, combine the "heavy" and "light" populations in a 1:1 ratio, and lyse. Digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Use a technique like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides from the mixed sample.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of "heavy" vs. "light" phosphopeptides. A significant decrease in a specific phosphopeptide in the "heavy" (inhibitor-treated) sample indicates that its phosphorylation is dependent on a kinase sensitive to this compound. This analysis can reveal numerous downstream targets of both CDK8/19 and any potential off-target kinases.[10]
Q6: Which signaling pathways are most likely to be affected by CDK8/19 inhibition? How can I distinguish this from an off-target effect?
A6: CDK8 and CDK19 are known to regulate several key signaling pathways by phosphorylating transcription factors and other nuclear proteins.[11][12] Observing modulation of these pathways is an indication of an on-target effect.
Key On-Target Pathways:
-
STAT Signaling: CDK8 directly phosphorylates STAT1 on serine 727 (S727), a modification that regulates its transcriptional activity.[1][2] A potent and selective CDK8/19 inhibitor should decrease pSTAT1-S727 levels, which can be used as a robust pharmacodynamic biomarker of target engagement.[1]
-
Wnt/β-catenin Signaling: CDK8 is considered an oncogene in colorectal cancer where it promotes β-catenin-driven transcription.[13] Inhibition of CDK8/19 can lead to changes in the expression of Wnt target genes.[1]
-
TGF-β/SMAD Signaling: CDK8 can phosphorylate SMAD proteins, which are key mediators of the TGF-β signaling pathway.[11][12]
-
Serum Response Network: CDK8 plays a positive role in regulating genes in the serum response network by promoting transcriptional elongation.[14]
The diagram below illustrates CDK8's role in STAT1 signaling, a primary on-target pathway.
Caption: On-target action of this compound on the STAT1 signaling pathway.
To confirm that an effect on one of these pathways is truly on-target, a genetic approach is the gold standard. For instance, using CRISPR to knock out both CDK8 and CDK19 should phenocopy the effect of a selective inhibitor.[15] If the inhibitor causes an effect that is not seen in the double-knockout cells, it is likely due to off-target activity.[4]
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cdk8-IN-1 concentration for cell culture
Welcome to the technical support center for Cdk8-IN-1. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] Both kinases are components of the Mediator complex, a crucial co-regulator of RNA Polymerase II transcription. CDK8 and CDK19 regulate the expression of key genes by phosphorylating transcription factors and components of the transcription machinery.[3][4] By inhibiting the kinase activity of both CDK8 and CDK19, this compound can modulate various signaling pathways, including Wnt/β-catenin, TGF-β, and STAT signaling, making it a valuable tool for cancer research and other fields.[5][6][7]
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month to maintain stability.[2] When preparing your working concentration, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Q3: What is a good starting concentration for my experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on its potent in vitro activity, a good starting point for most cell-based assays is a concentration range of 1 nM to 100 nM. For initial screening, a dose-response curve is highly recommended to determine the EC50 or GI50 in your specific cell line. The compound has shown potent anti-proliferative activity with GI50 values ranging from 0.43 to 2.5 nM in various cancer cell lines.[1][2]
Q4: How long should I treat my cells with this compound?
Treatment duration can vary from a few hours for studying acute signaling events (e.g., phosphorylation of STAT1) to several days for long-term proliferation or differentiation assays.[4] A common starting point is 24 to 72 hours. For longer-term experiments, consider replenishing the media with fresh inhibitor every 2-3 days to maintain a consistent concentration.
Q5: What are the known off-target effects of this compound?
This compound is highly selective for CDK8 and CDK19. However, at higher concentrations (e.g., 1 µM), it can show inhibitory activity against other kinases. At 1 µM, it has been observed to inhibit GSK3β, PLK1, ASK1, CK1δ, PKA, ROCK1, PKCθ, and CDC7 by more than 50%.[1][2] It also weakly inhibits CDK2.[1][2] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Q6: Which signaling pathways are most affected by this compound?
This compound primarily affects transcriptional regulation. Key pathways modulated by CDK8/19 inhibition include:
-
Wnt/β-catenin Pathway: CDK8 is considered an oncogene in colorectal cancer where it promotes β-catenin-driven transcription.[3][6][7]
-
STAT Signaling: CDK8 can phosphorylate STAT1 in response to interferon stimulation, thereby regulating the expression of antiviral and immune-responsive genes.[4][5]
-
TGF-β/SMAD Pathway: CDK8 can phosphorylate SMAD transcription factors, influencing their activity.[5][7]
-
NOTCH Signaling: CDK8 phosphorylates the NOTCH intracellular domain, priming it for degradation and thus terminating the signal.[3][5]
Q7: Why might I not be seeing an effect in my cells?
Several factors could contribute to a lack of response:
-
Cell Line Specificity: The function of CDK8/19 can be context-dependent. Some cell lines may not rely on CDK8/19 activity for proliferation or survival.[8]
-
Redundancy: CDK8 and CDK19 are highly homologous and often function redundantly. It is essential to inhibit both to observe a phenotype.[9][10]
-
Concentration or Duration: The concentration may be too low or the treatment time too short to elicit a response. An optimization of both parameters is recommended.
-
Compound Inactivity: Ensure the compound has been stored correctly and that the stock solution is viable.
Data Summary Tables
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK8 | 0.46 |
| CDK19 | 0.99 |
| CDK9 | 270 |
| CDK2 | >1000 (62% inhibition at 1µM) |
Data sourced from MedchemExpress and TargetMol.[1][2]
Table 2: Cellular Anti-proliferative Activity (GI50)
| Cancer Type | GI50 Range (nM) |
| Colon Cancer | 0.43 - 2.5 |
| Multiple Myeloma | 0.43 - 2.5 |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |
| Lung Cancer | 0.43 - 2.5 |
Data sourced from TargetMol.[1]
Experimental Protocols
Protocol 1: General Procedure for Cell Treatment and Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from your DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as your highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS (e.g., CellTiter-Glo®), or crystal violet assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Visualizations
References
- 1. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Technical Support Center: Cdk8-IN-1 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cdk8-IN-1 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound?
A1: Currently, there is limited publicly available information specifically detailing the in vivo toxicity profile of this compound, including specific LD50 or maximum tolerated dose (MTD) values. However, studies on other selective CDK8/19 inhibitors can provide some insights. For instance, some early CDK8/19 inhibitors showed systemic toxicity, which was later suggested to be potentially due to off-target effects.[1][2] More recent and selective inhibitors have been developed with improved safety profiles. One study on a novel pyridine-derived CDK8 inhibitor, 38 (AU1-100), reported no systemic toxicology in mice.[3] Another highly specific CDK8 inhibitor, 16-didehydro-cortistatin A (DCA), has been described as having low toxicity.[4]
For this compound, vendor information indicates its use in in vivo tumor models at doses of 1.25 mg/kg (twice daily) and 2.5 mg/kg (once daily) via oral administration, where it significantly suppressed tumor growth.[5][6] This suggests that these dose levels were tolerated in those specific studies, but a full toxicity assessment has not been published. Researchers should perform their own dose-finding and toxicity studies in their specific animal models.
Q2: How do I determine a safe and effective starting dose for this compound in my animal model?
A2: Establishing a safe and effective dose of this compound for your specific animal model requires a systematic approach. It is recommended to perform a dose-range finding (DRF) study.
-
Literature Review: Start by reviewing published studies on this compound or structurally related compounds to understand the doses used and any reported effects.
-
In Vitro to In Vivo Extrapolation: Use the in vitro potency of this compound (IC50 values are reported to be 0.46 nM for CDK8 and 0.99 nM for CDK19) as a starting point for dose prediction, considering pharmacokinetic and pharmacodynamic (PK/PD) modeling if possible.[5][6]
-
Dose Escalation Study: Begin with a low dose (e.g., a fraction of the dose used in efficacy studies if available, such as starting with 0.1-0.5 mg/kg) and escalate the dose in different cohorts of animals.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study, perform necropsy and histopathological analysis of major organs to identify any potential target organ toxicity.
Q3: What are the potential on-target and off-target toxicities of CDK8 inhibitors?
A3: The toxicity of CDK8 inhibitors can be complex and may arise from both on-target and off-target effects.
-
On-Target Effects: CDK8 is involved in various transcriptional regulation pathways.[7][8] While inducible knockout of Cdk8 in adult mice has been reported to have no overt phenotype, suggesting a potential therapeutic window, prolonged or high-level inhibition could theoretically impact normal cellular processes.[9]
-
Off-Target Effects: As with any kinase inhibitor, off-target activity is a potential source of toxicity. Kinome profiling of some early CDK8/19 inhibitors revealed inhibition of other kinases, which could be responsible for observed toxicities.[1] this compound has been shown to be highly selective for CDK8/19 over CDK9, but it does exhibit some activity against other kinases at higher concentrations.[5][6] It is crucial to consider the selectivity profile of this compound when interpreting toxicity data.
Q4: Are there any known drug-drug interactions to be aware of when using this compound?
A4: There is no specific information available regarding drug-drug interactions with this compound. However, as a general precaution, researchers should consider the metabolic pathways of this compound if this information becomes available. Co-administration with compounds that are strong inhibitors or inducers of the same metabolic enzymes (e.g., cytochrome P450 enzymes) could alter the pharmacokinetic profile of this compound, potentially affecting its efficacy and toxicity.
Troubleshooting Guides
Problem 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Immediately cease dosing. - Review your dose calculation and preparation protocol. - Perform a dose de-escalation study to find a better-tolerated dose. |
| Vehicle-related toxicity | - Run a control group with the vehicle alone to assess its effects. - Consider alternative, less toxic vehicle formulations. |
| Off-target toxicity | - Review the selectivity profile of this compound. - If possible, use a structurally different CDK8 inhibitor as a control to see if the toxicity is compound-specific. |
| Animal model sensitivity | - Different strains or species can have varied responses. Consider using a different, more robust animal model if appropriate. |
Problem 2: Significant Weight Loss or Reduced Food/Water Intake
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal toxicity | - Monitor for signs of diarrhea or dehydration. - Provide supportive care such as supplemental hydration and softened food. - Consider if the route of administration (e.g., oral gavage) is causing stress or local irritation. |
| Systemic toxicity | - Reduce the dose of this compound. - Analyze blood samples for markers of liver or kidney damage. - Perform histopathology on relevant organs at the end of the study. |
| Palatability of formulated diet | - If administering via medicated feed, assess the palatability. Consider alternative administration routes. |
Experimental Protocols
Dose-Range Finding Study for this compound in Mice
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 animals per group). Include a vehicle control group.
-
Dose Selection: Based on available efficacy data (starting from doses around 1-2.5 mg/kg) and a literature review of similar compounds, select a range of doses. A suggested starting range could be 1, 5, 10, 25, and 50 mg/kg.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Ensure the formulation is homogenous.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe clinical signs of toxicity twice daily (e.g., changes in posture, activity, fur texture).
-
Monitor food and water consumption.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and record any visible abnormalities.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) and preserve them in 10% neutral buffered formalin for histopathological examination.
-
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% reduction in body weight.
Visualizations
Caption: Workflow for assessing in vivo toxicity.
Caption: Logic diagram for troubleshooting toxicity.
References
- 1. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Cdk8-IN-1 in cancer cells
Welcome to the technical support center for Cdk8-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in their cancer cell experiments and navigate challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19. These kinases are components of the Mediator complex, which regulates gene transcription. By inhibiting CDK8/19, this compound can modulate the expression of key genes involved in cancer cell proliferation, survival, and differentiation. Specifically, it can interfere with transcriptional reprogramming, a process that allows cancer cells to adapt to stress, including the pressure of targeted therapies.[1][2]
Q2: I am not observing the expected growth inhibition in my cancer cell line with this compound monotherapy. Does this mean my cells are resistant?
A2: Not necessarily. While some cancer cell lines may have intrinsic resistance, CDK8/19 inhibitors like this compound often exhibit cytostatic rather than cytotoxic effects when used alone.[3] Their primary strength can lie in preventing the emergence of resistance to other targeted therapies or in synergistic combinations.[2][3] It is recommended to assess markers of CDK8 activity, such as the phosphorylation of STAT1 at serine 727, to confirm target engagement in your experimental system.[1][3]
Q3: Can this compound be used to overcome resistance to other cancer drugs?
A3: Yes, a significant application of CDK8/19 inhibitors is in overcoming or preventing resistance to other targeted therapies.[1][4] Acquired resistance to drugs targeting pathways like EGFR, HER2, and RAS/MAPK is often driven by transcriptional reprogramming, which allows cancer cells to adapt.[2][3] this compound, by inhibiting this reprogramming, can prevent or reverse resistance to these agents.[1][2]
Q4: Are there known biomarkers to predict sensitivity to this compound?
A4: Research into predictive biomarkers for CDK8/19 inhibitor sensitivity is ongoing. High expression of CDK8 has been associated with a poorer prognosis in some cancers, such as HER2-positive breast cancer, suggesting it is a critical therapeutic target in these contexts.[4][5] Additionally, the phosphorylation status of downstream targets of CDK8, such as STAT1, could serve as a potential biomarker for inhibitor activity.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant anti-proliferative effect observed. | This compound may be primarily cytostatic in your cell line when used as a monotherapy.[3] | 1. Confirm target engagement by assessing phosphorylation of a known CDK8 substrate (e.g., STAT1 S727) via Western blot.[1][3] 2. Test this compound in combination with other targeted agents to assess for synergistic effects.[6] |
| Variability in experimental results. | 1. Inconsistent drug concentration due to improper storage or handling. 2. Cell line heterogeneity or contamination. | 1. Aliquot this compound upon receipt and store at the recommended temperature to avoid freeze-thaw cycles. 2. Perform cell line authentication and test for mycoplasma contamination. |
| Development of resistance to a primary targeted therapy when co-treated with this compound. | While this compound can prevent transcriptional adaptation, other resistance mechanisms (e.g., new mutations) may still arise, although this is less frequent in initial resistance. | 1. Perform genomic sequencing of the resistant cells to identify potential new mutations. 2. Test alternative drug combinations targeting different signaling pathways.[7] |
Combination Therapy Strategies to Overcome Resistance
The primary utility of this compound in the context of drug resistance is its ability to be used in combination with other targeted therapies to prevent or overcome resistance to those agents.
Combination with MEK Inhibitors in RAS-Mutant Cancers
-
Rationale: Cancer cells with RAS mutations often develop resistance to MEK inhibitors through a compensatory upregulation of pro-growth gene expression.[3][8] CDK8 inhibition can antagonize this transcriptional adaptation.[3][8]
-
Example: In RAS-mutant neuroblastoma, combining a CDK8 inhibitor with a MEK inhibitor like trametinib or selumetinib has been shown to be more effective than either agent alone, both in vitro and in vivo.[3]
Combination with HER2-Targeting Agents in HER2+ Breast Cancer
-
Rationale: Resistance to HER2 inhibitors like lapatinib and trastuzumab often involves transcriptional reprogramming that activates alternative survival pathways.[1][4]
-
Example: Selective CDK8/19 inhibitors have demonstrated synergistic interactions with lapatinib and trastuzumab in HER2+ breast cancer cell lines, overcoming both innate and acquired resistance.[1][4][9] This synergy is partly mediated through the PI3K/AKT/mTOR pathway.[1][4]
Combination with EGFR-Targeting Agents
-
Rationale: Similar to HER2 inhibitors, resistance to EGFR-targeting drugs in cancers like breast and colon cancer can be prevented by CDK8/19 inhibition.[2][10]
-
Example: The development of resistance to gefitinib, erlotinib, and cetuximab has been prevented by the addition of selective CDK8/19 inhibitors in preclinical models.[2][10]
Experimental Protocols
Protocol for Generating Drug-Resistant Cancer Cell Lines
This protocol is for developing cell lines resistant to a primary targeted agent, against which this compound's resistance-preventing capabilities can be tested.
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the primary drug (e.g., a MEK inhibitor) using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Treat the parental cells with the primary drug at a concentration equal to the IC50.
-
Culture and Monitor: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Monitor for cell death and wait for the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are actively proliferating in the presence of the drug, passage them and increase the drug concentration by 1.5- to 2-fold.[11]
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The cells that can proliferate in significantly higher drug concentrations are considered resistant.
-
Confirm Resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line. A significant increase in IC50 compared to the parental line confirms resistance.[11][12]
-
Characterize Resistant Cells: Analyze the resistant cells to understand the mechanism of resistance (e.g., RNA-seq for transcriptional changes, Western blot for protein expression changes).
Synergy Analysis Using the Chou-Talalay Method
This method is used to determine if the combination of this compound and another drug is synergistic, additive, or antagonistic.
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the second drug. Also, prepare combinations of the two drugs at a constant ratio (e.g., based on their individual IC50 values).
-
Treatment: Treat the cells with the single agents and the drug combinations for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Viability Assay: After the treatment period, measure cell viability using an appropriate assay.
-
Data Analysis: Calculate the fraction of affected cells for each treatment. Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: Overcoming resistance via dual inhibition of MEK and CDK8.
Caption: Workflow for developing and testing resistant cell lines.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Cdk8-IN-1 western blot results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdk8-IN-1 in western blotting applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on total Cdk8 protein levels in a western blot?
A1: Treatment with this compound is not expected to alter the total protein levels of Cdk8 or its paralog Cdk19.[1] this compound is a kinase inhibitor, meaning it blocks the enzymatic activity of Cdk8, not its expression. If you observe a significant decrease in total Cdk8 levels, it is likely due to other experimental factors, such as issues with sample preparation or protein degradation. It is recommended to include protease inhibitors in your lysis buffer to minimize degradation.
Q2: What is a reliable positive control to confirm the activity of this compound in my experiment?
A2: A reliable positive control is to probe for the phosphorylation of STAT1 at serine 727 (pSTAT1 S727). Cdk8 is a known kinase for STAT1 at this site.[2][3] Treatment with an effective Cdk8 inhibitor should lead to a dose-dependent decrease in the pSTAT1 S727 signal, while the total STAT1 levels should remain unchanged.[3]
Q3: I am not seeing a decrease in my target's phosphorylation after this compound treatment. What could be the reason?
A3: There are several potential reasons for this:
-
Inactive Inhibitor: Ensure that the this compound is properly stored and has not expired.
-
Insufficient Concentration or Treatment Time: You may need to optimize the concentration of this compound and the duration of the treatment for your specific cell line and experimental conditions.
-
Redundancy with Cdk19: Cdk8 and Cdk19 have redundant functions.[4][5] If your target is also a substrate of Cdk19, inhibiting Cdk8 alone may not be sufficient to reduce its phosphorylation.
-
Target is Not a Direct Cdk8 Substrate: Your protein of interest may not be a direct substrate of Cdk8. It is crucial to validate that Cdk8 phosphorylates your target protein.
-
Alternative Kinases: Other kinases might also phosphorylate the same site on your target protein.[6]
Q4: I am observing unexpected bands or changes in other proteins after this compound treatment. What should I do?
A4: This could be due to off-target effects of the inhibitor, although some Cdk8/19 inhibitors are reported to be highly selective.[7] It is also possible that the observed changes are downstream consequences of Cdk8 inhibition. Cdk8 regulates the transcription of many genes, and inhibiting its activity can lead to widespread changes in the proteome.[8][9] To investigate this, you could:
-
Perform a dose-response experiment to see if the appearance of the unexpected bands correlates with the concentration of this compound.
-
Use a structurally different Cdk8 inhibitor to see if it produces the same effect.
-
Consult the literature for known off-target effects of Cdk8 inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Signal for pSTAT1 S727 (Positive Control) | Inactive this compound | Verify the inhibitor's storage and handling. Test a fresh batch. |
| Insufficient IFN-γ stimulation (if applicable) | Some studies use IFN-γ to induce STAT1 phosphorylation. Ensure proper stimulation.[6] | |
| Issues with the primary antibody | Use a validated anti-pSTAT1 S727 antibody. Run a positive control lysate known to have pSTAT1 S727. | |
| General western blot issues (transfer, etc.) | Refer to general western blot troubleshooting guides. | |
| No Change in Target Phosphorylation | Target is not a direct Cdk8 substrate | Validate the Cdk8-target interaction using in vitro kinase assays or other methods. |
| Redundancy with Cdk19 | Consider using a dual Cdk8/19 inhibitor or knocking down both kinases.[4][5] | |
| Insufficient inhibitor concentration/time | Perform a dose-response and time-course experiment. | |
| Decrease in Total Cdk8 Signal | Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice.[10] |
| siRNA/shRNA knockdown instead of inhibition | If you are using genetic methods to reduce Cdk8, a decrease in total protein is expected.[9] | |
| High Background | Primary antibody concentration too high | Optimize the antibody dilution. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Inadequate washing | Increase the number and duration of washes. | |
| Multiple Bands/Non-Specific Bands | Antibody cross-reactivity | Use a highly specific and validated primary antibody. Run a negative control (e.g., lysate from Cdk8 knockout cells). |
| Protein isoforms or post-translational modifications | Consult protein databases like UniProt to check for known isoforms or modifications of your target. |
Experimental Protocols
Western Blot Protocol for Detecting pSTAT1 S727 Inhibition by this compound
-
Cell Culture and Treatment:
-
Plate cells (e.g., VCaP, SK-N-AS) at an appropriate density.[3][8]
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).[3]
-
In some experimental setups, cells are stimulated with IFN-γ (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) before lysis to induce STAT1 phosphorylation.[8]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1 S727 (e.g., Cell Signaling Technology #9177) and total STAT1 overnight at 4°C.[11] Use the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSTAT1 S727 signal to the total STAT1 signal.
-
Quantitative Data Summary
Table 1: Effect of Cdk8/19 Inhibitors on pSTAT1 S727 Levels
| Cell Line | Inhibitor | Concentration | Treatment Time | Change in pSTAT1 S727 / Total STAT1 | Reference |
| SK-N-AS | BI-1347 | 0.1 - 1 µM | 24 hours | Dose-dependent decrease | [3] |
| NB-Ebc1 | BI-1347 | 0.1 - 1 µM | 24 hours | Dose-dependent decrease | [3] |
| KP-N-SI9s | BI-1347 | 0.1 - 1 µM | 24 hours | Dose-dependent decrease | [3] |
| VCaP | T-474 | 1 - 100 nM | 30 minutes | Dose-dependent decrease | [8] |
| SKBR3 | Senexin B | Not specified | Not specified | Decrease | [12] |
Visualizations
Caption: Experimental workflow for this compound western blot analysis.
Caption: Simplified Cdk8 signaling pathway and the effect of this compound.
References
- 1. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. pnas.org [pnas.org]
Technical Support Center: Cdk8-IN-1 and Control Experiments
Frequently Asked Questions (FAQs)
Q1: What is Cdk8-IN-1 and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the kinase activity of CDK8 and its close homolog CDK19.[1] These kinases are components of the Mediator complex, a key regulator of transcription by RNA Polymerase II.[2][3] By inhibiting CDK8/19, this compound can modulate the expression of specific genes, including those involved in cell proliferation, differentiation, and survival.[4][5] Its mechanism involves competing with ATP for binding to the kinase domain of CDK8 and CDK19.[6]
Q2: Why is a negative control experiment essential when using this compound?
A negative control experiment is crucial to ensure that the observed biological effects are specifically due to the inhibition of CDK8/19 by this compound and not due to off-target effects or the compound's chemical scaffold. An ideal negative control is a structurally similar but biologically inactive analog of the inhibitor. This control helps to differentiate between the intended pharmacological effects and any non-specific cellular responses.
Q3: Is there a commercially available inactive analog for this compound?
While a universally recognized, commercially available inactive analog specifically marketed for this compound can be difficult to source, a common strategy in the absence of a dedicated control is to use a structurally related but inactive compound. Researchers should consult the latest literature or manufacturer's recommendations for the most appropriate control compound. In the absence of a specific inactive analog, using the vehicle (e.g., DMSO) as a control is standard practice, though it does not control for potential off-target effects of the chemical scaffold.
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be selective for CDK8/19, like most kinase inhibitors, it may exhibit off-target activities at higher concentrations.[2][4] It is essential to perform dose-response experiments to determine the optimal concentration that maximizes CDK8/19 inhibition while minimizing off-target effects. Cross-screening against a panel of other kinases can also help identify potential off-target interactions.
Q5: How can I confirm that this compound is inhibiting CDK8 in my cellular experiments?
The most direct way to confirm CDK8 inhibition is to perform a Western blot analysis to assess the phosphorylation status of a known CDK8 substrate. A common substrate is STAT1, which is phosphorylated by CDK8 at Ser727.[7] A reduction in pSTAT1 (Ser727) levels upon treatment with this compound, but not with an inactive analog, would indicate target engagement.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on my cells. | 1. Compound inactivity: The compound may have degraded. 2. Incorrect concentration: The concentration used may be too low. 3. Cell line insensitivity: The chosen cell line may not be dependent on CDK8/19 signaling. 4. Poor cell permeability: The compound may not be entering the cells effectively. | 1. Use a fresh stock of this compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Screen different cell lines to find a responsive model.[8] 4. Consult the literature for reported cellular permeability of this compound. |
| High background or non-specific effects observed. | 1. High concentration: The concentration of this compound may be too high, leading to off-target effects. 2. Vehicle effect: The vehicle (e.g., DMSO) may be causing cellular stress. 3. Lack of proper control: Absence of an inactive analog makes it difficult to attribute effects specifically to CDK8/19 inhibition. | 1. Lower the concentration of this compound. 2. Ensure the final vehicle concentration is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%). 3. Include an inactive analog as a negative control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent compound preparation: Errors in serial dilutions or storage. 3. Variability in assay performance: Inconsistent incubation times or reagent concentrations. | 1. Standardize cell culture protocols and use cells within a consistent passage number range. 2. Prepare fresh dilutions of this compound and its control for each experiment. 3. Follow a detailed and consistent experimental protocol. |
Quantitative Data Summary
| Compound | Target(s) | IC50 (nM) | Typical Cellular Concentration Range |
| This compound | CDK8, CDK19 | 1-10 | 100 nM - 1 µM |
| Inactive Analog | N/A | >10,000 | 100 nM - 1 µM (used at the same concentration as the active compound) |
Note: IC50 values can vary depending on the assay conditions. The provided cellular concentration range is a general guideline and should be optimized for your specific cell line and assay.
Experimental Protocols
Western Blotting for pSTAT1 (Ser727)
This protocol is designed to assess the inhibition of CDK8 kinase activity in cells treated with this compound.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound, an inactive analog, and vehicle (e.g., DMSO) at the desired concentrations for the appropriate duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pSTAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]
-
Analysis: Quantify the band intensities and normalize the pSTAT1 signal to the total STAT1 signal.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on CDK8 kinase activity.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant CDK8/Cyclin C enzyme, a suitable substrate (e.g., a peptide containing the STAT1 phosphorylation site), and kinase assay buffer.[12]
-
Inhibitor Addition: Add serial dilutions of this compound, an inactive analog, or vehicle to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based ADP detection assay or a fluorescence polarization assay.[12][13]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and calculate the IC50 value for this compound.
Visualizations
Caption: Simplified signaling pathway of the CDK8 module within the Mediator complex.
Caption: General experimental workflows for testing this compound activity.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Structure and noncanonical Cdk8 activation mechanism within an Argonaute-containing Mediator kinase module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ulab360.com [ulab360.com]
- 7. embopress.org [embopress.org]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. biorxiv.org [biorxiv.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
How to minimize Cdk8-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Cdk8-IN-1 precipitation in cell culture media.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. This guide provides a step-by-step approach to identify and resolve this issue.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations up to 100 mg/mL achievable with the help of ultrasonication.[1]
Q2: How should I prepare my stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief ultrasonication. For detailed steps, refer to Experimental Protocol 1 .
Q3: My this compound precipitates immediately upon addition to the cell culture media. What should I do?
A3: This is a common issue when adding a DMSO-solubilized compound to an aqueous solution. To prevent this, avoid adding the concentrated stock solution directly to the full volume of media. Instead, use a serial dilution method or prepare an intermediate dilution in a small volume of media first. Refer to Experimental Protocol 2 for a detailed procedure.
Q4: What is the maximum recommended final concentration of DMSO in the culture media?
A4: To avoid solvent toxicity to your cells, the final concentration of DMSO in the cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%.
Q5: How should I store my this compound stock solution?
A5: Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3] The powdered form can be stored at -20°C for up to 3 years.[4]
Q6: Could components in my media be causing the precipitation?
A6: It is possible. High concentrations of proteins or other components in some specialized media formulations or high serum percentages could potentially interact with this compound and reduce its solubility. If you suspect this is the case, try preparing a small test batch of this compound in a simpler, serum-free medium to see if the precipitation issue persists.
Quantitative Data Summary
The following table summarizes the key physicochemical and solubility data for this compound and a closely related compound, CDK8/19i.
| Parameter | This compound | CDK8/19i |
| Molecular Weight | 255.20 g/mol [1] | 253.3 g/mol |
| Molecular Formula | C11H8F3N3O[1] | C14H15N5 |
| Recommended Solvent | DMSO[1] | DMSO, Ethanol |
| Solubility in DMSO | 100 mg/mL (with ultrasonication)[1] | 100 mM (25.33 mg/mL) |
| Solubility in Ethanol | Not reported | 100 mM (25.33 mg/mL) |
| IC50 for CDK8 | 3 nM[1][5] | 2.9 nM |
Experimental Protocols
Experimental Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that is fully dissolved and ready for dilution into cell culture media.
Materials:
-
This compound powder (MW: 255.20 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.552 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C.
dot
Caption: Workflow for preparing this compound stock solution.
Experimental Protocol 2: Diluting this compound into Cell Culture Media
Objective: To add this compound to cell culture media to the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture media
-
Sterile conical tubes or multi-well plates
Procedure:
-
Calculate required volumes: Determine the volume of your 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 mL of media with a final concentration of 10 µM this compound, you would need 10 µL of your 10 mM stock. This would result in a final DMSO concentration of 0.1%.
-
Prepare an intermediate dilution:
-
Pipette a small volume of your pre-warmed media (e.g., 500 µL) into a sterile tube.
-
Add the calculated volume of your this compound stock solution (10 µL in the example) to this small volume of media.
-
Gently mix by pipetting up and down or by flicking the tube. This creates an intermediate dilution that is less likely to precipitate.
-
-
Final dilution: Add the intermediate dilution from step 2 to the remaining volume of your pre-warmed media (9.5 mL in the example).
-
Mix thoroughly: Gently invert the tube or swirl the plate to ensure the this compound is evenly distributed throughout the media.
-
Immediate use: Use the freshly prepared media containing this compound immediately to treat your cells. Do not store media containing the final concentration of the inhibitor for extended periods.
dot
Caption: Simplified diagram of Cdk8's role in transcription and its inhibition.
References
Cdk8-IN-1 bioavailability and pharmacokinetics optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the bioavailability and pharmacokinetic optimization of Cdk8-IN-1 and other potent CDK8/19 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of gene transcription.[2][3][4]
Q2: What is the therapeutic potential of inhibiting CDK8/19?
A2: CDK8 and CDK19 have been identified as potential therapeutic targets in various cancers, including colorectal cancer, acute myeloid leukemia (AML), and prostate cancer.[4][5] Inhibition of CDK8/19 can modulate oncogenic signaling pathways, such as Wnt/β-catenin, and suppress tumor growth.[6][7][8]
Q3: Is this compound orally bioavailable?
A3: Yes, CDK8/19-IN-1 is described as an orally bioavailable inhibitor.[1] In preclinical studies, it has shown significant tumor growth suppression in mice when administered orally.[1]
Q4: What are the typical challenges encountered during in vivo studies with CDK8 inhibitors?
A4: Common challenges with small molecule kinase inhibitors like this compound include poor solubility, rapid metabolism leading to low exposure, and potential off-target toxicities. Optimization of formulation and dosing regimen is often necessary to achieve desired therapeutic outcomes.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability in Animal Models
-
Possible Cause:
-
Low aqueous solubility: The compound may be precipitating in the gastrointestinal tract, limiting its absorption.
-
High first-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine.
-
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Test different vehicle formulations to improve solubility. Common vehicles include solutions with co-solvents (e.g., PEG400, DMSO), suspensions in agents like methylcellulose, or lipid-based formulations.
-
-
Salt Form Screening:
-
Investigate different salt forms of the compound, as they can have significantly different solubility and dissolution properties.
-
-
Particle Size Reduction:
-
Micronization or nano-milling of the compound can increase the surface area for dissolution.
-
-
Co-administration with an Efflux Inhibitor:
-
In preclinical studies, co-dosing with a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) can help determine if efflux is a major limiting factor.
-
-
Issue 2: High Clearance and Short Half-Life In Vivo
-
Possible Cause:
-
Rapid metabolic breakdown: The compound may be quickly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).
-
Renal clearance: The compound might be rapidly excreted through the kidneys.
-
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies:
-
Conduct metabolic stability assays using liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat) to identify the primary sites of metabolism on the molecule.
-
-
Structural Modification:
-
Based on the metabolism data, medicinal chemists can modify the chemical structure at the metabolic "hotspots" to block or slow down metabolism.
-
-
Dosing Regimen Adjustment:
-
If the half-life is short, consider more frequent dosing or a continuous infusion model to maintain therapeutic concentrations.
-
-
Issue 3: Inconsistent Efficacy in Xenograft Models
-
Possible Cause:
-
Suboptimal dosing: The dose and schedule may not be sufficient to maintain target engagement over the treatment period.
-
Tumor heterogeneity: The response to CDK8/19 inhibition can be context-dependent and vary between different tumor models.[3]
-
Drug resistance: Tumors may develop resistance to the inhibitor over time.
-
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
-
Establish a clear relationship between the drug concentration in plasma and the tumor (PK) and the inhibition of the target (PD), for example, by measuring the phosphorylation of a downstream substrate like STAT1.[9]
-
-
Dose Escalation Studies:
-
Perform dose-ranging studies to identify the optimal dose that provides sustained target inhibition without significant toxicity.
-
-
Combination Therapy:
-
Quantitative Data
Table 1: In Vitro Potency of CDK8/19-IN-1
| Target | IC₅₀ (nM) |
| CDK8 | 0.46 |
| CDK19 | 0.99 |
| CDK9 | 270 |
| Data from TargetMol.[1] |
Table 2: In Vivo Antitumor Activity of CDK8/19-IN-1
| Cell Line Xenograft | Dosing Regimen (Oral) | Outcome |
| RPMI8226 (Human Hematopoietic and Lymphoid) | 1.25 mg/kg (twice daily) or 2.5 mg/kg (once daily) | Significant tumor growth suppression |
| Data from TargetMol.[1] |
Table 3: Comparative Pharmacokinetics of Orally Administered CDK8 Inhibitors in Mice
| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Senexin C | 10 | 1,230 | 2 | 6,540 | 68 |
| Compound 109 (CCT251921) | 0.5 | Not Reported | Not Reported | Not Reported | 30 |
| Compound 12 | Not Reported | Favorable | Not Reported | Favorable | High in multiple species |
| Data for Senexin C from Li et al., 2022. Data for Compound 109 from Dale et al., 2016. Data for Compound 12 from Wu et al., 2024.[5][11][12] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Use male or female BALB/c or CD-1 mice, typically 6-8 weeks old.
-
-
Compound Formulation:
-
For intravenous (IV) administration, dissolve the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
For oral (PO) administration, formulate the compound as a solution or a suspension in a vehicle like 0.5% methylcellulose in water.
-
-
Dosing:
-
Administer a single IV dose (e.g., 1-2 mg/kg) via the tail vein.
-
Administer a single PO dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vd) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Protocol 2: Xenograft Tumor Model for Efficacy Studies
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Treatment:
-
Administer the CDK8 inhibitor orally at the determined dose and schedule (e.g., once or twice daily) for a specified duration (e.g., 21 days).[13]
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
-
Tumor samples can be used for pharmacodynamic biomarker analysis (e.g., Western blot for p-STAT1).
-
Signaling Pathways and Workflows
Caption: CDK8 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a typical pharmacokinetic study.
Caption: A logical workflow for troubleshooting poor in vivo performance.
References
- 1. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 5. Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Cdk8-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Cdk8-IN-1 and other CDK8/19 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] CDK8 is a component of the Mediator complex, a key regulator of transcription by RNA polymerase II.[4] CDK8 can act as both a transcriptional coactivator and corepressor, depending on the cellular context and target genes.[4][5] It is also important to note that many CDK8 inhibitors, likely including this compound, also inhibit its close paralog, CDK19, due to the high sequence similarity in their kinase domains.[6][7][8][9] Therefore, observed effects are often due to the dual inhibition of CDK8 and CDK19.
Q2: Why am I not observing the expected phenotype (e.g., decreased cell proliferation) after treating my cells with this compound?
There are several potential reasons for this:
-
Functional Redundancy with CDK19: CDK8 and CDK19 often have redundant functions.[9][10] If your cell line expresses significant levels of CDK19, inhibiting CDK8 alone may not be sufficient to produce a phenotype. It is crucial to confirm that your inhibitor is effective against both CDK8 and CDK19 or to consider simultaneous knockdown of both kinases.
-
Context-Dependent Function: The role of CDK8/19 is highly context-dependent, varying between cell types and signaling pathways.[4] In some contexts, CDK8/19 inhibition alone may have minimal effects on cell viability but can sensitize cells to other treatments or prevent the development of drug resistance.[11][12]
-
Kinase-Independent Functions: Some functions of the CDK8 module are independent of its kinase activity.[13][14] For example, CDK8 and CDK19 can stabilize their binding partner, Cyclin C, in a kinase-independent manner.[13][15] Genetic knockout of CDK8/19 can lead to Cyclin C degradation, which might produce a different phenotype compared to kinase inhibition.[16]
-
Cell Line Specificity: The sensitivity to CDK8/19 inhibitors can vary significantly between different cancer cell lines.
Q3: I am seeing a paradoxical increase in the expression of some genes that are reported to be positively regulated by CDK8. Why is this happening?
This is a documented phenomenon. The effect of CDK8/19 inhibition on gene expression can be time-dependent. Short-term treatment (e.g., 3-5 hours) with a CDK8/19 inhibitor may lead to the downregulation of target genes, while long-term treatment (e.g., 24 hours or more) can result in their upregulation.[11] This suggests a complex regulatory mechanism where CDK8/19 might act as a positive regulator of early-response genes and a negative regulator at later time points.[11]
Q4: Can I use phosphorylation of STAT1 at Serine 727 as a reliable pharmacodynamic marker for this compound activity?
While CDK8 has been shown to phosphorylate STAT1 at Serine 727 (pSTAT1-S727) in response to stimuli like interferon-gamma (IFNγ), relying on it as a sole pharmacodynamic marker should be done with caution.[17][18] Both CDK8 and CDK19 can mediate STAT1 S727 phosphorylation in a kinase-dependent manner.[19] However, this phosphorylation can also be induced by various other cytokines and stress stimuli independently of CDK8/19.[19] Therefore, it is essential to have a well-controlled experiment, including appropriate stimuli and ideally, CDK8/19 knockout/knockdown controls, to confidently attribute changes in pSTAT1-S727 to this compound activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect on cell viability | 1. Functional redundancy of CDK8 and CDK19.[9][10] 2. Kinase-independent role of the CDK8 module.[13][14] 3. Cell line is not dependent on CDK8/19 signaling for survival. | 1. Confirm this compound inhibits both CDK8 and CDK19. Consider siRNA/shRNA knockdown of both kinases. 2. Compare the phenotype of this compound treatment with CDK8/19 genetic knockout. 3. Test this compound in combination with other therapeutic agents to look for synergistic effects.[11][12] |
| Inconsistent results between experiments | 1. Different passage numbers of cells exhibiting altered signaling pathways. 2. Variability in inhibitor concentration or stability. 3. Inconsistent timing of treatment and sample collection. | 1. Use cells within a defined passage number range. 2. Prepare fresh inhibitor solutions for each experiment. Confirm the inhibitor's activity with a kinase assay. 3. Adhere strictly to a defined experimental timeline. |
| Unexpected upregulation of target genes | Time-dependent dual functionality of CDK8/19 as transcriptional activators and repressors.[11] | Perform a time-course experiment to analyze gene expression at multiple time points (e.g., 3h, 6h, 12h, 24h) after this compound treatment. |
| Discrepancy between inhibitor and genetic knockout results | 1. Off-target effects of the inhibitor. 2. Kinase-independent functions of CDK8/19 not affected by the inhibitor.[13][14] 3. Compensatory mechanisms in knockout cells. | 1. Test a structurally different CDK8/19 inhibitor to see if it recapitulates the phenotype. 2. Investigate the role of Cyclin C stability and its potential non-canonical functions.[16][20][21] 3. Analyze the expression of other CDK family members in knockout cells. |
Quantitative Data
Table 1: Inhibitory Activity of this compound and Other CDK8/19 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | CDK8 | 3 | - | Kinase Assay | [1][2] |
| 270 | AGS | Antiproliferative (MTT) | [3] | ||
| CDK8/19-IN-1 | CDK8 | 0.46 | - | Kinase Assay | [12][22] |
| CDK19 | 0.99 | - | Kinase Assay | [12][22] | |
| CDK9 | 270 | - | Kinase Assay | [12][22] | |
| Senexin B | CDK8/19 | - | - | Kinase Assay | [11] |
| BI-1347 | CDK8 | 1.8 | - | Kinase Assay | [23] |
| CDK19 | - | - | Kinase Assay | [23] | |
| AT7519 | CDK1,2,4,5,9 | 10-190 | - | Kinase Assay | [24] |
| BAY-1000394 | CDK1,2,3,4,7,9 | 5-25 | - | Kinase Assay | [24] |
| (R)-roscovitine | CDK1,2,7,9 | 100-2700 | - | Kinase Assay | [24] |
| P276-00 | CDK1,2,4,9 | 20-224 | - | Kinase Assay | [24] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Culture medium
-
This compound
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle-only control.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[25][26][27][28]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-STAT1 (Ser727)
This protocol is for detecting the phosphorylation of a known CDK8 substrate.
Materials:
-
6-well cell culture plates
-
This compound
-
Stimulus (e.g., IFNγ)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pSTAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., IFNγ) for the recommended time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize pSTAT1 to total STAT1 and the loading control.
In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory activity of this compound on CDK8/Cyclin C.
Materials:
-
Recombinant active CDK8/Cyclin C enzyme
-
Kinase assay buffer
-
Substrate (e.g., a peptide containing a CDK8 phosphorylation site)
-
ATP (radiolabeled or for use with ADP-Glo™)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant CDK8/Cyclin C, and the substrate peptide.
-
Add serial dilutions of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[1]
-
Stop the reaction according to the assay kit instructions (e.g., by adding ADP-Glo™ Reagent).[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP.[1]
-
Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value of this compound.
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound|CAS 1629633-48-2|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 & CDK19 – Twin enzymes with non-twin roles in defense against viruses - Max Perutz Labs [maxperutzlabs.ac.at]
- 7. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 12. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human cyclin C protein is stabilized by its associated kinase cdk8, independently of its catalytic activity – IGMM [igmm.cnrs.fr]
- 14. Dysregulation of CDK8 and Cyclin C in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Cdk8 Kinase Module: A Mediator of Life and Death Decisions in Times of Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The dual role of cyclin C connects stress regulated gene expression to mitochondrial dynamics [microbialcell.com]
- 21. Cyclin C: The Story of a Non-Cycling Cyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apexbt.com [apexbt.com]
- 26. ptglab.com [ptglab.com]
- 27. bosterbio.com [bosterbio.com]
- 28. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Cdk8-IN-1 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk8-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that potently and selectively targets CDK8, a key component of the Mediator complex involved in transcriptional regulation. It also shows activity against CDK19, a close homolog of CDK8. Due to its role in modulating the expression of various genes, including those involved in cancer pathways, this compound is a valuable tool for studying transcriptional control and for potential therapeutic development.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for one month.[1][2]
Q3: What are the key in vitro potency and selectivity data for this compound and related compounds?
The following tables summarize the inhibitory activity and selectivity of this compound and other relevant CDK8/19 inhibitors.
Table 1: Inhibitory Activity of CDK8 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | CDK8 | 3 | [3] |
| CDK8/19-IN-1 (52h) | CDK8 | 0.46 | [4] |
| CDK19 | 0.99 | [4] | |
| CDK9 | 270 | [4] | |
| T-474 | CDK8 | 1.6 | [5] |
| CDK19 | 1.9 | [5] | |
| T-418 | CDK8 | 23 | [5] |
| | CDK19 | 62 |[5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Duration | Reference |
|---|
| AGS (human gastric adenocarcinoma) | Antiproliferative (MTT) | 0.27 | 72 hrs |[2] |
Q4: How does CDK8 function in signaling pathways?
CDK8 is a subunit of the Mediator complex's kinase module, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery.[6][7] It can regulate transcription both positively and negatively by phosphorylating transcription factors (like STAT1, SMADs, and p53), Mediator components, and the C-terminal domain (CTD) of Pol II.[7][8][9][10][11] Inhibition of CDK8 can, therefore, alter the expression of genes involved in critical pathways such as WNT, TGF-β, and STAT signaling.[6][11]
Caption: Role of CDK8 in transcriptional regulation and its inhibition by this compound.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of target protein phosphorylation (e.g., pSTAT1) in cell-based assays.
-
Potential Cause 1: Compound Purity and Integrity. The supplied this compound may have degraded or its purity may be lower than specified.
-
Solution: Independently verify the compound's identity and purity. (See Protocol 1). It is crucial to ensure the compound is what it claims to be and is sufficiently pure for the experiment.
-
-
Potential Cause 2: Suboptimal Assay Conditions. The concentration of the inhibitor, treatment duration, or cell density might not be optimal.
-
Potential Cause 3: Cell Line Specificity. The effect of CDK8 inhibition can be cell-type dependent.[13] Some cell lines may have redundant signaling pathways or lower dependence on CDK8 for STAT1 phosphorylation.
-
Solution: Confirm that CDK8 is expressed and active in your cell line. Consider using a positive control cell line where this compound has a known effect, such as SW620 colorectal cancer cells.[6]
-
-
Potential Cause 4: Solubility Issues. The compound may be precipitating out of the cell culture medium.
-
Solution: Ensure the final DMSO concentration in your media is low (typically <0.5%) and that the compound is fully dissolved before adding it to the cells. Visually inspect the media for any signs of precipitation after adding the compound.
-
Caption: A logical workflow for troubleshooting lack of target inhibition.
Problem 2: this compound shows lower than expected potency in a cell proliferation or viability assay.
-
Potential Cause 1: Compound Stability in Media. The compound may not be stable over the long incubation periods (e.g., 48-72 hours) required for proliferation assays.
-
Solution: Refer to the manufacturer's stability data. If unavailable, consider replenishing the compound and media at intermediate time points during the assay.
-
-
Potential Cause 2: Cell Proliferation is Not CDK8-Dependent. In your specific cell model, CDK8 activity may not be a primary driver of proliferation.
-
Solution: First, confirm target engagement using a more direct and rapid assay, such as measuring pSTAT1 levels by Western blot (See Protocol 2). If the target is engaged but proliferation is unaffected, the phenotype may not be linked to CDK8 in that context.
-
-
Potential Cause 3: Off-Target Effects of Other Inhibitors. If comparing to other "CDK8 inhibitors," be aware they may have different selectivity profiles. For example, compounds like ponatinib and linifanib also inhibit CDK8 but have broad activity against other kinases, which could confound proliferation results.[6]
-
Solution: Carefully review the kinase selectivity profile of any inhibitor used. This compound is noted for its high selectivity.
-
Problem 3: Discrepancy between biochemical/enzymatic assay results and cellular assay results.
-
Potential Cause 1: Cell Permeability. The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Solution: While this compound is reported to have good oral bioavailability, suggesting cell permeability[2], this can vary between cell types. A Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound is binding to CDK8 inside the cell (See Protocol 3).
-
-
Potential Cause 2: Drug Efflux Pumps. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Solution: Test for this possibility by co-incubating this compound with known efflux pump inhibitors (e.g., verapamil) to see if this potentiates its activity.
-
Experimental Protocols
Protocol 1: Basic Quality Control Workflow for this compound
This protocol outlines a basic workflow to verify the identity and purity of a new batch of this compound.
-
Visual Inspection: Check that the compound appears as expected (e.g., a white to light brown solid).[2]
-
Solubility Test: Confirm that the compound dissolves readily in DMSO at the desired stock concentration (e.g., 10-100 mg/mL).[2] Note any difficulties in dissolution.
-
Identity Confirmation (LC-MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Confirm the presence of a major peak with the expected mass-to-charge ratio (m/z) for this compound (Molecular Weight: 255.20; Expected [M+H]⁺ ≈ 256.2).
-
-
Purity Assessment (HPLC):
-
Inject a sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Use a standard C18 column and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Analyze the resulting chromatogram. The area of the main peak corresponding to this compound, as a percentage of the total area of all peaks, represents the purity. A purity of >95% is generally acceptable for cell-based assays.
-
Caption: A standard workflow for quality control of this compound.
Protocol 2: Western Blot for Phospho-STAT1 (Ser727) Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., SW620 or VCaP) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT1 and a loading control like GAPDH.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a drug binds to its target protein in a cellular context by measuring changes in the protein's thermal stability.[6]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specific duration.
-
Cell Lysis and Heating: Harvest and lyse the cells. Divide the lysate into several aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble CDK8 at each temperature point by Western blot.
-
Data Interpretation: A successful binding event between this compound and CDK8 will stabilize the protein, leading to more soluble CDK8 remaining in the supernatant at higher temperatures compared to the vehicle-treated control. This results in a "shift" in the melting curve of the protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 1629633-48-2|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 10. Dysregulation of CDK8 and Cyclin C in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cdk8-IN-1 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cdk8-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[1][2] this compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of CDK8 and CDK19, thereby preventing the phosphorylation of their downstream targets.[1] This inhibition ultimately modulates the expression of genes involved in various signaling pathways, including those regulated by STAT1, Wnt/β-catenin, and TGF-β.[1][3][4]
Q2: What are the typical IC50 values for this compound against CDK8 and CDK19?
The half-maximal inhibitory concentration (IC50) values for this compound and similar inhibitors highlight their selectivity for CDK8 and CDK19 over other kinases. For example, one potent CDK8/19 inhibitor, CCT251545, demonstrates high affinity for both kinases.[1] Another selective inhibitor, Senexin B, also shows potent inhibition of CDK8 and CDK19.[3] The precise IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration.
Q3: What are the known downstream effects of CDK8/19 inhibition by this compound?
Inhibition of CDK8/19 by this compound leads to a reduction in the phosphorylation of several key downstream targets. A well-established biomarker for CDK8/19 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[1][5] Treatment with CDK8/19 inhibitors has been shown to decrease pSTAT1-S727 levels in a dose-dependent manner.[5][6] Additionally, CDK8/19 inhibition can modulate the transcriptional activity of other important pathways, such as the Wnt/β-catenin and NF-κB signaling pathways.[7][8]
Troubleshooting Guides
This section addresses specific issues that users may encounter when using this compound in various experimental assays.
Issue 1: Inconsistent IC50 Values or Lower than Expected Potency
Possible Cause 1: High ATP Concentration in the Assay Buffer
This compound is an ATP-competitive inhibitor.[4] If the concentration of ATP in your kinase assay is significantly higher than the Km of CDK8 for ATP, it will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially high IC50 value.
Troubleshooting Steps:
-
Determine the ATP Km: If not already known for your specific enzyme preparation and substrate, determine the Michaelis-Menten constant (Km) for ATP.
-
Optimize ATP Concentration: For IC50 determination of ATP-competitive inhibitors, it is recommended to use an ATP concentration equal to or below the Km.
-
Report ATP Concentration: Always report the ATP concentration used in your assay when publishing or comparing IC50 values.
Possible Cause 2: Reagent Quality and Stability
The purity and stability of this compound, as well as the kinase and other reagents, can affect the experimental outcome.
Troubleshooting Steps:
-
Verify Inhibitor Purity: Ensure the purity of your this compound stock using methods like HPLC.
-
Proper Storage: Store this compound, kinase, and other critical reagents according to the manufacturer's instructions to prevent degradation.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
Issue 2: Suspected Off-Target Effects or Non-Specific Inhibition
Possible Cause 1: Inhibition of Other Kinases
While this compound is selective, at higher concentrations it may inhibit other kinases. For instance, some CDK8/19 inhibitors have shown activity against other kinases at micromolar concentrations.
Troubleshooting Steps:
-
Consult Selectivity Profiles: Refer to published selectivity data for this compound or similar compounds to identify potential off-target kinases.
-
Counter-Screening: If you suspect off-target effects are influencing your results, perform counter-screens against a panel of related kinases.
-
Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to CDK8/19 inhibition, use a structurally unrelated CDK8/19 inhibitor as a control.[6]
-
Genetic Knockdown/Knockout: The most definitive control is to use siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of CDK8 and CDK19 to see if it phenocopies the effects of the inhibitor.[7][8]
Possible Cause 2: Assay Interference
Small molecules can sometimes interfere with assay readouts in a non-specific manner. This can include light absorption or fluorescence in optical assays, or direct inhibition of reporter enzymes like luciferase.
Troubleshooting Steps:
-
Control Experiments: Run control experiments in the absence of the kinase to determine if this compound has any direct effect on the assay signal (e.g., luminescence or fluorescence).
-
Assay Technology Comparison: If possible, confirm your findings using an alternative assay platform that relies on a different detection method (e.g., a radiometric assay versus a luminescence-based assay).
-
Detergent Concentration: Some small molecules form aggregates that can lead to non-specific inhibition. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to mitigate this.
Issue 3: Poor Solubility or Precipitation of this compound in Assay Buffer
Possible Cause: Low Aqueous Solubility
Many small molecule inhibitors have limited solubility in aqueous buffers, which can lead to precipitation and inaccurate concentration determination.
Troubleshooting Steps:
-
Solvent Choice: Ensure this compound is first dissolved in an appropriate organic solvent, such as DMSO, at a high concentration to create a stock solution.
-
Final DMSO Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) and consistent across all experimental conditions, including controls.
-
Visual Inspection: Visually inspect your assay plates for any signs of precipitation after adding the inhibitor.
-
Solubility Testing: If solubility issues persist, you can experimentally determine the solubility of this compound in your specific assay buffer.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| T-474 | CDK8 | 1.6 | Enzyme Assay | [6] |
| CDK19 | 1.9 | Enzyme Assay | [6] | |
| T-418 | CDK8 | 23 | Enzyme Assay | [6] |
| CDK19 | 62 | Enzyme Assay | [6] | |
| Cortistatin A | CDK8 | 12 | In vitro Kinase Assay | [9] |
| CCT251545 | CDK8 | - | Reporter Displacement Assay | [1] |
| CDK19 | - | Reporter Displacement Assay | [1] | |
| Senexin B | CDK8/19 | - | Luciferase Reporter Assay | [7] |
Note: IC50 values are highly dependent on assay conditions. Please refer to the cited literature for specific experimental details.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound
This protocol describes a general method for determining the potency of this compound against CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C
-
Kinase substrate (e.g., GST-STAT1 TAD)
-
This compound
-
ATP (radiolabeled or for use with ADP-Glo™)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or materials for radiometric assay
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.
-
In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the signal according to the chosen method (e.g., add ADP-Glo™ reagent for luminescence detection or spot onto phosphocellulose paper for radiometric detection).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for CDK8/19 Target Engagement (pSTAT1-S727)
This protocol uses Western blotting to measure the inhibition of STAT1 phosphorylation in cells treated with this compound.
Materials:
-
Cell line known to have CDK8-dependent pSTAT1-S727 (e.g., HCT-116)[5]
-
This compound
-
IFN-γ (optional, to stimulate STAT1 phosphorylation)[6]
-
Cell lysis buffer
-
Primary antibodies: anti-pSTAT1-S727, anti-total STAT1, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified time (e.g., 2-6 hours).
-
(Optional) Stimulate cells with IFN-γ for the last 30 minutes of the inhibitor treatment.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSTAT1-S727, total STAT1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSTAT1 signal to total STAT1 and the loading control.
Visualizations
Caption: this compound inhibits CDK8/CycC, blocking downstream signaling.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Cdk8-IN-1 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Cdk8-IN-1 stock solutions. It is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] Ensure you are using anhydrous, high-purity DMSO to minimize water content, which can affect compound stability.
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months.[1][3] For short-term storage, solutions can be kept at 4°C for up to 2 weeks.[1] Some suppliers suggest that stock solutions at -80°C may be stable for more than a year.[4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4][5]
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound is stable when stored at -20°C for up to 3 years.[2]
Q4: My experimental results are inconsistent. Could the stability of my this compound stock solution be the issue?
A4: Yes, inconsistent experimental results can be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles, and exposure to light or moisture can lead to a decrease in the effective concentration and activity of this compound. We recommend preparing fresh stock solutions or assessing the stability of your current stock if you suspect degradation.
Q5: Can I store my this compound stock solution at -20°C?
A5: While some general guidelines for kinase inhibitors suggest storage at -20°C for about a month, the most consistent recommendation for this compound and similar inhibitors is long-term storage at -80°C to ensure maximum stability.[3][5] If -80°C storage is not available, limit storage at -20°C to a few weeks and be mindful of potential activity loss.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no inhibitory activity in cellular or biochemical assays. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid compound. Assess the stability of the old stock solution using the protocol below. |
| Precipitation of the compound upon dilution into aqueous assay buffer. | Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but not high enough to cause cellular toxicity (typically <0.5%). | |
| High variability between experimental replicates. | Inconsistent concentration of this compound due to improper mixing after thawing or partial degradation. | Ensure the stock solution is completely thawed and vortexed gently before use. Use fresh aliquots for each experiment to avoid variability from multiple freeze-thaw cycles. |
| Unexpected off-target effects. | Presence of degradation products with different activity profiles. | Perform a stability assessment to check for the presence of degradation products. Consider using a freshly prepared solution. |
Quantitative Data on Storage Stability
While specific public data on the long-term stability of this compound under various conditions is limited, the following table summarizes the general recommendations from suppliers.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid (Powder) | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -80°C | Up to 6 months[1][3] to >1 year[4] |
| Stock Solution | DMSO | -20°C | Up to 1 month[3] |
| Stock Solution | DMSO | 4°C | Up to 2 weeks[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of this compound Samples:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution for each stress condition to be tested.
2. Application of Stress Conditions (Forced Degradation):
-
Acidic Hydrolysis: Dilute the stock solution in a solution of 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution in a solution of 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 40°C or 60°C).
-
Photostability: Expose an aliquot of the stock solution to UV light.
-
Control: Keep an aliquot of the stock solution at the recommended storage condition (-80°C).
-
Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
3. Sample Analysis using HPLC-MS/MS:
-
At each time point, take a sample from each condition and neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining this compound and identify any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition compared to the control.
-
Analyze the mass spectrometry data to identify the mass of any major degradation products.
Visualizations
Cdk8 Signaling Pathway
The following diagram illustrates the role of the Cdk8 module within the Mediator complex in regulating gene transcription.
Caption: Cdk8 module's role in the Mediator complex.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in assessing the stability of a this compound stock solution.
Caption: Workflow for assessing this compound stability.
References
Addressing Cdk8-IN-1 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using Cdk8-IN-1, with a specific focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] It functions by binding to the ATP pocket of CDK8, preventing the phosphorylation of its downstream targets. CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[2][3][4] By inhibiting CDK8, this compound can modulate the expression of genes involved in various signaling pathways, including those driven by β-catenin, SMADs, NOTCH, and STATs.[2][3][5] this compound also exhibits potent inhibitory activity against CDK19, a close homolog of CDK8.[6][7]
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can stem from several factors during manufacturing and handling:
-
Purity and Impurity Profile: Differences in the purity levels and the nature of impurities between batches can significantly alter the compound's biological activity and off-target effects.
-
Polymorphism: Small molecules can exist in different crystalline forms (polymorphs), which can affect their solubility, stability, and bioavailability.
-
Residual Solvents: The presence of residual solvents from the synthesis process can impact the compound's solubility and toxicity.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or fluctuating temperatures) can lead to degradation of the compound over time.[6][8]
Q3: How can I assess the quality of a new batch of this compound?
Before starting new experiments, it is crucial to qualify each new batch of this compound. We recommend the following steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA provided by the supplier.[9][10] Pay close attention to the purity (typically determined by HPLC), identity confirmation (by NMR and mass spectrometry), and any information on residual solvents or water content.
-
Measure an IC50 Value: Perform a dose-response experiment to determine the IC50 value of the new batch in a well-established in vitro kinase assay or a cell-based assay. Compare this value to previously obtained data or literature values.
-
Solubility Test: Visually inspect the solubility of the compound in your chosen solvent (e.g., DMSO) at the desired stock concentration.[6] Any changes in solubility could indicate a problem with the new batch.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between batches of this compound.
Possible Causes:
-
Differences in compound purity or the presence of active/inactive impurities.
-
Variations in compound weighing or dilution.
-
Assay variability (e.g., cell passage number, reagent quality).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Handling | Ensure accurate weighing and serial dilutions. Use calibrated pipettes and fresh, high-quality solvents. |
| 2 | Re-test a Previous "Good" Batch | If available, run a previously validated batch of this compound alongside the new batch. |
| 3 | Check Storage Conditions | Confirm that the compound has been stored as recommended (-20°C or -80°C, protected from light and moisture).[6][8] |
| 4 | Standardize Assay Conditions | Use cells within a consistent passage number range and ensure all reagents are fresh and properly prepared. |
| 5 | Contact the Supplier | If the new batch consistently underperforms, contact the supplier and provide them with your comparative data and the batch number. |
Issue 2: Unexpected or variable off-target effects observed in cellular assays.
Possible Causes:
-
The presence of off-target active impurities in a specific batch.
-
Using the inhibitor at too high a concentration.
-
The inherent off-target profile of this compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review the Kinase Selectivity Profile | This compound is known to have off-target activity against other kinases at higher concentrations.[6] Be aware of its known selectivity profile. |
| 2 | Perform a Dose-Response Curve | Determine the lowest effective concentration that gives the desired on-target phenotype to minimize off-target effects. |
| 3 | Use a Structurally Unrelated Cdk8/19 Inhibitor | If possible, use another Cdk8/19 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to Cdk8/19 inhibition. |
| 4 | Consult the Certificate of Analysis | Check the purity of the batch. A lower purity might indicate the presence of impurities that could have their own biological activities. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| CDK8 | 3 | [1] |
| CDK8 | 0.46 | [6][7] |
| CDK19 | 0.99 | [6][7] |
| CDK9 | 270 | [6][7] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Table 2: Off-Target Inhibition Profile of a Cdk8/19 Inhibitor (CDK8/19-IN-1)
| Kinase | % Inhibition at 1 µM |
| GSK3β | >50% |
| PLK1 | >50% |
| ASK1 | >50% |
| CK1δ | >50% |
| PKA | >50% |
| ROCK1 | >50% |
| PKCθ | >50% |
| CDC7 | >50% |
| CDK2 | 62% |
Data from MedchemExpress for CDK8/19-IN-1.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 of this compound against CDK8. Specific conditions may need to be optimized for your laboratory setup.
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 5 µL of kinase buffer containing the CDK8/CycC enzyme to each well of a 384-well plate.
-
Add 50 nL of the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for CDK8, if known).
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Cdk8 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for troubleshooting this compound batch-to-batch variability.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Gene - CDK8 [maayanlab.cloud]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. euroreference.anses.fr [euroreference.anses.fr]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Cdk8-IN-1: A Comparative Guide to a Potent and Selective CDK8/CDK19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk8-IN-1 with other notable CDK8 inhibitors. The information is curated to offer an objective overview of their performance, supported by experimental data and detailed methodologies for key assays.
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key components of the Mediator complex, playing a crucial role in transcriptional regulation. Their dysregulation has been implicated in various cancers, making them attractive targets for therapeutic intervention. A number of small molecule inhibitors targeting CDK8 and CDK19 have been developed, each with distinct biochemical and cellular profiles. This guide focuses on this compound, a potent and selective dual inhibitor of CDK8 and CDK19, and compares it against other well-characterized inhibitors in the field.
Biochemical and Cellular Activity: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and other prominent CDK8 inhibitors. It is important to note that while efforts have been made to present data from comparative studies, some values are compiled from different sources and may have been generated under slightly different experimental conditions.
Table 1: Biochemical Potency of CDK8 Inhibitors
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Notes |
| This compound | 0.46 | 0.99 | Highly potent dual inhibitor. |
| RVU120 (SEL120) | 4.4 | 10.4 | Potent, ATP-competitive inhibitor. |
| BCD-115 (Senexin B) | 140 (Kd) | 80 (Kd) | Kd values reported. |
| CCT251545 | 2.3 | - | Potent and selective inhibitor. |
| BI-1347 | 1.1 | - | Potent and selective inhibitor. |
Table 2: Cellular Activity of CDK8 Inhibitors
| Inhibitor | Cell Line(s) | Cellular Potency (GI50/IC50) | Key Findings |
| This compound | Colon, Multiple Myeloma, AML, Lung | 0.43 - 2.5 nM (GI50) | Broad anti-proliferative activity across various cancer cell lines. |
| RVU120 (SEL120) | AML | - | Shows preclinical efficacy in hematologic malignancies. |
| BCD-115 (Senexin B) | Various cancer cell lines | - | Inhibits cancer cell proliferation and induces apoptosis. |
| CCT251545 | SW620 (colorectal) | 8 ± 2 nM (pSTAT1 IC50) | Potently inhibits WNT-dependent transcription. |
| BI-1347 | MV-4-11 (AML) | 7 nM (IC50) | Demonstrates anti-proliferative effects in hematological cancer cell lines. |
Table 3: Kinase Selectivity Profile
| Inhibitor | Selectivity Notes |
| This compound | >50% inhibition at 1 µM against GSK3β, PLK1, ASK1, CK1δ, PKA, ROCK1, PKCθ, and CDC7. Weakly inhibits CDK2 (62% at 1 µM). |
| RVU120 (SEL120) | Selective CDK8/19 inhibitor. |
| BCD-115 (Senexin B) | Selective CDK8/19 inhibitor. |
| CCT251545 | >100-fold selectivity over 291 other kinases. |
| BI-1347 | Highly selective for CDK8/19 with a selectivity ratio of >300-fold towards all other kinases tested. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CDK8 signaling pathway and a typical experimental workflow.
The diagram above illustrates the central role of the CDK8-containing Mediator complex in integrating signals from pathways like Wnt, TGF-β, and Interferon (IFN) to regulate gene expression through the phosphorylation of transcription factors such as STAT1 and RNA Polymerase II. This compound and other inhibitors block the kinase activity of CDK8, thereby modulating these transcriptional programs.
This workflow outlines the typical progression of experiments to characterize a CDK8 inhibitor. It begins with biochemical assays to determine potency and selectivity, followed by cellular assays to assess effects on cell proliferation and target engagement (e.g., p-STAT1 levels). Promising candidates are then often evaluated in in vivo models to determine their anti-tumor efficacy.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
-
Reagents and Materials:
-
Recombinant CDK8/Cyclin C enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (serially diluted)
-
384-well microplate
-
-
Procedure:
-
Prepare a 3X solution of the test inhibitor in the kinase buffer.
-
Prepare a 3X solution of the CDK8/Cyclin C enzyme and Eu-anti-tag antibody mixture in the kinase buffer.
-
Prepare a 3X solution of the kinase tracer in the kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X inhibitor solution.
-
Add 5 µL of the 3X enzyme/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Cellular Proliferation Assay (Cell Counting Kit-8, CCK-8)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitors (serially diluted)
-
CCK-8 reagent
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Add 10 µL of serially diluted test inhibitors to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 or IC50 value.
-
Western Blot for Phospho-STAT1 (Ser727)
This immunoassay is used to detect the phosphorylation status of STAT1, a direct substrate of CDK8, as a pharmacodynamic marker of inhibitor activity.
-
Reagents and Materials:
-
Cancer cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the CDK8 inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT1 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT1 phosphorylation.
-
Conclusion
This compound emerges as a highly potent dual inhibitor of CDK8 and CDK19 with broad anti-proliferative activity across a range of cancer cell lines. Its favorable biochemical and cellular profile, comparable or superior to other well-known CDK8 inhibitors, positions it as a valuable tool for further preclinical and potentially clinical investigation. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this compound and other emerging CDK8/19 inhibitors.
A Comparative Guide to CDK8 Inhibitor Selectivity: Cdk8-IN-1 vs. Cdk8/19-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of a representative CDK8-selective inhibitor, Senexin A, and a potent dual CDK8/19 inhibitor, BI-1347. This analysis is supported by experimental data from publicly available research and details the methodologies used to assess kinase inhibitor selectivity.
Introduction to CDK8 and CDK19 Inhibition
Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various cancers, making them attractive targets for therapeutic intervention. While both kinases share high structural similarity, developing inhibitors with distinct selectivity profiles is crucial for dissecting their individual biological roles and for creating targeted therapies with minimal off-target effects.
This guide focuses on comparing two types of inhibitors: those that selectively target CDK8 with lower potency against CDK19 (represented by Senexin A) and those that potently inhibit both CDK8 and CDK19 (represented by BI-1347).
Comparative Selectivity Data
The following table summarizes the in vitro potency of Senexin A and BI-1347 against CDK8, CDK19, and a selection of other kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are common metrics for inhibitor potency.
| Target Kinase | Senexin A (IC50/Kd) | BI-1347 (IC50) |
| CDK8 | 280 nM (IC50)[1] | 1.1 nM[2] |
| CDK19 | 310 nM (Kd)[1] | Not explicitly reported, but described as a potent dual inhibitor[3] |
| Other CDKs (CDK1, 2, 4, 6, 7, 9) | Not potently inhibited | No significant inhibition[3] |
| ROCK | Not inhibited | Not reported |
Note: Lower IC50/Kd values indicate higher potency.
Visualizing Selectivity: Signaling Pathway and Inhibitor Specificity
The following diagrams illustrate the role of the CDK8/19 module in transcriptional regulation and the comparative selectivity of Senexin A and BI-1347.
Caption: The CDK8/19 kinase module within the Mediator complex regulates gene expression by phosphorylating transcription factors.
Caption: Comparative selectivity of Senexin A (CDK8-selective) and BI-1347 (dual CDK8/19 inhibitor).
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant CDK8/CycC and CDK19/CycC enzymes.
-
Kinase substrate (e.g., a generic peptide substrate).
-
ATP (adenosine triphosphate).
-
Test inhibitors (Senexin A, BI-1347) at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test inhibitor at the desired concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NanoBRET™ Target Engagement Assay (Cellular Assay)
This assay measures the binding affinity of a compound to its target kinase within living cells.[4][5][6][7][8][9]
Objective: To determine the intracellular affinity (apparent Kd) of an inhibitor for its target kinase.
Materials:
-
HEK293 cells.
-
NanoLuc®-CDK8 or NanoLuc®-CDK19 fusion vector.
-
Transfection reagent.
-
NanoBRET™ tracer.
-
Test inhibitors.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
Seed the transfected cells into a 96-well plate and incubate.
-
Add the NanoBRET™ tracer to the cells.
-
Add the test inhibitor at various concentrations and incubate for a set period (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
The BRET signal decreases as the test inhibitor displaces the tracer from the NanoLuc®-kinase fusion protein. The IC50 value, which reflects the intracellular affinity, is determined from the dose-response curve.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Conclusion
The choice between a CDK8-selective inhibitor like Senexin A and a potent dual CDK8/19 inhibitor such as BI-1347 depends on the specific research question or therapeutic goal.
-
Senexin A and similar CDK8-selective inhibitors are valuable tools for investigating the specific functions of CDK8, particularly in contexts where the role of CDK19 is unknown or needs to be distinguished.
-
BI-1347 and other dual CDK8/19 inhibitors are suitable for applications where the inhibition of both kinases is desired, for instance, in therapeutic strategies targeting pathways where CDK8 and CDK19 have redundant functions.
The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of kinase inhibitor selectivity, a critical step in the development of novel targeted therapies. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and assay conditions.
References
- 1. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carnabio.com [carnabio.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. promega.de [promega.de]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. NanoLuc®-CDK8 Fusion Vector [worldwide.promega.com]
Validating Cdk8-IN-1 On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cdk8-IN-1 with other known Cdk8 inhibitors, supported by experimental data and detailed protocols for on-target validation. The information presented here is intended to assist researchers in designing and interpreting experiments to confirm the specific inhibitory action of this compound on its intended target, Cyclin-Dependent Kinase 8 (Cdk8).
Introduction to Cdk8 and Its Inhibition
Cyclin-Dependent Kinase 8 (Cdk8) is a key component of the Mediator complex, a crucial regulator of gene transcription.[1][2] As part of the Cdk8 module (comprising Cdk8, Cyclin C, MED12, and MED13), it can both positively and negatively regulate the activity of RNA Polymerase II.[1] Dysregulation of Cdk8 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3][4] this compound is a potent and selective inhibitor of Cdk8 and its close homolog Cdk19.[5] Validating that the observed cellular effects of this compound are a direct consequence of Cdk8 inhibition is critical for its development as a research tool and potential therapeutic agent.
Comparative Analysis of Cdk8 Inhibitors
The potency of this compound is compared with other commercially available Cdk8 inhibitors based on their half-maximal inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Cdk8 IC50 (nM) | Cdk19 IC50 (nM) | Notes |
| This compound | 0.46 [5] | 0.99 [5] | Orally bioavailable dual inhibitor. |
| Senexin A | 280 | - | An early Cdk8/19 inhibitor.[6] |
| Senexin B | - | - | A more soluble and bioavailable analog of Senexin A.[6] |
| CCT251545 | 2.3 | - | Potent and selective, discovered through a Wnt-pathway screen.[6] |
| BI-1347 | 1.1 | - | Orally active and selective Cdk8 inhibitor.[6] |
| Cortistatin A | 12 | - | A natural product with high selectivity for Cdk8.[7][8] |
| T-474 | 1.6 | 1.9 | A potent and selective dual Cdk8/19 inhibitor.[3][4] |
| T-418 | 23 | 62 | A selective dual Cdk8/19 inhibitor.[3][4] |
| MSC2530818 | 2.6 | - | A potent, selective, and orally available Cdk8 inhibitor.[6] |
| SEL120-34A | 4.4 | 10.4 | An ATP-competitive Cdk8/19 inhibitor.[6] |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound, a combination of biochemical and cellular assays is recommended. These experiments aim to demonstrate direct inhibition of Cdk8 kinase activity and the modulation of downstream signaling events in a cellular context.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Cdk8.
Objective: To determine the IC50 value of this compound for Cdk8 kinase.
Materials:
-
Recombinant human Cdk8/Cyclin C complex
-
Kinase substrate (e.g., a peptide derived from a known Cdk8 substrate like STAT1 or the C-terminal domain (CTD) of RNA Polymerase II (Pol2-CTD))[9]
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or non-radiolabeled for luminescence-based assays)
-
This compound and other reference inhibitors
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40)[10][11]
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based assays)
Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the Cdk8/Cyclin C enzyme, and the kinase substrate.
-
Add the diluted inhibitors to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for Cdk8 if known, or a standard concentration (e.g., 10 µM) is used.[9]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).[10]
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution provided in a kit).
-
Detect the amount of phosphorylated substrate.
-
Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-STAT1
A key downstream substrate of Cdk8 is the Signal Transducer and Activator of Transcription 1 (STAT1), which is phosphorylated at Serine 727 (Ser727).[12][13] Inhibition of Cdk8 should lead to a decrease in p-STAT1 (Ser727) levels.
Objective: To assess the effect of this compound on the phosphorylation of STAT1 at Ser727 in cells.
Materials:
-
Cell line known to have active STAT1 signaling (e.g., IFN-γ stimulated cells).
-
This compound and control inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and mouse or rabbit anti-total STAT1.[14]
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or a control inhibitor for a specific time (e.g., 1-4 hours). Include a vehicle-treated control.
-
For experiments requiring pathway activation, stimulate the cells with a cytokine like IFN-γ for a short period (e.g., 30 minutes) before harvesting.[12]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal loading.
-
Quantify the band intensities to determine the ratio of p-STAT1 to total STAT1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.[15][16] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[17]
Objective: To demonstrate that this compound directly binds to and stabilizes Cdk8 in intact cells.
Materials:
-
Cell line expressing Cdk8.
-
This compound.
-
PBS and cell lysis buffer.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Western blot or ELISA materials for Cdk8 detection.
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[18]
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Cdk8 in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble Cdk8 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizing Pathways and Workflows
Cdk8 Signaling Pathway
The following diagram illustrates the central role of the Cdk8 module within the Mediator complex and its influence on transcription factors and RNA Polymerase II.
Experimental Workflow for On-Target Validation
This diagram outlines the sequential steps to validate the on-target effects of this compound.
By following these detailed protocols and comparative data, researchers can confidently validate the on-target effects of this compound, ensuring the reliability of their experimental findings and contributing to the broader understanding of Cdk8's role in health and disease.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8 as the STAT1 serine 727 kinase? | Sigma-Aldrich [sigmaaldrich.com]
- 14. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Cdk8-IN-1 vs. Genetic Knockdown of CDK8: A Comparative Guide for Researchers
For researchers in oncology, cell signaling, and drug development, the choice between chemical inhibition and genetic knockdown of a target protein is a critical experimental decision. This guide provides an objective comparison of Cdk8-IN-1, a potent chemical inhibitor, and genetic knockdown approaches for studying the function of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers.
This comparison will delve into their mechanisms, specificity, and the interpretation of experimental outcomes, supported by experimental data and detailed protocols.
At a Glance: this compound vs. CDK8 Knockdown
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |
| Target(s) | Primarily CDK8 and its paralog CDK19 (dual inhibitor) | Specifically targets CDK8 mRNA |
| Mechanism of Action | Reversible, competitive inhibition of the ATP-binding pocket, blocking kinase activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Temporal Control | Acute, reversible, and dose-dependent inhibition. | Slower onset, sustained protein depletion, and potentially irreversible with stable shRNA. |
| Specificity | High selectivity for CDK8/19 over other kinases, but potential for off-target effects. | Highly specific to the CDK8 sequence, but potential for off-target effects due to seed region homology. |
| Key Advantage | Allows for the study of the kinase-dependent functions of CDK8/19. | Enables the study of the roles of the CDK8 protein, including potential kinase-independent scaffolding functions. |
| Considerations | Does not ablate the CDK8 protein, which may have scaffolding functions. Effects are on both CDK8 and CDK19. | Potential for incomplete knockdown and compensatory upregulation of CDK19. |
Performance Comparison: Experimental Data
The following tables summarize quantitative data from studies comparing the effects of CDK8/19 inhibitors and CDK8 genetic knockdown on key cellular processes.
Table 1: Effects on Cell Viability
| Cell Line | Treatment | Concentration/ Method | Result | Reference |
| VCaP (Prostate Cancer) | CDK8/19 Inhibitor (T-474) | 1 µM | Substantial inhibition of proliferation | [1] |
| VCaP (Prostate Cancer) | CDK8 siRNA | Not specified | No obvious impact on cell proliferation | [1] |
| VCaP (Prostate Cancer) | CDK19 siRNA | Not specified | No obvious impact on cell proliferation | [1] |
| VCaP (Prostate Cancer) | Simultaneous CDK8 and CDK19 siRNA | Not specified | Suppressed cell proliferation | [1] |
| MDA-MB-231 (Breast Cancer) | CDK8 siRNA | 100 nM | 32.56% inhibition of cell proliferation after 72h | [2] |
| MCF-7 (Breast Cancer) | CDK8 siRNA | 100 nM | 49.23% inhibition of cell proliferation after 72h | [2] |
| HCT116 (Colon Cancer) | CDK8 siRNA | Not specified | Significant inhibition of proliferation and increased apoptosis | [3] |
These data suggest that in some cell lines, the anti-proliferative effects of CDK8 inhibition are only observed when both CDK8 and its functionally redundant paralog CDK19 are targeted.
Table 2: Effects on Gene Expression
| Cell Line/Model | Method | Key Gene Expression Changes | Reference |
| Intestinal Organoids | Cdk8/19 Double Knockout | Downregulation of Cftr, Upregulation of Muc2, Muc3 | [4] |
| Intestinal Organoids | Senexin B (CDK8/19 inhibitor) | Downregulation of Cftr, Upregulation of Muc3 | [4] |
| HCT116 (Colon Cancer) | CDK8 siRNA | Decreased mRNA and protein expression of CDK8 and β-catenin | [3] |
| BT474 (Breast Cancer) | CDK8 shRNA or CRISPR-Cas9 Knockout | Increased expression of CDK19 | [5] |
These findings highlight that both chemical inhibition and genetic knockout of CDK8/19 can lead to similar changes in the expression of specific target genes. However, genetic knockdown of CDK8 can lead to compensatory upregulation of its paralog, CDK19.
Table 3: Effects on Protein Phosphorylation
| Cell Line | Treatment/Method | Target Protein and Site | Result | Reference |
| VCaP (Prostate Cancer) | CDK8/19 Inhibitor (T-474) | STAT1 at Ser727 | Suppression of phosphorylation | [1] |
| Mouse Embryonic Fibroblasts | CDK8 Knockout | STAT1 at Ser727 | Mimicked the effects of a Mediator kinase inhibitor | [6] |
| Mouse Embryonic Fibroblasts | CDK19 Knockdown | STAT1 at Ser727 | No significant effect on phosphorylation | [6] |
| Human Cells | CDK8, CDK19, or CDK3 Knockdown | ICN1 (Intracellular Notch1) | Upregulated ICN1 levels | [7] |
Pharmacological inhibition of CDK8/19 kinase activity and genetic knockout of CDK8 can both lead to a reduction in the phosphorylation of known CDK8 substrates like STAT1. However, the role of CDK19 in this process may be cell-type dependent.
Signaling Pathways and Experimental Workflow
CDK8-Mediated Signaling Pathways
CDK8 is a critical component of the Mediator complex and regulates transcription by phosphorylating transcription factors and components of the transcriptional machinery. The following diagram illustrates key signaling pathways influenced by CDK8.
Caption: Key signaling pathways regulated by CDK8.
Experimental Workflow: Comparing this compound and Genetic Knockdown
The following diagram outlines a typical experimental workflow for comparing the effects of a chemical inhibitor and genetic knockdown on a cellular phenotype.
Caption: Workflow for comparing this compound and CDK8 knockdown.
Detailed Experimental Protocols
Western Blot for CDK8 and Phospho-STAT1
Objective: To determine the protein levels of total CDK8 and the phosphorylation status of its substrate STAT1.
Materials:
-
Cells treated with this compound/vehicle or transfected with CDK8/scrambled siRNA.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-CDK8, anti-phospho-STAT1 (Ser727), anti-total-STAT1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
RT-qPCR for CDK8 and Target Gene Expression
Objective: To quantify the mRNA levels of CDK8 and its downstream target genes.
Materials:
-
Cells from different treatment groups.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for CDK8, target genes, and a housekeeping gene (e.g., GAPDH, ACTB).
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability (MTS) Assay
Objective: To assess the effect of this compound or CDK8 knockdown on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound or siRNA transfection reagents.
-
MTS reagent.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or transfect with CDK8/scrambled siRNA.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Conclusion and Recommendations
Both this compound and genetic knockdown are powerful tools for investigating CDK8 function. The choice of method should be guided by the specific research question.
-
To study the kinase-dependent functions of the CDK8/19 module , this compound and other selective inhibitors are the preferred tools. Their acute and reversible nature allows for precise temporal control of kinase inhibition.
-
To investigate the role of the CDK8 protein itself, including potential non-catalytic or scaffolding functions , genetic knockdown or knockout is more appropriate. However, researchers must be mindful of the functional redundancy with CDK19, and consider dual knockdown/knockout approaches to unmask certain phenotypes.
For a comprehensive understanding, a combinatorial approach is highly recommended. For instance, a phenotype observed with CDK8 knockdown can be rescued by expressing a wild-type, but not a kinase-dead, CDK8 to confirm the involvement of its kinase activity. By carefully selecting the appropriate method and considering their respective strengths and limitations, researchers can gain deeper insights into the multifaceted roles of CDK8 in health and disease.
References
- 1. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cyclin-dependent kinase 8 specific siRNA on the proliferation and apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison of Cdk8-IN-1 and Senexin A: Efficacy and Selectivity in Focus
In the landscape of targeted cancer therapy, the inhibition of Cyclin-Dependent Kinase 8 (CDK8) has emerged as a promising strategy. As a key component of the Mediator complex, CDK8 plays a pivotal role in transcriptional regulation, and its dysregulation has been implicated in various malignancies. This guide provides a detailed comparative analysis of two prominent CDK8 inhibitors, Cdk8-IN-1 and Senexin A, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, selectivity, and underlying mechanisms of action based on available experimental data.
Mechanism of Action: Targeting the Mediator Kinase Module
Both this compound and Senexin A are small molecule inhibitors that target the kinase activity of CDK8 and its close homolog, CDK19. These kinases are part of the Mediator complex's kinase module, which regulates the initiation and elongation phases of transcription. By inhibiting CDK8/19, these compounds can modulate the expression of key genes involved in cell proliferation, survival, and oncogenesis.
The Mediator complex acts as a bridge between transcription factors and RNA polymerase II. The CDK8 module can either positively or negatively regulate transcription depending on the cellular context. Inhibition of CDK8 kinase activity can therefore have profound effects on gene expression programs that are aberrantly activated in cancer cells.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target kinase over other kinases). The following tables summarize the available quantitative data for this compound and Senexin A.
Table 1: Biochemical Potency
| Compound | Target | IC50 | Kd | Assay Type |
| This compound | CDK8 | 0.46 nM[1] | 46 nM[1] | Biochemical Kinase Assay[1] |
| CDK19 | 0.99 nM[1] | 25 nM[1] | Biochemical Kinase Assay[1] | |
| CDK9 | 270 nM[1] | - | Biochemical Kinase Assay[1] | |
| Senexin A | CDK8 | 280 nM[2] | 0.83 µM[1][2] | Kinase Activity Assay[2] / ATP Site Binding[1][2] |
| CDK19 | - | 0.31 µM[1][2] | ATP Site Binding[1][2] |
Table 2: Kinase Selectivity Profile (Kd values)
| Compound | DYRK1B | HASPIN | YSK4 | HIPK1 | EPHA3 |
| This compound | 81 nM[1] | 86 nM[1] | 97 nM[1] | 160 nM[1] | >3000 nM[1] |
| Senexin A | - | - | - | - | - |
From the available data, this compound demonstrates significantly higher potency against CDK8 and CDK19 in biochemical assays compared to Senexin A, with IC50 values in the sub-nanomolar range. This compound also shows a degree of selectivity, with weaker inhibition of CDK9 and other kinases.
Cellular Activity and In Vivo Efficacy
The ultimate measure of an inhibitor's utility lies in its performance in cellular and in vivo models.
Table 3: Cellular and In Vivo Activity
| Compound | Cellular Activity | In Vivo Model | Efficacy |
| This compound | Potent antitumor activity with GI50 of 0.43-2.5 nM in various cancer cell lines[1]. | Mice bearing RPMI8226 human hematopoietic and lymphoid cells[1]. | Significantly suppresses tumor growth at 1.25 mg/kg (twice daily) or 2.5 mg/kg (once daily) orally[1]. |
| Senexin A | Inhibits β-catenin-dependent transcription in HCT116 colon cancer cells[2]. | C57BL/6 mice[2]. | Reverses tumor-promoting effects of chemotherapy with no detectable toxicity[2]. Improves response of A549/MEF tumors to doxorubicin[2]. |
Both inhibitors show promising activity in preclinical models. This compound exhibits potent anti-proliferative effects across a range of cancer cell lines and demonstrates oral bioavailability and tumor growth inhibition in a mouse model. Senexin A has been shown to inhibit a key oncogenic pathway (Wnt/β-catenin) and enhances the efficacy of chemotherapy in vivo.
Experimental Protocols
A general understanding of the experimental methodologies is crucial for interpreting the presented data.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of the compounds on the purified kinase enzyme.
Commonly used formats include:
-
Radiometric Assays: Measure the transfer of a radiolabeled phosphate from ATP to a substrate.
-
LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding pocket by the inhibitor.
Cell-Based Assays
These assays evaluate the effect of the inhibitors on cellular processes.
Examples include:
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): Measure the number of viable cells after treatment with the inhibitor to determine the concentration that inhibits growth by 50% (GI50).
-
Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) under the control of a specific promoter (e.g., a β-catenin responsive element) to measure the effect of the inhibitor on a particular signaling pathway.
-
Western Blotting and qPCR: To measure the effect of the inhibitor on the protein and mRNA levels of target genes, respectively.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the inhibitors in a living organism.
Typically, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.
Conclusion
Both this compound and Senexin A are valuable research tools for investigating the biological roles of CDK8 and CDK19 and hold potential as therapeutic agents. Based on the currently available data, This compound exhibits superior biochemical potency compared to Senexin A. However, a direct and comprehensive comparison of their kinase selectivity profiles is limited by the lack of publicly available, extensive kinome scan data for Senexin A.
Both compounds have demonstrated efficacy in preclinical models, with this compound showing potent, direct anti-tumor effects and Senexin A showing promise in modulating the tumor microenvironment and overcoming chemotherapy resistance. The choice between these inhibitors will likely depend on the specific research question or therapeutic application. For studies requiring a highly potent inhibitor with a defined, albeit not entirely exclusive, selectivity profile, this compound may be the preferred choice. For investigations focused on overcoming chemotherapy-induced tumor-promoting activities, Senexin A has a more established body of evidence.
References
Orthogonal Validation of Cdk8-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk8-IN-1 with other known Cdk8 inhibitors, supported by experimental data for orthogonal validation of its activity. The methodologies for key experiments are detailed to allow for reproducibility and further investigation.
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator, functioning as part of the Mediator complex. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of Cdk8 and its close paralog, Cdk19. Orthogonal validation of its activity is crucial to confirm its mechanism of action and selectivity.
Comparative Analysis of Cdk8 Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized Cdk8 inhibitors.
| Compound | Cdk8 IC50 (nM) | Cdk19 IC50 (nM) | Notes |
| This compound | 0.46 [1] | 0.99 [1] | Orally bioavailable dual inhibitor.[1] |
| BI-1347 | 1.1[1] | 1.7[2] | Potent and selective, suitable for in vivo studies. |
| Senexin B | 24-50 | 80 (Kd) | Highly water-soluble and bioavailable. |
| CCT251545 | 7 | 6 | Potent inhibitor of WNT signaling.[3] |
Cdk8 Signaling Pathway and Point of Intervention
Cdk8, as part of the Mediator complex, regulates transcription by phosphorylating various substrates, including transcription factors like STAT1.[4] this compound exerts its effect by inhibiting the kinase activity of the Cdk8/Cyclin C complex, thereby modulating downstream signaling events.
Orthogonal Validation Workflow
A multi-faceted approach is essential to rigorously validate the activity and selectivity of this compound. This workflow combines biochemical, cellular, and biophysical methods to provide a comprehensive assessment.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced by the Cdk8 kinase reaction.
Materials:
-
Recombinant human Cdk8/Cyclin C enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds.
-
In a 96-well plate, add the kinase buffer, recombinant Cdk8/Cyclin C enzyme, and the test compounds.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Western Blot for Phospho-STAT1 (Ser727)
This cellular assay assesses the ability of this compound to inhibit the phosphorylation of a known Cdk8 substrate, STAT1, at serine 727.
Materials:
-
Human cell line expressing Cdk8 and STAT1 (e.g., HeLa, HCT116)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and mouse anti-total STAT1
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm direct target engagement of this compound with Cdk8 in a cellular environment.[5] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]
Materials:
-
Human cell line expressing Cdk8
-
This compound
-
PBS and cell lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot reagents (as described above) or other protein detection methods
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble Cdk8 in the supernatant by western blotting or another sensitive protein detection method.
-
Plot the amount of soluble Cdk8 as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 2. Gene - CDK8 [maayanlab.cloud]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
Kinome Profiling of CDK8 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinome profiles of selective Cyclin-Dependent Kinase 8 (CDK8) inhibitors, with a focus on Cdk8-IN-1 (also known as CCT251545). The information presented is intended to assist researchers in selecting the most appropriate chemical tools for their studies of CDK8 and its closely related homolog, CDK19.
Introduction to CDK8 Inhibition
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a crucial regulator of transcription.[1][2] Dysregulation of CDK8 activity has been implicated in various diseases, particularly in cancer, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors targeting CDK8 have been developed, each with distinct selectivity profiles. This guide compares this compound to other notable CDK8 inhibitors, providing quantitative data on their potency and selectivity.
Comparative Kinome Profiling Data
The following tables summarize the inhibitory activities of this compound and other selected CDK8 inhibitors against CDK8, its paralog CDK19, and a selection of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are key indicators of inhibitor potency.
Table 1: Potency of Selected Inhibitors against CDK8 and CDK19
| Inhibitor | CDK8 IC50/Kd (nM) | CDK19 IC50/Kd (nM) | Assay Type | Reference |
| This compound (CCT251545) | 7 | 6 | Biochemical IC50 | [3] |
| Senexin A | - | - | - | [4][5] |
| Senexin B (BCD-115) | 2.0 (Kd) | 3.0 (Kd) | KINETICfinder® | [4][6] |
| Senexin C | 1.4 (Kd) | 2.9 (Kd) | KINETICfinder® | [4][6] |
| RVU120 (SEL120) | - | - | - | [7][8][9][10] |
| Sorafenib | 199 | 206 | Biochemical IC50 | [1] |
Note: A hyphen (-) indicates that specific data was not available in the searched literature.
Table 2: Off-Target Kinase Inhibition Profile of this compound (CCT251545)
| Off-Target Kinase | IC50 (nM) | Reference |
| GSK3α | 462 | [3] |
| GSK3β | 690 | [3] |
| PRKCQ | 122 | [3] |
Data from a panel of 293 kinases. Only kinases inhibited by more than 50% at 1 µM are listed with their corresponding IC50 values.[2]
Table 3: KINOMEscan Profile of Senexin B
| Kinase | Percent of Control @ 2 µM |
| CDK8 | <35 |
| CDK19 | <35 |
KINOMEscan data for Senexin B showing significant inhibition of CDK8 and CDK19. The assay measures the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the inhibitor.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to measure the affinity of inhibitors for a target kinase.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[12][13] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™-acceptor.[14] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission signal from the acceptor.[14][15]
Materials:
-
Kinase (e.g., CDK8/CycC)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (e.g., Tracer 236)
-
Kinase Buffer A (5X)
-
Test compounds serially diluted in DMSO
-
384-well plate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.
-
Prepare a 3X kinase/antibody solution in 1X Kinase Buffer A. The final concentrations will typically be around 15 nM kinase and 6 nM antibody.
-
Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal concentration is typically determined experimentally but is often around the Kd of the tracer for the kinase.
-
Prepare a serial dilution of the test compound in DMSO. Then, create a 3X intermediate dilution of the compound in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the 3X intermediate compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody solution to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan™ Assay
This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Principle: The assay utilizes DNA-tagged kinases. A test compound is incubated with the tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.[16][17]
Procedure (General Overview):
-
A test compound is incubated with a panel of DNA-tagged kinases in the presence of an immobilized ligand.
-
After an incubation period to allow for binding to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag.
-
The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Signaling Pathway Diagrams
The following diagrams illustrate the role of CDK8 in key signaling pathways and a typical workflow for kinome profiling.
Caption: A generalized workflow for determining the kinome profile of a test compound.
Caption: CDK8 phosphorylates STAT1 at Ser727, modulating its transcriptional activity.
Caption: CDK8 positively regulates Wnt/β-catenin signaling by enhancing TCF/LEF transcriptional activity.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Ryvu Therapeutics Presents Data on RVU120 at the 2023 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 17. chayon.co.kr [chayon.co.kr]
A Comparative Guide: The Selective CDK8/19 Inhibitor Cdk8-IN-1 Versus Pan-CDK Inhibitors
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison between the selective CDK8/19 inhibitor, Cdk8-IN-1, and a panel of first and second-generation pan-CDK inhibitors, including Flavopiridol, Dinaciclib, and AT7519. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform strategic decisions in cancer research and therapeutic development.
Executive Summary
The central theme of this comparison is the trade-off between the high specificity of this compound for the transcriptional kinases CDK8 and its close homolog CDK19, versus the broad-spectrum activity of pan-CDK inhibitors that target multiple cell cycle and transcriptional CDKs. While pan-CDK inhibitors can induce widespread cell cycle arrest and apoptosis, their utility has often been hampered by significant toxicity due to their lack of selectivity.[1] In contrast, the targeted approach of this compound offers a more nuanced modulation of oncogenic signaling pathways with a potentially wider therapeutic window.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and representative pan-CDK inhibitors against a panel of cyclin-dependent kinases. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: IC50 Values (nM) of this compound and Analogs against CDK8 and CDK19
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) |
| This compound (T-474) | 1.6[2] | 1.9[2] |
| This compound (T-418) | 23[2] | 62[2] |
| Senexin B | Kd: 140[3][4] | Kd: 80[3][4] |
| CCT251545 | 7[5] | 6[5] |
Table 2: IC50 Values (nM) of Pan-CDK Inhibitors against a Panel of CDKs
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 |
| Flavopiridol | ~40[6] | ~40[6] | ~40[6] | - | ~40[6] | - | 20-100[6] |
| Dinaciclib | 3[6][7] | 1[6][7] | - | 1[6][7] | - | - | 4[6][7] |
| AT7519 | 210[8] | 47[8] | 100[8] | 13[8] | 170[8] | - | <10[8] |
| RGB-286638 | 2[9] | 3[9] | 4[9] | 5[9] | - | - | 1[9] |
Mechanism of Action and Signaling Pathways
This compound and pan-CDK inhibitors exert their effects through distinct mechanisms, reflecting their different target profiles.
This compound: A Selective Modulator of Transcriptional Regulation
CDK8 and CDK19 are components of the Mediator complex, a key regulator of RNA polymerase II transcription.[8] They are involved in the transcriptional regulation of several oncogenic signaling pathways, including Wnt/β-catenin, TGF-β, and STAT signaling.[2] By selectively inhibiting CDK8 and CDK19, this compound can precisely modulate the expression of genes involved in cancer cell proliferation, survival, and metastasis.
Pan-CDK Inhibitors: Broad-Spectrum Cell Cycle and Transcription Blockade
Pan-CDK inhibitors, such as Flavopiridol, Dinaciclib, and AT7519, target a wide range of CDKs. This includes cell cycle-regulating kinases like CDK1, CDK2, CDK4, and CDK6, as well as the transcriptional kinase CDK9.[6][7][8] Their mechanism of action involves inducing a global shutdown of both cell proliferation and transcription, leading to cell cycle arrest and apoptosis.[10] However, this broad activity is also associated with significant off-target effects and toxicity.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
Materials:
-
Purified recombinant CDK enzymes and their corresponding cyclins.
-
Kinase-specific substrate.
-
This compound and pan-CDK inhibitors.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 5 µL of the compound solution, 5 µL of the substrate solution, and 5 µL of the ATP solution.
-
Initiate Reaction: Add 5 µL of the enzyme solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 40 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a non-linear regression curve fit.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., prostate, breast, colon cancer cell lines).
-
Complete cell culture medium.
-
This compound and pan-CDK inhibitors.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Opaque-walled 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed the cancer cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitors. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Cell Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence with a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the efficacy of a selective inhibitor like this compound with pan-inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-1 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of Cdk8-IN-1 in patient-derived xenograft (PDX) models, benchmarked against other known CDK8/19 inhibitors. While direct experimental data on this compound in PDX models is not extensively available in the public domain, this document synthesizes existing knowledge on CDK8 inhibition in relevant preclinical cancer models to offer a predictive comparison.
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology due to its role as a transcriptional regulator in various cancer-driving signaling pathways.[1][2] Inhibitors of CDK8 are being investigated for their potential to disrupt tumor growth and overcome drug resistance.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly predictive preclinical models that closely recapitulate the heterogeneity and therapeutic responses of human cancers.[4][5]
Comparative Efficacy of CDK8/19 Inhibitors in Xenograft Models
While specific data for this compound in PDX models is limited, the performance of other potent and selective CDK8/19 inhibitors in xenograft studies provides valuable insights into the potential of this class of drugs. The following table summarizes available data on alternative CDK8/19 inhibitors.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| ABM-3249 | AML (MV4-11 cell line xenograft) | 25 mg/kg, oral | Complete remission | Achieved complete remission in all mice within 17 days with no tumor recurrence for a month after withdrawal.[1] |
| SNX631 | Castration-Resistant Prostate Cancer (PDX) | 30 mg/kg, b.i.d., oral gavage | Significant TGI | Significantly decreased tumor size and weight in both parental and lapatinib-resistant HER2+ breast cancer xenografts.[6][7] |
| Senexin B | HER2+ Breast Cancer (Xenograft) | Not specified | Significant TGI | Potentiated the effects of the HER2-targeting drug lapatinib and overcame resistance.[6] |
| RVU120 | Acute Myeloid Leukemia (AML) (PDX) | Not specified | Complete clearance of blasts | Demonstrated efficacy in a disseminated PDX AML model with DNMT3A and NPM1 mutations.[8] |
CDK8 Signaling Pathways
CDK8 is a component of the Mediator complex and influences the transcription of genes involved in several key oncogenic pathways. Understanding these pathways is crucial for identifying cancer types that may be most susceptible to CDK8 inhibition.
Caption: Simplified overview of key signaling pathways regulated by CDK8.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments in the evaluation of a compound like this compound in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
This workflow outlines the critical steps from patient tumor acquisition to the establishment of a PDX model.
Caption: Workflow for establishing patient-derived xenograft (PDX) models.
Protocol:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.[4]
-
Transportation: The tissue is immediately placed in a suitable medium (e.g., DMEM with antibiotics) and transported to the laboratory on ice.
-
Processing: The tumor is minced into small fragments (2-3 mm³) or enzymatically digested to create a single-cell suspension.[9]
-
Implantation: The tumor fragments or cells are subcutaneously or orthotopically implanted into anesthetized immunodeficient mice (e.g., NOD-SCID or NSG).[9][10]
-
Monitoring: Mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers using the formula: (Length x Width²)/2.[11][12]
-
Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are excised, processed, and re-implanted into new cohorts of mice for expansion.[4]
-
Banking: At early passages, tumor fragments are cryopreserved for future use.
-
Characterization: PDX models are characterized by histology, immunohistochemistry, and genomic analysis to ensure they retain the features of the original patient tumor.[5][13]
In Vivo Efficacy Study
Protocol:
-
Animal Model: Select the appropriate PDX model based on the cancer type and molecular characteristics of interest.
-
Tumor Implantation: Implant tumor fragments into a cohort of immunodeficient mice.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[14]
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution used to dissolve the drug.
-
This compound Group: Administer this compound at various doses and schedules (e.g., daily oral gavage).
-
Comparator Drug Group(s): Administer alternative CDK8 inhibitors or standard-of-care agents.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[14]
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
-
Tissue Collection: At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Immunohistochemistry (IHC) for Biomarker Analysis
Protocol:
-
Tissue Preparation: Formalin-fix and paraffin-embed excised tumor tissues.[15]
-
Sectioning: Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Use xylene and a graded series of ethanol to deparaffinize and rehydrate the tissue sections.[15]
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in citrate buffer) to unmask antigens.[16]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[17]
-
Primary Antibody Incubation: Incubate slides with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate (e.g., DAB) for visualization.[18]
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize nuclei and mount the slides.[15]
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity and percentage of positive cells.
Conclusion
While direct and comprehensive in vivo data for this compound in PDX models remains to be published, the available evidence for other selective CDK8/19 inhibitors strongly suggests its potential as a promising anti-cancer agent. The experimental frameworks provided here offer a robust starting point for the preclinical evaluation of this compound and other novel CDK8 inhibitors in clinically relevant PDX models. Further studies are warranted to definitively establish the efficacy and therapeutic window of this compound in a variety of cancer types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 11. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 13. Pharmacologic profiling of patient-derived xenograft models of primary treatment-naïve triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
A Head-to-Head Comparison of CDK8/19 Inhibitors: CCT251545 vs. BI-1347
Note: Publicly available, peer-reviewed data for a compound specifically named "Cdk8-IN-1" is limited, preventing a detailed head-to-head comparison. Therefore, this guide compares the well-characterized chemical probe CCT251545 with another potent and selective CDK8/19 inhibitor, BI-1347 , for which extensive data has been published.
Introduction to CDK8/19 Inhibition
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key components of the Mediator complex, a crucial multiprotein assembly that links gene-specific transcription factors to the core RNA Polymerase II machinery.[1] By phosphorylating transcription factors and components of the transcriptional machinery, the CDK8/19 kinase module acts as a central regulatory hub for gene expression.[2] Its dysregulation is implicated in various cancers, including those of the colon, breast, and prostate, often through aberrant activation of oncogenic signaling pathways like Wnt/β-catenin and STAT.[3][4][5] This has established CDK8 and CDK19 as promising therapeutic targets for cancer drug development.
This guide provides a detailed comparison of two leading small-molecule inhibitors, CCT251545 and BI-1347, offering researchers a comprehensive overview of their biochemical, cellular, and in vivo properties to aid in the selection of the appropriate chemical tool for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for CCT251545 and BI-1347, highlighting their potency, selectivity, and suitability for in vivo studies.
Table 1: Biochemical and Cellular Potency
| Parameter | CCT251545 | BI-1347 | Reference(s) |
| Biochemical IC₅₀ vs. CDK8 | ~7 nM | 1.0 - 1.4 nM | [6] |
| Biochemical IC₅₀ vs. CDK19 | ~6 nM | Potent Inhibition | [6] |
| Cellular WNT Signaling IC₅₀ | 5 nM (7dF3 cells) | Not Reported | [1] |
| Cellular pSTAT1(S727) IC₅₀ | 9 nM | Potent Inhibition | [1][6] |
| Cellular Proliferation IC₅₀ | Not Reported | 7 nM (MV-4-11b AML cells) | [7] |
| Perforin Secretion EC₅₀ | Not Reported | 7.2 nM (NK92MI cells) | [8] |
Table 2: Kinase Selectivity Profile
| Compound | Primary Targets | Selectivity Notes | Reference(s) |
| CCT251545 | CDK8, CDK19 | >100-fold selective over a panel of 291 other kinases. | [1] |
| BI-1347 | CDK8, CDK19 | Highly selective against a panel of 326 kinases, with >300-fold selectivity over other kinases tested. | [6] |
Table 3: In Vivo Properties and Efficacy
| Parameter | CCT251545 | BI-1347 | Reference(s) |
| Administration Route | Oral | Oral | [1][6] |
| Bioavailability | Orally bioavailable | Excellent oral bioavailability | [6][9] |
| In Vivo Target Engagement | Reduction of pSTAT1(S727) in tumors | Reduction of pSTAT1(S727) in splenocytes and tumors | [1][6][8] |
| Reported Efficacy Models | WNT-dependent colorectal cancer xenografts (e.g., SW620) | Melanoma (B16-F10), Breast Cancer (EMT6), AML (MV-4-11) xenografts | [1][6][9] |
Signaling Pathway and Experimental Visualizations
The following diagrams, generated using DOT language, illustrate the key signaling pathways regulated by CDK8 and the workflows for essential experiments.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Unraveling On-Target Specificity: Cdk8-IN-1's Activity Profile in CDK8 Knockout Cell Lines
A comprehensive analysis of Cdk8-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), reveals a stark contrast in its cellular activity between wild-type and CDK8 knockout cell lines. Experimental evidence strongly indicates that the effects of this compound are overwhelmingly dependent on the presence of its primary targets, CDK8 and its close paralog, CDK19. In cells lacking both kinases, the inhibitor exhibits minimal to no activity, underscoring its high on-target specificity and providing a valuable tool for dissecting CDK8/19-mediated biological processes.
This guide delves into the experimental data that elucidates the activity of CDK8/19 inhibitors in the context of CDK8 and CDK19 genetic deletion. The findings are critical for researchers in oncology, transcriptional regulation, and drug discovery, offering clear insights into the mechanism of action of this class of inhibitors and affirming their utility as specific chemical probes.
Executive Summary of Comparative Activity
The central finding of comparative studies is that the biological effects of CDK8/19 inhibitors are almost entirely abolished in cell lines where both CDK8 and CDK19 have been knocked out. This demonstrates that the observed cellular phenotypes upon inhibitor treatment are a direct consequence of CDK8 and CDK19 kinase inhibition, rather than off-target effects.
| Cell Line Genotype | Effect of CDK8/19 Inhibitor (e.g., Senexin B) on Gene Expression | Phosphorylation of STAT1 (Ser727) | Interpretation |
| Wild-Type (WT) | Significant alteration of gene expression profiles | Inhibition of phosphorylation | On-target activity against CDK8 and CDK19 |
| CDK8 Knockout (CDK8-KO) | Alteration of gene expression, similar to WT | Inhibition of phosphorylation (mediated by CDK19) | Functional redundancy of CDK19 |
| CDK19 Knockout (CDK19-KO) | Alteration of gene expression, similar to WT | Inhibition of phosphorylation (mediated by CDK8) | Functional redundancy of CDK8 |
| CDK8/CDK19 Double Knockout (dKO) | Almost no effect on gene expression | No basal phosphorylation to inhibit | High on-target specificity of the inhibitor |
Signaling Pathway and Experimental Workflow
To understand the interplay between CDK8/19 inhibition and genetic knockout, it is essential to visualize the underlying signaling pathway and the experimental approach used to dissect it.
The diagram above illustrates how CDK8 and its paralog CDK19, as part of the Mediator complex, phosphorylate downstream targets like STAT1 to regulate gene expression. This compound acts by inhibiting the kinase activity of both CDK8 and CDK19.
This workflow outlines the generation of knockout cell lines using CRISPR/Cas9, followed by treatment with the inhibitor and subsequent analysis of gene expression and protein phosphorylation to determine on-target activity.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to compare the activity of CDK8/19 inhibitors in wild-type versus knockout cell lines.
Generation of CDK8 and CDK19 Knockout Cell Lines via CRISPR/Cas9
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
-
Vector: A dual-nickase CRISPR/Cas9 system is employed to minimize off-target effects. gRNAs targeting the initial exons of CDK8 and CDK19 are designed and cloned into appropriate vectors.
-
Transfection: HEK293 cells are transfected with the gRNA and Cas9-nickase expressing plasmids.
-
Selection and Clonal Isolation: Transfected cells are selected using an appropriate antibiotic resistance marker. Single-cell clones are isolated by limiting dilution and expanded.
-
Verification: Knockout is confirmed by Sanger sequencing of the targeted genomic region and by Western blot analysis to confirm the absence of CDK8 and/or CDK19 protein expression. For single knockouts, compensatory expression of the paralog can be assessed.
RNA-Sequencing (RNA-Seq) Analysis
-
Cell Culture and Treatment: Wild-type, CDK8-KO, CDK19-KO, and CDK8/19-dKO HEK293 cells are seeded at equal densities. After 24 hours, cells are treated with a CDK8/19 inhibitor (e.g., Senexin B at a concentration of 250 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: RNA-Seq libraries are prepared from high-quality RNA samples and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment in each cell line.
Western Blot Analysis for STAT1 Phosphorylation
-
Cell Lysis: Cells from each genotype and treatment group are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of phosphorylated STAT1 are normalized to total STAT1.
Conclusion
The collective experimental data from studies utilizing CDK8 and CDK19 knockout cell lines provides compelling evidence for the high on-target specificity of CDK8/19 inhibitors like this compound. The near-complete lack of activity in CDK8/19 double knockout cells is a critical piece of evidence that validates the mechanism of action of these compounds. This clear distinction in activity between wild-type and knockout cells not only solidifies the role of CDK8 and CDK19 as the primary mediators of the inhibitor's effects but also highlights the functional redundancy between these two kinases. For researchers, this underscores the importance of considering both CDK8 and CDK19 when studying the biological consequences of targeting this arm of the Mediator complex. Furthermore, these findings establish CDK8/19 inhibitors as indispensable tools for probing the intricate roles of these kinases in health and disease.
Safety Operating Guide
Proper Disposal of Cdk8-IN-1: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Cdk8-IN-1 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a potent kinase inhibitor classified as hazardous, improper disposal of this compound and its related waste can pose significant risks. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all waste materials containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory to mitigate risks.
Key Safety and Disposal Information
A summary of critical data for this compound is presented below, offering a quick reference for handling and disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1629633-48-2 | [1] |
| Molecular Formula | C11H8F3N3O | [1] |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Disposal Prohibitions | Do not discharge to sewer/drains. Do not dispose of by evaporation. Do not dispose of in regular trash. | [2][3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound waste, aligned with general laboratory hazardous waste management principles.
Waste Segregation
Proper segregation is the first and most critical step in managing this compound waste.
-
Isolate Kinase Inhibitor Waste: All waste contaminated with this compound must be kept separate from other laboratory waste streams, including non-hazardous trash, sharps waste (unless also chemically contaminated), and other types of chemical waste.[2] Kinase inhibitors, particularly those used in cancer research, are often treated as antineoplastic or cytotoxic waste.[4][5]
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the accumulation of this compound waste.[4][5] This area must be clearly marked.
Waste Collection and Containerization
-
Solid Waste:
-
Collect non-sharp solid waste contaminated with this compound (e.g., gloves, absorbent pads, empty vials) in a dedicated, leak-proof container with a secure lid.
-
This container should be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound Solid Waste"). Many institutions use specific color-coded containers (e.g., yellow bags for trace chemotherapy waste, black containers for bulk chemical waste) for this purpose.[2][4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a compatible, shatter-resistant container with a tight-fitting screw cap.[5]
-
Ensure the container is compatible with all components of the waste stream (e.g., if dissolved in DMSO, use a container suitable for organic solvents).
-
Keep the waste container closed at all times, except when adding waste.[2][5]
-
-
Contaminated Sharps:
Labeling
Proper labeling is crucial for the safety of laboratory personnel and waste handlers.
-
Affix a hazardous waste label to each container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and composition of the waste.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Empty Container Management
Containers that once held pure this compound may be considered "empty" under regulatory standards if all possible material has been removed.
-
For acutely hazardous waste, which may include potent kinase inhibitors, containers must be triple-rinsed with a suitable solvent.[2]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[2]
-
Once properly rinsed, deface or remove the original chemical label and dispose of the container as regular trash, as per your institution's guidelines.[2]
Final Disposal
-
Once a waste container is full or is no longer being used, arrange for its removal through your institution's Environmental Health & Safety (EHS) office or equivalent department.[2][4]
-
Follow the specific procedures for requesting a hazardous waste pickup at your facility.
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. patientpower.info [patientpower.info]
- 2. web.uri.edu [web.uri.edu]
- 3. Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for Cdk8-IN-1
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cdk8-IN-1, a potent and selective CDK8 inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Physicochemical and Hazard Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈F₃N₃O | [1] |
| Molecular Weight | 255.20 g/mol | [1][2] |
| CAS Number | 1629633-48-2 | [1][2] |
| Appearance | Powder | [2][3] |
| Storage (Powder) | -20°C for up to 3 years | [1][3] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][4] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Pictograms | [1] |
Personal Protective Equipment (PPE) Protocol
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
Required PPE:
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Wear protective, chemical-resistant gloves.[1] If handling hazardous drugs, two pairs of chemotherapy gloves may be required.[5]
-
Body Protection: An impervious laboratory coat or gown is necessary.[1] For tasks with a risk of splashing, consider a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls.[6]
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate or when handling the powder outside of a contained system.[1] Ensure the respirator is NIOSH-approved.[6]
Logical Workflow for PPE Usage
Caption: PPE workflow for handling this compound.
Operational Handling and Disposal Plan
Follow these procedural steps for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
During Use:
-
Spill Management:
-
Storage:
Waste Disposal Pathway
This compound is classified as very toxic to aquatic life with long-lasting effects; therefore, proper disposal is critical.[1]
Caption: Waste disposal pathway for this compound.
This document is intended as a guide and should be supplemented by your institution's specific safety protocols and a comprehensive review of the full Safety Data Sheet (SDS) for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
